molecular formula C7H5Br2NO2 B1452021 Methyl 2,6-dibromonicotinate CAS No. 1009735-22-1

Methyl 2,6-dibromonicotinate

Cat. No.: B1452021
CAS No.: 1009735-22-1
M. Wt: 294.93 g/mol
InChI Key: RJHKFKXWRPVKRD-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromonicotinate (CAS 119308-57-5) is a high-purity chemical reagent classified as a pyridinecarboxylic acid derivative. This compound, with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93, serves as a valuable synthetic building block in organic chemistry and pharmaceutical research . Its structure features two bromine atoms and a methyl ester group on the pyridine ring, making it a versatile intermediate for constructing more complex molecules through various cross-coupling reactions and functional group transformations. Researchers utilize this compound primarily as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The specific placement of the bromine substituents on the heteroaromatic ring allows for selective further modifications. Proper handling and storage are essential for maintaining stability; this reagent should be kept in a dark place under an inert atmosphere at 2-8°C . This compound is for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 2,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHKFKXWRPVKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673209
Record name Methyl 2,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009735-22-1
Record name Methyl 2,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2,6-dibromonicotinate

Executive Summary

This compound is a pivotal heterocyclic building block, indispensable in the fields of medicinal chemistry and materials science. Its di-brominated pyridine scaffold allows for versatile downstream functionalization, making it a valuable precursor for complex molecular architectures. This guide provides a comprehensive, technically-grounded overview of a reliable and efficient synthetic route to high-purity this compound. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind the chosen pathway, details the underlying chemical principles, and presents a robust, step-by-step protocol suitable for implementation in a research or process development setting. The selected three-stage synthetic strategy proceeds via the formation of 2,6-dihydroxynicotinic acid, followed by a robust bromination and concluding with a classic acid-catalyzed esterification.

The Strategic Importance of this compound

The utility of this compound stems from the differential reactivity of its functional groups. The two bromine atoms, positioned ortho to the ring nitrogen, are susceptible to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions. This enables the programmed and regioselective introduction of diverse substituents. The methyl ester at the 3-position provides a handle for amide bond formation, hydrolysis to the corresponding carboxylic acid, or reduction to an alcohol, further expanding the synthetic possibilities. This trifecta of reactive sites makes it an ideal scaffold for constructing libraries of novel compounds for drug discovery programs, where it has been incorporated into potential protease inhibitors and receptor antagonists.

Retrosynthetic Strategy and Pathway Selection

The synthesis of a multi-functionalized heterocycle requires careful strategic planning to ensure high regioselectivity and overall yield. A direct bromination of nicotinic acid or its methyl ester is synthetically challenging and typically results in a mixture of poorly separable isomers. Therefore, a more controlled, multi-step approach is mandated.

The chosen pathway is predicated on the well-established chemistry of pyridinones. The synthesis is logically dissected into three key stages:

  • Formation of a Dihydroxy Pyridine Core: Synthesis of 2,6-dihydroxynicotinic acid provides a stable, easily accessible intermediate where the future bromine-bearing positions are masked as hydroxyl groups.

  • Halogenation: Conversion of the hydroxyl groups of the pyridinone tautomer into bromine atoms. This is the critical transformation of the entire sequence.

  • Esterification: Installation of the methyl ester to yield the final target molecule.

This approach is superior to alternatives like a Sandmeyer reaction (which would start from 2,6-diaminonicotinic acid) due to the ready availability of precursors for the dihydroxy intermediate and the generally high efficiency of converting pyridinones to their corresponding halides.

Synthetic_Pathway A 2,6-Dihydroxynicotinic Acid B 2,6-Dibromonicotinic Acid A->B  Bromination    (e.g., PBr₅ / POBr₃)   C This compound B->C  Esterification    (MeOH, H₂SO₄)  

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol and Mechanistic Insights

This section provides a detailed, step-by-step methodology for each stage of the synthesis, accompanied by expert insights into the critical parameters and underlying chemical principles.

Step 1: Synthesis of 2,6-Dihydroxynicotinic Acid

Principle: 2,6-dihydroxynicotinic acid, which exists in tautomeric equilibrium with 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a key intermediate. It can be prepared through various established methods, often involving the cyclization of acyclic precursors. For the purpose of this guide, we will consider it a readily available starting material, as its synthesis is well-documented.[1]

Step 2: Halogenation to Yield 2,6-Dibromonicotinic Acid

Principle: This transformation is the cornerstone of the synthesis. The tautomeric pyridinone form of 2,6-dihydroxynicotinic acid allows the "hydroxyl" groups to be displaced by bromine. This is not a simple substitution of a phenol; rather, it involves reaction with a strong halogenating agent capable of converting the C=O and C-OH groups into C-Br moieties. Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus tribromide (PBr₃) are the reagents of choice. The reaction is driven by the formation of highly stable phosphorus-oxygen bonds in the phosphate byproducts.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The entire apparatus must be thoroughly dried to prevent premature decomposition of the phosphorus reagents.

  • Charging Reagents: To the flask, charge 2,6-dihydroxynicotinic acid (1.0 eq) and phosphorus oxybromide (POBr₃, 3.0-5.0 eq). Alternatively, a mixture of PBr₅ (2.5 eq) and POCl₃ can be used, though this may lead to some chlorinated byproducts.

  • Reaction Conditions: Under a slow stream of nitrogen, heat the heterogeneous mixture to 120-140 °C using an oil bath. The reaction is typically vigorous at the beginning. Continue heating under reflux for 4-6 hours, during which the mixture should become more homogeneous.

  • Monitoring: The reaction progress can be monitored by taking small aliquots, carefully quenching them with ice water, and analyzing by LC-MS to observe the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature. In a separate, large beaker containing a stirred mixture of crushed ice and water, slowly and cautiously pour the reaction mixture. This quenching step is highly exothermic and will generate HBr gas; extreme care is required.

  • Isolation: The product, 2,6-dibromonicotinic acid, will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of any remaining phosphorus reagents. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Trustworthiness & Expertise: The use of a significant excess of the brominating agent ensures the reaction goes to completion. The work-up procedure is critical; slow, controlled quenching on ice is paramount for safety and to prevent degradation of the product. The crude product is often of sufficient purity for the next step.

Step 3: Fischer Esterification to this compound

Principle: This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To drive the equilibrium towards the product, the alcohol (methanol) is used as the solvent (in large excess), and a strong acid catalyst is employed. Water, the byproduct, must be minimized by using anhydrous reagents.

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the crude 2,6-dibromonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: To the stirred suspension, slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or thionyl chloride (SOCl₂, 1.2 eq) at room temperature. The addition is exothermic.

  • Reaction Conditions: Heat the mixture to reflux (approx. 65 °C) and maintain for 8-16 hours. The solid should gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting carboxylic acid.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution is advised due to CO₂ evolution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture, or by column chromatography on silica gel.

Data Summary and Characterization

The successful synthesis should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and assess the purity of the final product.[3]

ParameterStep 1: IntermediateStep 2: BrominationStep 3: Esterification
Product 2,6-Dihydroxynicotinic Acid2,6-Dibromonicotinic AcidThis compound
MW ( g/mol ) 155.11280.90294.93
Key Reagents Cyclization PrecursorsPOBr₃ or PBr₅Methanol, H₂SO₄
Typical Yield >90%75-85%80-95%
Appearance White to off-white solidPale yellow solidWhite crystalline solid

Conclusion

The described three-step synthetic route, commencing from 2,6-dihydroxynicotinic acid, represents a robust and scalable method for the preparation of this compound. The strategy hinges on a key bromination of the pyridinone tautomer followed by a standard esterification. By understanding the principles behind each transformation and adhering to the detailed protocols, researchers and drug development professionals can reliably produce this versatile chemical building block in high yield and purity, enabling the advancement of their synthetic programs.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • L.S.College, Muzaffarpur. (2020-09-24). Sandmeyer reaction. [Link]

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  • Schmideder, S., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. International Journal of Molecular Sciences. [Link]

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  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
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  • Behrman, E. J., & Mabee, D. M. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Google Patents. (2020). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
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  • Google Patents. (1998).
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  • Google Patents. (1964). US3146244A - Selective bromination of isolated double bonds in steroidal compounds.
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Sources

Introduction: The Strategic Importance of a Dihalogenated Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2,6-dibromonicotinate

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its strategic importance lies in the differential reactivity of its two bromine substituents, positioned at the C2 and C6 positions of the pyridine ring. This arrangement, flanking the ring nitrogen, makes the molecule an ideal scaffold for sequential, site-selective modifications. For researchers in drug discovery and materials science, this compound offers a robust platform for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, and safe handling, grounded in established chemical principles.

PART 1: Core Chemical and Physical Properties

A foundational understanding of a reagent begins with its fundamental physicochemical properties. These data are critical for reaction planning, purification, and storage.

Data Presentation: Physicochemical and Spectroscopic Summary

The key properties of this compound are summarized below. Spectroscopic data are predicted based on the chemical structure and principles of NMR, IR, and Mass Spectrometry.[1][2]

PropertyValueSource/Rationale
IUPAC Name Methyl 2,6-dibromopyridine-3-carboxylate
Molecular Formula C₇H₅Br₂NO₂[3]
Molecular Weight 294.93 g/mol [3]
CAS Number 1009735-22-1[3]
Appearance Solid (predicted)General observation for similar compounds
Storage Sealed in a dry environment, 2-8°C[3]
¹H NMR (predicted) δ ~8.3 ppm (d, 1H), ~7.5 ppm (d, 1H), ~3.9 ppm (s, 3H)Protons on the pyridine ring are doublets due to coupling; methyl ester is a singlet.
¹³C NMR (predicted) δ ~164 (C=O), ~148 (C), ~142 (CH), ~140 (C), ~128 (C), ~125 (CH), ~53 (CH₃)Chemical shifts are estimated based on substituent effects on the pyridine ring.
IR Spectroscopy (predicted) ~1730 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=N/C=C stretch), ~1100 cm⁻¹ (C-O stretch), ~700 cm⁻¹ (C-Br stretch)Characteristic vibrational frequencies for the ester and bromopyridine functionalities.[4]
Mass Spec (EI, predicted) M⁺ peak at m/z 293/295/297 (isotopic pattern for 2 Br atoms)The molecular ion will show a characteristic 1:2:1 intensity ratio due to bromine isotopes (⁷⁹Br and ⁸¹Br).

PART 2: Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bonds, making it a cornerstone for palladium-catalyzed cross-coupling reactions.[5]

Differential Reactivity of C-Br Bonds

The two bromine atoms on the pyridine ring exhibit distinct reactivity profiles. The C2-Br bond is generally more susceptible to nucleophilic attack and oxidative addition by palladium catalysts. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the ester group at C3, which activate this position. The C6-Br bond, while still reactive, typically requires more forcing conditions to undergo similar transformations. This differential reactivity is the key to performing sequential, regioselective cross-coupling reactions, allowing for the stepwise introduction of different substituents.[6]

Core Application: Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for a variety of palladium-catalyzed reactions, which are fundamental to modern drug development.[7]

  • Suzuki-Miyaura Coupling: Forms C-C bonds by reacting with boronic acids or esters. This is one of the most widely used methods for introducing aryl, heteroaryl, or alkyl groups.[8]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines. This reaction is invaluable for synthesizing anilines and other N-arylated compounds prevalent in pharmaceuticals.

  • Sonogashira Coupling: Forms C-C triple bonds by reacting with terminal alkynes.

  • Heck Coupling: Forms C-C double bonds by reacting with alkenes.

The general workflow for these reactions involves an oxidative addition, transmetalation (for Suzuki), and reductive elimination cycle.

G cluster_0 Palladium Catalytic Cycle Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Start->OxAdd This compound Intermediate Ar-Pd(II)-Br Intermediate OxAdd->Intermediate Transmetalation Transmetalation (e.g., with R-B(OH)₂) Intermediate->Transmetalation Coupling Partner ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Start Regenerates Catalyst Product Coupled Product (Ar-R) ReductiveElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

PART 3: Experimental Protocol: A Representative Suzuki-Miyaura Reaction

To illustrate its practical application, a detailed, self-validating protocol for a selective Suzuki-Miyaura coupling at the more reactive C2 position is provided below. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: Selective Monosubstitution at the C2 Position

This protocol describes the reaction of this compound with phenylboronic acid to yield methyl 6-bromo-2-phenylnicotinate.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Workflow Diagram:

G Setup 1. Assemble Reaction - Add reagents to flask - Seal and purge with N₂ Solvent 2. Add Solvents - Anhydrous Dioxane - Degassed Water Setup->Solvent Heating 3. Heat Reaction - Heat to 80-90°C - Stir for 4-12 hours Solvent->Heating Monitoring 4. Monitor Progress - TLC or LC-MS analysis Heating->Monitoring Workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with water/brine Monitoring->Workup Purification 6. Purify Product - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography Workup->Purification Characterization 7. Analyze Product - NMR, MS for structure confirmation Purification->Characterization

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Causality: A dry flask prevents quenching of the catalyst and reagents. The palladium catalyst is the engine of the reaction, and dppf is a robust ligand that promotes efficient coupling. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[9]

  • Solvent Addition and Degassing:

    • Seal the flask with a septum. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Via syringe, add anhydrous 1,4-dioxane, followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form. Degassed solvents prevent quenching the catalyst with dissolved oxygen.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-90°C and stir vigorously.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Vigorous stirring ensures the heterogeneous mixture (due to K₂CO₃) reacts effectively.

  • Monitoring for Completion:

    • Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting dibromo compound is consumed.[10]

    • Trustworthiness: This step is a self-validating control. It prevents premature workup or prolonged heating that could lead to side products, such as disubstitution or decomposition.

  • Workup and Extraction:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer with water and then with brine.

    • Causality: The workup removes the inorganic salts (K₂CO₃, borate salts) and water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Causality: Chromatography separates the desired mono-substituted product from unreacted starting materials, the catalyst, and any side products.

  • Characterization:

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous halogenated pyridines provide a strong basis for safe handling protocols.[11][12]

  • GHS Hazard Statements (Inferred): Likely to carry warnings such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][15]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][16]

Conclusion

This compound is a powerful and versatile chemical intermediate. Its value is rooted in the predictable and differential reactivity of its two bromine atoms, which enables chemists to perform selective, sequential cross-coupling reactions. This capability allows for the efficient and controlled synthesis of complex, highly substituted pyridine derivatives, making it an indispensable tool for researchers in the pharmaceutical and materials science industries. A thorough understanding of its properties, reactivity, and handling is paramount to leveraging its full synthetic potential.

References

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  • ResearchGate. The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. (2025-08-06). Available from: [Link]

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  • Google Patents. Preparation method for 2,6-dibromo methyl pyridine.
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  • Google Patents. Process for synthesis of lenalidomide.

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An In-depth Technical Guide to the Molecular Structure of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,6-dibromonicotinate is a halogenated pyridine derivative that serves as a highly versatile scaffold in synthetic and medicinal chemistry. The strategic placement of two bromine atoms on the pyridine core, ortho and para to the nitrogen atom, imparts unique reactivity, making it a valuable building block for creating diverse molecular architectures through various cross-coupling reactions. This guide provides a comprehensive technical overview of the structural elucidation of this compound. We will delve into the analytical workflows required for its complete characterization, including spectroscopic and crystallographic methodologies. By synthesizing established chemical principles and field-proven insights, this document serves as an authoritative resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. Its derivatives, such as nicotinic acid (a form of vitamin B3), play crucial roles in biological systems.[1][2] Consequently, the synthesis of substituted nicotinic acid esters is of significant interest for the development of novel therapeutic agents, including anticancer and anti-inflammatory drugs.[3][4][5]

This compound emerges as a particularly valuable intermediate. Its structure combines the biologically relevant nicotinic acid backbone with two reactive bromine handles. These halogen atoms are prime sites for derivatization via modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of complex molecules, a cornerstone of modern drug discovery. Understanding the precise molecular structure and its influence on reactivity is paramount for its effective utilization.

Core Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its basic structural and physical properties.

Chemical Structure:

  • IUPAC Name: Methyl 2,6-dibromopyridine-3-carboxylate

  • Structure: (A 2D representation of the molecule showing a pyridine ring substituted with bromine atoms at positions 2 and 6, and a methyl ester group at position 3.)

The molecule consists of a central pyridine ring. A methyl ester group (-COOCH₃) is located at the 3-position (meta to the ring nitrogen). Two bromine atoms are substituted at the 2- and 6-positions (ortho and para to the nitrogen, respectively). This substitution pattern is key to its reactivity, which will be discussed in Section 5.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 1009735-22-1[6]
Molecular Formula C₇H₅Br₂NO₂[6]
Molecular Weight 294.93 g/mol [6][7]
SMILES O=C(OC)C1=C(Br)N=C(Br)C=C1[6]
Appearance Predicted: White to off-white solidN/A
Storage Sealed in dry, 2-8°C[6]

The Analytical Workflow for Structural Verification

Confirming the identity and purity of a compound like this compound is a multi-step process that relies on a suite of complementary analytical techniques. Each method provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Workflow cluster_confirmation Final Confirmation Syn Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Syn->NMR Primary Analysis MS Mass Spectrometry (MS) Syn->MS Primary Analysis IR FT-IR Spectroscopy Syn->IR Primary Analysis Confirm Confirmed Structure & Purity Data NMR->Confirm Data Integration MS->Confirm Data Integration XRAY Single Crystal X-Ray Diffraction IR->XRAY If Crystalline IR->Confirm Data Integration XRAY->Confirm Data Integration

Caption: A typical analytical workflow for the structural confirmation of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Causality: We utilize both ¹H and ¹³C NMR. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number of unique carbon atoms and their hybridization state. For a highly substituted and electron-deficient ring like this pyridine derivative, predicted chemical shifts serve as a crucial benchmark for experimental verification.[8]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.35d, J ≈ 8.0 Hz1HH-4Deshielded by the adjacent ester group and ring nitrogen; coupled to H-5.
~7.50d, J ≈ 8.0 Hz1HH-5Coupled to H-4.
~3.95s3H-OCH₃Typical chemical shift for methyl ester protons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~164.0C=OCarbonyl carbon of the ester.
~150.0C-4Aromatic CH, deshielded by nitrogen.
~145.0C-6Aromatic C-Br, significantly deshielded by nitrogen and bromine.[9][10]
~141.0C-2Aromatic C-Br, deshielded by nitrogen and bromine.[9][11]
~128.0C-5Aromatic CH.
~125.0C-3Aromatic C-COOCH₃.
~53.0-OCH₃Methyl carbon of the ester.

Protocol: Acquiring NMR Spectra

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation patterns.

Expertise & Causality: For a compound containing two bromine atoms, the molecular ion peak will be highly characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[12] Therefore, a molecule with two bromines will exhibit a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for the presence of two bromine atoms.[13]

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/z ValuePredicted Relative Intensity (%)Assignment
293/295/29750 / 100 / 50[M]⁺ Molecular ion cluster (C₇H₅⁷⁹Br₂NO₂, C₇H₅⁷⁹Br⁸¹BrNO₂, C₇H₅⁸¹Br₂NO₂)
262/264/26625 / 50 / 25[M - OCH₃]⁺ Loss of the methoxy radical
236/238/24010 / 20 / 10[M - COOCH₃]⁺ Loss of the carbomethoxy radical
214/21640 / 40[M - Br]⁺ Loss of a bromine radical
13530[M - 2Br]⁺ Loss of both bromine radicals

Protocol: Acquiring Mass Spectra

  • Sample Introduction: Introduce a dilute solution of the compound in methanol or dichloromethane directly into the ion source via a direct insertion probe or through a GC inlet.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range from m/z 50 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Analyze the resulting spectrum, paying close attention to the molecular ion cluster to confirm the elemental composition. Propose fragmentation pathways for major observed ions to further validate the structure.[14][15][16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Expertise & Causality: The key functional groups in this compound are the ester and the substituted aromatic ring. The C=O stretch of the ester will produce a strong, sharp absorption band. The pyridine ring itself has characteristic C=C and C=N stretching vibrations, and the C-Br bonds will also show absorptions, typically in the fingerprint region.[17][18][19][20]

Predicted FT-IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakAromatic C-H stretch
~1730Strong, SharpC=O stretch (ester)
~1580, 1550, 1450MediumAromatic C=C and C=N ring stretching
~1250StrongC-O stretch (ester)
~700-550Medium-StrongC-Br stretch

Protocol: Acquiring FT-IR Spectra

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: The software automatically subtracts the background from the sample spectrum. Identify and label the major absorption bands and correlate them to the expected functional groups.

Single-Crystal X-ray Diffraction (SC-XRD)

While the other techniques provide strong evidence, SC-XRD is the gold standard, offering unambiguous determination of the three-dimensional atomic arrangement in the solid state.[21][22]

Expertise & Causality: This technique provides precise bond lengths, bond angles, and intermolecular packing information.[23] Obtaining a high-quality single crystal is the most critical and often most challenging step, as the quality of the diffraction data is entirely dependent on the crystal's internal order.[24]

Protocol: Crystal Growth and X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. A common method is slow evaporation. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate or a dichloromethane/hexane mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Crystal Selection & Mounting: Under a microscope, select a well-formed, transparent crystal (approx. 0.1-0.3 mm).[24] Mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a single-crystal X-ray diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Mo Kα).[25]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the structural model against the experimental data to obtain the final, precise molecular structure.[23][25]

Structural Insights into Chemical Reactivity

The molecular structure of this compound directly governs its chemical behavior. The two bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[26][27]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[28][29][30] this compound is an ideal substrate for creating biaryl or aryl-heteroaryl structures.

Causality: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[26][29] The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond. The two bromine atoms at the 2- and 6-positions are sterically accessible and electronically activated for this process. By controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-substitution.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Start This compound Product 2-Aryl-6-bromo-nicotinate (or 2,6-Diaryl-nicotinate) Start->Product Boronic Aryl Boronic Acid (Ar-B(OH)₂) Boronic->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction using this compound.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[31][32] It is a powerful tool for synthesizing substituted anilines and their heterocyclic analogues.

Causality: Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle.[33][34] The reaction involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product.[27] The reactivity of the C-Br bonds in this compound makes it an excellent electrophile for coupling with a wide range of primary and secondary amines.

Conclusion: A Versatile Building Block for Drug Discovery

The structural features of this compound—a stable nicotinic acid core functionalized with two versatile bromine atoms—make it an invaluable starting material for the synthesis of complex molecules. A rigorous analytical workflow, combining NMR, MS, and IR spectroscopy, is essential to confirm its structure and purity before use. For definitive three-dimensional information, single-crystal X-ray diffraction is the ultimate tool. An understanding of its structure provides direct insight into its reactivity, enabling chemists to strategically employ it in powerful synthetic transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These capabilities solidify the role of this compound as a key building block in the design and synthesis of novel compounds for drug discovery and materials science.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Kwan, E. E., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]

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  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved January 20, 2026, from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 20, 2026, from [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

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  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society.
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  • Aly, M. M., & El-Sayed, F. E. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes.
  • Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed).
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  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved January 20, 2026, from [Link]

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  • Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1964). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved January 20, 2026, from [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved January 20, 2026, from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved January 20, 2026, from [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. Available at: [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

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An In-Depth Technical Guide to Methyl 2,6-dibromonicotinate: A Versatile Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,6-dibromonicotinate (CAS No. 1009735-22-1) is a halogenated pyridine derivative of significant interest to the pharmaceutical and materials science sectors. Its strategic di-bromination pattern offers two distinct, reactive sites for sequential and site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical properties, a robust and logically-derived synthetic pathway with a detailed experimental protocol, and a discussion of its application as a pivotal building block in modern medicinal chemistry. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted methyl pyridine-3-carboxylate. The presence of two bromine atoms on the pyridine ring, flanking the nitrogen atom, profoundly influences the electronic properties of the scaffold, making the C-Br bonds susceptible to oxidative addition in catalytic cycles.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 1009735-22-1[1]
IUPAC Name Methyl 2,6-dibromopyridine-3-carboxylateGenerated
Molecular Formula C₇H₅Br₂NO₂[1]
Molecular Weight 294.93 g/mol [1]
Physical State Solid[2]
Storage Sealed in dry, 2-8°C[1]

Note: Experimental physicochemical data such as melting point and solubility are not widely published. Users should handle the compound as a typical crystalline organic solid.

Synthesis and Mechanistic Rationale

The causality for this pathway is as follows:

  • Esterification First: The initial Fischer esterification protects the carboxylic acid. Attempting to brominate the dihydroxy acid directly would likely result in poor solubility and potential side reactions involving the acidic proton.

  • Pyridone to Pyridine Conversion: 2,6-dihydroxypyridine exists predominantly in its pyridone tautomeric form. The conversion of these pyridone moieties to their corresponding halides is a critical step to enable subsequent cross-coupling chemistry. Phosphorus oxyhalides are the reagents of choice for this type of transformation.

  • Analogy-Driven Reagent Selection: The use of phosphorus oxybromide (POBr₃) is directly analogous to the well-documented use of phosphorus oxychloride (POCl₃) to convert dihydroxypyridine esters into their dichloro counterparts, a process detailed in U.S. Patent 5,204,478A.[3] This strong precedent validates the choice of a phosphorus-based brominating agent for achieving the desired transformation efficiently.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Dibromination A 2,6-Dihydroxynicotinic Acid B Methyl 2,6-dihydroxynicotinate A->B  MeOH, H₂SO₄ (cat.)  Reflux C This compound (Target Compound) B->C  POBr₃  Heat

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery & Development

The primary utility of this compound in a research and development context is its function as a versatile synthetic intermediate. The differential reactivity of the bromine atoms at the C2 and C6 positions can be exploited to achieve sequential, site-selective cross-coupling reactions.

Expertise-Driven Insight: In palladium-catalyzed cross-coupling reactions, the C2 position of a pyridine ring is generally more electronically activated and sterically accessible than the C6 position, especially when flanked by a bulky ester group at C3. This inherent difference allows a chemist to perform a coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C2 position under one set of conditions, and then, after purification, perform a second, different coupling reaction at the C6 position. This strategy is a powerful tool for rapidly building molecular complexity and generating libraries of related compounds for structure-activity relationship (SAR) studies.[4]

This stepwise functionalization allows for the precise and controlled introduction of diverse substituents, such as aryl, heteroaryl, alkyl, or amino groups, which are critical for tuning the pharmacological properties of a lead compound.

SequentialCoupling Start This compound Intermediate C2-Functionalized Intermediate Start->Intermediate  Pd Catalyst  R¹-B(OH)₂ (Suzuki)  (Selective at C2) Final C2, C6-Difunctionalized Product Intermediate->Final  Pd Catalyst  R²-NH₂ (Buchwald)  (Functionalization at C6)

Caption: Conceptual workflow for sequential cross-coupling reactions.

Detailed Experimental Protocol: Proposed Synthesis

The following protocol is a robust, self-validating procedure derived from established chemical principles and analogous transformations.[3][5] Researchers should perform their own risk assessment before implementation.

PART A: Methyl 2,6-dihydroxynicotinate Synthesis (Esterification)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dihydroxynicotinic acid (10.0 g, 64.5 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Neutralization & Precipitation: Slowly pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate should form. Carefully neutralize the solution to pH 7 by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum to yield Methyl 2,6-dihydroxynicotinate.

PART B: this compound Synthesis (Dibromination)

  • Reaction Setup: (Caution: This step should be performed in a well-ventilated fume hood as POBr₃ is corrosive and reacts with moisture). To a 100 mL round-bottom flask equipped with a stir bar and reflux condenser (with a gas outlet connected to a scrubber), add Methyl 2,6-dihydroxynicotinate (5.0 g, 29.6 mmol) from Part A.

  • Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 25.4 g, 88.7 mmol, 3.0 equivalents). The mixture will likely form a thick slurry.

  • Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring. The mixture should become more mobile as the reaction progresses. Maintain heating for 4-6 hours. Monitor by TLC (quenching an aliquot with water and extracting with ethyl acetate).

  • Work-up: Cool the reaction mixture to room temperature. (Extreme Caution: Slow, exothermic quench). Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Once the quench is complete, carefully neutralize the acidic aqueous solution to pH 7-8 by the slow addition of solid sodium carbonate or a saturated aqueous solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, data from the closely related isomer, Methyl 2,5-dibromonicotinate, should be used as a proxy for hazard assessment.[6]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash affected areas immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Recommended storage is at 2-8°C.[1]

Conclusion

This compound stands out as a high-value synthetic building block for constructing complex organic molecules. Its di-halogenated structure is tailor-made for strategic, sequential cross-coupling reactions, providing a reliable and flexible route to novel chemical entities in drug discovery and materials science. The synthetic pathway detailed in this guide, grounded in established chemical principles, offers a clear and reproducible method for accessing this important intermediate. Proper adherence to safety protocols is essential when handling this and all related halogenated compounds.

References

  • Bokor, B., et al. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 967–971. [Link]

  • Bradbury, R. H. (Ed.). (2011). Cancer Chemotherapy: Basic Science to the Clinic. Royal Society of Chemistry.
  • Cain, M. H., et al. (1993). U.S. Patent No. 5,204,478A: Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S.
  • Dains, F. B., & O'Brien, E. J. (1933). 6-Hydroxynicotinic acid. Organic Syntheses, 13, 52. [Link]

  • PrepChem. Synthesis of 6-hydroxynicotinic acid. [Link]

  • Royal Society of Chemistry. (2023). Electronic Supplementary Information for a relevant publication. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12677293, Methyl 2,5-dibromonicotinate. [Link]

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physical and chemical properties of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2,6-dibromonicotinate: Properties, Reactivity, and Applications in Drug Discovery

Abstract

This compound (CAS No. 1009735-22-1) is a halogenated heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of nicotinic acid, a vital component in various biological processes, its structure incorporates a pyridine ring substituted with two bromine atoms and a methyl ester group.[1] This arrangement provides multiple reaction sites, making it a highly versatile building block for the synthesis of complex molecular architectures. The bromine atoms at the C2 and C6 positions serve as crucial handles for derivatization through a variety of cross-coupling reactions, while the ester moiety offers a site for further modification or can influence the molecule's physicochemical properties. This guide provides a comprehensive overview of the , its spectroscopic signature, core reactivity, synthetic utility, and its strategic application in the drug discovery and development pipeline.

Core Physicochemical Properties

This compound is a key intermediate for researchers seeking to construct novel heterocyclic entities. Its fundamental properties are summarized below, providing a foundational understanding of its identity and handling requirements.

PropertyValueSource(s)
CAS Number 1009735-22-1[2]
Molecular Formula C₇H₅Br₂NO₂[2]
Molecular Weight 294.93 g/mol [2][3]
IUPAC Name methyl 2,6-dibromopyridine-3-carboxylateN/A
SMILES Code O=C(OC)C1=C(Br)N=C(Br)C=C1[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Due to the presence of bromine atoms, the compound is expected to be a solid at room temperature and possess limited solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF. Proper storage in a cool, dry environment is crucial to prevent hydrolysis of the ester group and other potential degradation pathways.[2]

Spectroscopic and Analytical Characterization

A precise understanding of a compound's spectroscopic profile is essential for reaction monitoring and structural confirmation. While specific experimental spectra for this compound are vendor-specific, its characteristic analytical data can be reliably predicted based on its structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region. The two aromatic protons on the pyridine ring are vicinal (adjacent) and will appear as doublets due to mutual coupling. Their chemical shifts will be significantly downfield due to the deshielding effects of the electronegative bromine atoms and the pyridine nitrogen. The methyl ester protons will appear as a singlet further upfield. Based on standard chemical shift tables, the aromatic protons would likely appear in the δ 7.5-8.5 ppm range, while the methyl singlet would be around δ 3.9-4.0 ppm.[4][5]

  • ¹³C NMR: The carbon spectrum will display seven distinct signals. The carbonyl carbon of the ester will be the most downfield signal (typically δ 160-170 ppm). The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with the carbons directly attached to the bromine atoms (C2 and C6) being significantly influenced. The methyl carbon of the ester will be the most upfield signal (typically δ 50-55 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in a molecule.

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ corresponding to the carbonyl group of the methyl ester.[6][7]

  • C-O Stretch: An absorption band for the ester C-O bond should appear in the 1250-1300 cm⁻¹ region.[8]

  • Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will produce several bands in the 1400-1600 cm⁻¹ region.[9]

  • C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds are expected in the fingerprint region, typically below 700 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. There will be three major peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal molecular ion peak will be at m/z 293 (for ⁷⁹Br, ⁷⁹Br), with major peaks at m/z 295 (for ⁷⁹Br, ⁸¹Br) and m/z 297 (for ⁸¹Br, ⁸¹Br).

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺, or the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at [M-59]⁺.[11][12] Cleavage of a bromine atom ([M-79/81]⁺) is also a plausible fragmentation route.

Predicted Spectral Data
¹H NMR Aromatic protons (2H, doublets): ~δ 7.5-8.5 ppm; Methyl protons (3H, singlet): ~δ 3.9-4.0 ppm
IR (cm⁻¹) C=O (ester): 1720-1740; Aromatic C=C/C=N: 1400-1600; C-O (ester): 1250-1300
MS (m/z) Molecular Ion Cluster: 293/295/297 (1:2:1 ratio); Key Fragments: [M-31]⁺, [M-59]⁺

Chemical Synthesis and Reactivity

The synthetic value of this compound lies in its predictable and versatile reactivity, which allows for controlled, stepwise modification of the pyridine core.

Synthetic Strategy

While multiple synthetic routes are conceivable, a common and logical approach involves the dibromination of a suitable nicotinic acid precursor, followed by esterification. A plausible pathway would start from 6-hydroxynicotinic acid, which can undergo bromination and subsequent conversion of the hydroxyl group to a second bromine atom, followed by a standard Fischer esterification.

G A 6-Hydroxynicotinic Acid Precursor B Dibromination & Functional Group Interconversion A->B e.g., PBr₃/POBr₃, Br₂ C 2,6-Dibromonicotinic Acid B->C D Fischer Esterification (Methanol, Acid Catalyst) C->D Reflux E This compound D->E

Caption: Plausible synthetic workflow for this compound.

General Protocol for Fischer Esterification: This protocol describes the final step, converting the carboxylic acid to the methyl ester.

  • Setup: To a round-bottomed flask charged with 2,6-dibromonicotinic acid (1.0 eq), add anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.[13]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.[13]

  • Workup: Cool the mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[13]

Core Reactivity

The true utility of this scaffold is revealed in its reactivity profile. The two bromine atoms are not equivalent; the C2-Br bond is generally more activated towards nucleophilic substitution than the C6-Br bond due to its position relative to the ring nitrogen. This differential reactivity can be exploited for selective, sequential modifications.

G cluster_reactions Key Reactions A Suzuki Coupling (Boronic Acids, Pd catalyst) B Buchwald-Hartwig Amination (Amines, Pd catalyst) C Ester Hydrolysis (LiOH or NaOH) D SNAr (Strong Nucleophiles) Core Methyl 2,6-dibromonicotinate Core->A Forms C-C bonds Core->B Forms C-N bonds Core->C Forms Carboxylic Acid Core->D Displaces Br

Caption: Core reactivity map of this compound.

  • Palladium-Catalyzed Cross-Coupling: Both bromine atoms are excellent leaving groups for reactions like Suzuki-Miyaura (to form C-C bonds with boronic acids) and Buchwald-Hartwig amination (to form C-N bonds with amines).[14] By carefully selecting catalysts, ligands, and reaction conditions, it is often possible to achieve selective substitution at one position over the other.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates SNAr reactions, particularly at the C2 position. Strong nucleophiles like alkoxides or thiolates can displace the bromide ion.

  • Ester Modification: The methyl ester group can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents.

Application in Medicinal Chemistry and Drug Discovery

In drug discovery, success often hinges on the ability to rapidly synthesize and test a diverse range of analogs around a core scaffold. This compound is an ideal starting point for such campaigns due to its pre-installed, orthogonally reactive handles.

The "magic methyl" effect, where the introduction of a methyl group can profoundly enhance a molecule's metabolic stability or binding affinity, is a well-established principle in drug design.[15][16] While this compound contains a methyl ester, the core scaffold allows for the strategic introduction of other groups that can fine-tune a drug candidate's pharmacokinetic and pharmacodynamic properties. The use of versatile building blocks like this is fundamental to the drug discovery pipeline.

A typical workflow would involve using this scaffold in a parallel synthesis format to generate a library of compounds for high-throughput screening.

G A Scaffold This compound B Parallel Synthesis Array A->B Dispense D Compound Library (Unique Analogs) B->D React & Purify C Diverse Building Blocks (e.g., Boronic Acids, Amines) C->B Add E High-Throughput Screening (HTS) D->E F Hit Identification & Validation E->F G Lead Optimization F->G

Caption: Drug discovery workflow using a versatile scaffold.

This strategy allows medicinal chemists to efficiently explore the structure-activity relationship (SAR) around the pyridine core. For example, one could perform a Suzuki coupling at the C2 position with a library of 50 different boronic acids, followed by a Buchwald-Hartwig amination at the C6 position with a library of 50 different amines, theoretically generating 2,500 distinct products for biological evaluation from a single, unified workflow.

Safety and Handling

While a specific safety data sheet for this compound should always be consulted, general precautions for halogenated aromatic compounds should be followed. Related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its versatile and often selective reactivity make it an invaluable asset for researchers in synthetic and medicinal chemistry. By providing two distinct and addressable points for modification on a privileged heterocyclic core, it empowers scientists to rapidly generate chemical diversity, explore structure-activity relationships, and accelerate the discovery of novel therapeutic agents.

References

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An In-depth Technical Guide to the Reactivity of 2,6-Dibromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the reactivity of 2,6-dibromopyridine, a cornerstone building block in modern organic synthesis. Its unique electronic structure and symmetrically placed halogen handles make it a versatile precursor for creating a vast array of functionalized pyridine derivatives, which are integral to pharmaceuticals, agrochemicals, and materials science.[1][2][3] We will move beyond simple reaction schemes to dissect the underlying principles that govern its reactivity, offering field-proven insights into experimental design and optimization.

The Core Chemistry: Understanding the 2,6-Dibromopyridine Scaffold

The reactivity of 2,6-dibromopyridine is dominated by two key features: the electron-deficient (π-deficient) nature of the pyridine ring and the presence of two reactive carbon-bromine bonds at the α-positions.

  • The Pyridine Nitrogen : The nitrogen atom is more electronegative than carbon, exerting a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This significantly lowers the electron density of the aromatic ring, particularly at the α (2,6) and γ (4) positions.

  • The Bromine Substituents : The two bromine atoms are excellent leaving groups and serve as primary handles for a wide range of transformations, including metal-halogen exchange and transition-metal-catalyzed cross-coupling reactions.[1]

This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic attack while being deactivated towards electrophilic substitution. The following sections will detail the primary reaction classes stemming from this unique electronic profile.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency at the C2 and C6 positions makes 2,6-dibromopyridine highly activated for Nucleophilic Aromatic Substitution (SNAr). The ring nitrogen acts similarly to a nitro group in benzene chemistry, stabilizing the negative charge in the intermediate Meisenheimer complex.[4] This allows for the displacement of one or both bromide ions by a variety of nucleophiles.

Mechanism and Causality

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing a bromine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor. In the second step, the bromide leaving group is eliminated, restoring aromaticity.

Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Controlling Selectivity: Mono- vs. Di-substitution

A critical challenge in working with 2,6-dibromopyridine is achieving selective mono-substitution. After the first SNAr reaction, the product, 2-bromo-6-nucleosubstituted-pyridine, is generally deactivated towards a second substitution. This is because many common nucleophiles (like amines or alkoxides) are electron-donating groups, which increase the electron density of the ring and make it less electrophilic.[4]

However, di-substitution can be achieved under more forcing conditions, such as higher temperatures or with the use of a catalyst. For instance, selective mono- or di-aminations can be performed using microwave irradiation, with the di-amination often requiring the inclusion of a copper catalyst (e.g., CuI) and a base.[5][6]

Field Insight: To favor mono-amination, one can often use thermal conditions without a catalyst. The diminished nucleophilicity of the mono-aminated product provides a kinetic barrier to the second substitution.[5] For di-amination, a catalyst is typically necessary to overcome this barrier.[5][6]

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds in 2,6-dibromopyridine are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with exceptional versatility.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromopyridine with an organoboron reagent. The choice of catalyst, ligand, base, and solvent system is crucial for controlling the reaction rate and selectivity between mono- and di-arylation.

Expertise in Action: For selective mono-arylation, a common strategy is to use a slight excess (e.g., 1.1 equivalents) of the boronic acid with a catalyst system like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos. To drive the reaction to di-arylation, a larger excess of the boronic acid (e.g., 2.5 equivalents) and a different catalyst system, such as Pd(PPh₃)₄, are often employed.

EntryBoronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Product(s)Yield (%)Ref.
1Phenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100Mono-arylated~70-80
2Phenylboronic Acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O100Di-arylated>90
3Phenylboronic Acid (1.1)Pd(OAc)₂ (0.1)NHCK₂CO₃H₂O/MeCNRTMono-arylated>90[7]

Table 1: Comparative Conditions for Selective Suzuki-Miyaura Coupling.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[8] This reaction couples 2,6-dibromopyridine with primary or secondary amines using a palladium catalyst and a strong base. The key to success is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that facilitate the challenging reductive elimination step.[8] Copper-catalyzed protocols have also been developed as an efficient alternative for C-N bond formation.[9]

Sonogashira Coupling

The Sonogashira coupling is the method of choice for introducing alkyne functionalities onto the pyridine ring.[10] It typically involves a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base.[10] By carefully controlling the reaction conditions, it is possible to synthesize mono-, di-, tri-, and even tetra-alkynylated pyridines from polyhalogenated precursors.[11][12]

CrossCoupling cluster_reactions Palladium-Catalyzed Cross-Coupling DBP 2,6-Dibromopyridine Suzuki Suzuki-Miyaura (R-B(OR)₂) DBP->Suzuki Buchwald Buchwald-Hartwig (R₂NH) DBP->Buchwald Sonogashira Sonogashira (R-C≡CH) DBP->Sonogashira Prod_Suzuki 2-Aryl-6-bromopyridine 2,6-Diarylpyridine Suzuki->Prod_Suzuki Prod_Buchwald 2-Amino-6-bromopyridine 2,6-Diaminopyridine Buchwald->Prod_Buchwald Prod_Sonogashira 2-Alkynyl-6-bromopyridine 2,6-Dialkynylpyridine Sonogashira->Prod_Sonogashira

Figure 2: Major cross-coupling pathways for 2,6-dibromopyridine.

Chapter 3: Metal-Halogen Exchange and Directed Lithiation

Metal-halogen exchange is a powerful technique for generating organometallic intermediates from 2,6-dibromopyridine, which can then be trapped with various electrophiles. This method offers a complementary approach to cross-coupling for C-C bond formation.

Mechanism and Experimental Causality

The reaction is typically performed by treating 2,6-dibromopyridine with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C).[13] The low temperature is critical to prevent side reactions, such as nucleophilic attack on the pyridine ring by the alkyllithium reagent.[14] The choice of solvent is also paramount. Traditional ethereal solvents like THF can sometimes lead to mixtures of mono- and di-lithiated species.[13]

Trustworthiness through Protocol Design: A significant advancement is the use of non-ethereal solvents like dichloromethane (CH₂Cl₂). In CH₂Cl₂, the lithium-halogen exchange cleanly provides the mono-lithiated 2-bromo-6-lithiopyridine intermediate, even when two equivalents of n-BuLi are used.[13] This provides a highly reliable and selective method for generating the desired organolithium species.[15][16]

A Self-Validating Experimental Workflow

The following workflow illustrates a typical, reliable sequence for a metal-halogen exchange followed by electrophilic quench.

LithiationWorkflow A 1. Setup & Inerting - Assemble dry glassware under Argon/N₂. - Add 2,6-dibromopyridine and solvent (e.g., CH₂Cl₂). B 2. Cooling - Cool the solution to -78 °C (Dry ice/acetone bath). A->B Critical for stability C 3. Lithiation - Add n-BuLi (1.0 equiv) dropwise. - Stir for 30-60 min at -78 °C. B->C Control exotherm D 4. Electrophilic Quench - Add electrophile (e.g., aldehyde, CO₂) dropwise. - Maintain -78 °C. C->D Formation of 2-bromo-6-lithiopyridine E 5. Warm & Quench - Slowly warm to room temperature. - Quench with saturated NH₄Cl (aq). D->E F 6. Workup & Purification - Extract with organic solvent. - Dry, concentrate, and purify (chromatography). E->F

Figure 3: Experimental workflow for selective monolithiation and electrophilic trapping.

Chapter 4: Practical Applications in Synthesis

The synthetic utility of 2,6-dibromopyridine derivatives is vast, finding applications in medicinal chemistry, materials science, and ligand design.[1][17] For example, 2,6-disubstituted pyridines are key structural motifs in anticancer agents and compounds designed to stabilize G-quadruplex DNA.[17][18] In materials science, these derivatives are used to create advanced polymers and organic semiconductors.[1]

Detailed Experimental Protocols

Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling[8]

This protocol is designed to favor the formation of 2-bromo-6-arylpyridine.

  • Reagent Preparation : In a Schlenk flask under an argon atmosphere, combine 2,6-dibromopyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition : To the flask, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Solvent Addition : Add a degassed mixture of toluene and water (typically 10:1 v/v).

  • Reaction : Seal the flask and heat the mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS to confirm consumption of the starting material.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the pure 2-bromo-6-arylpyridine.

Protocol 2: Generation of 2-Bromo-6-lithiopyridine and Quench with an Aldehyde[15][17]

This protocol is designed for the selective formation of a 2-bromo-6-(hydroxyalkyl)pyridine.

  • Inert Setup : To an oven-dried, three-neck flask equipped with a thermometer, argon inlet, and dropping funnel, add 2,6-dibromopyridine (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).

  • Cooling : Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Slowly add n-butyllithium (1.6 M in hexanes, 1.0 equiv) via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 45 minutes.

  • Electrophilic Trap : Add a solution of the desired aldehyde (1.1 equiv) in anhydrous CH₂Cl₂ dropwise via the dropping funnel. Stir the mixture at -78 °C for 2 hours.

  • Quenching : Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup : Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification : Purify the resulting crude alcohol by flash column chromatography.

References

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. Available at: [Link]

  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. Available at: [Link]

  • 2,6-Dibromopyridine | C5H3Br2N. PubChem. Available at: [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PubMed. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]

  • Practical Routes to 2,6-Disubstituted Pyridine Derivatives. Academia.edu. Available at: [Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Available at: [Link]

  • Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. RSC Publishing. Available at: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett.
  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. PubMed. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed Central. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Available at: [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Not Found.
  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. Available at: [Link]

  • Preparation method of 2,6-pyridinedimethanol. Google Patents.
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A Senior Application Scientist's Guide to the Synthesis of Methyl 2,6-dibromonicotinate: An In-Depth Analysis of Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,6-dibromonicotinate is a pivotal building block in contemporary drug discovery and materials science, prized for the synthetic versatility endowed by its di-bromo-substituted pyridine core. The strategic placement of two bromine atoms allows for selective functionalization through a variety of cross-coupling reactions, making it an invaluable intermediate. This guide provides an in-depth technical analysis of the primary synthetic pathways to this compound, with a core focus on the selection and rationale behind the choice of starting materials. We will dissect two principal and field-proven synthetic routes, originating from 2,6-dihydroxynicotinic acid (citrazinic acid) and 2,6-dichloronicotinic acid, respectively. Each pathway is evaluated based on chemical strategy, mechanistic underpinnings, and practical execution. Detailed experimental protocols, comparative data, and process flow diagrams are provided to equip researchers and development professionals with the knowledge to make informed decisions for their specific synthetic campaigns.

Introduction: The Strategic Value of this compound

The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms, particularly at the 2- and 6-positions, transforms the electron-deficient pyridine ring into a versatile platform for molecular elaboration. This compound serves as a quintessential example of such a strategic intermediate. The two bromine atoms are not merely passive substituents; they are reactive handles that can be selectively addressed in sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex, three-dimensional molecules with high precision.

The synthesis of this key intermediate, however, is not trivial. The primary challenge lies in the efficient and high-yielding introduction of two bromine atoms onto the pyridine core, a feat that is heavily dependent on the choice of the initial precursor. This guide will explore the most viable starting materials and the synthetic logic that dictates their transformation into the target molecule.

Primary Synthetic Pathways and Starting Materials

The synthesis of this compound is most efficiently approached by first preparing the corresponding carboxylic acid, 2,6-dibromonicotinic acid, followed by a final esterification step. The choice of starting material for the acid synthesis dictates the overall strategy, cost, and safety profile of the process.

Route 1: The Classic Approach from 2,6-Dihydroxynicotinic Acid (Citrazinic Acid)

This is arguably the most established and frequently cited route. 2,6-Dihydroxynicotinic acid, which exists in tautomeric equilibrium with its pyridone form, serves as an activated substrate for electrophilic halogenation.

Causality and Strategic Rationale: The two hydroxyl groups on the pyridine ring are powerful electron-donating groups, which activate the ring towards electrophilic substitution. This activation overcomes the inherent electron-deficient nature of the pyridine nitrogen, making the direct introduction of bromine atoms feasible. The reaction proceeds via the conversion of the hydroxyl groups into better leaving groups, followed by substitution with bromide. Powerful brominating agents like phosphorus oxybromide (POBr₃) or a combination of phosphorus pentabromide (PBr₅) and bromine (Br₂) are required to drive this transformation.

Experimental Protocol: Synthesis of 2,6-Dibromonicotinic Acid from 2,6-Dihydroxynicotinic Acid

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The entire apparatus must be thoroughly dried to prevent the premature decomposition of phosphorus reagents.

  • Charging Reagents: To the flask, add 2,6-dihydroxynicotinic acid (1.0 equivalent) and phosphorus pentabromide (PBr₅, 3.0 equivalents).

  • Reaction Initiation: Carefully and slowly add phosphorus oxybromide (POBr₃, 5.0-10.0 equivalents) to the flask. The reaction is highly exothermic and will release hydrogen bromide gas. Ensure efficient scrubbing of the off-gas.

  • Heating: Once the initial exothermic reaction subsides, heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Very cautiously, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate significant amounts of HBr gas.

  • Isolation: The acidic aqueous mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 2-3. The precipitated solid, 2,6-dibromonicotinic acid, is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.

Diagram: Synthesis from 2,6-Dihydroxynicotinic Acid

G Start 2,6-Dihydroxynicotinic Acid Step1 Bromination & Dehydroxylation (Reflux, 4-6h) Start->Step1 Reagents1 PBr₅, POBr₃ Reagents1->Step1 Intermediate 2,6-Dibromonicotinic Acid Step1->Intermediate Step2 Fischer Esterification (Reflux, 8-12h) Intermediate->Step2 Reagents2 Methanol (MeOH) cat. H₂SO₄ Reagents2->Step2 End This compound Step2->End

Caption: Workflow for Route 1.

Route 2: Halogen Exchange from 2,6-Dichloronicotinic Acid

This route leverages the more readily available 2,6-dichloronicotinic acid and employs a halogen exchange reaction, a variant of the Finkelstein reaction, to install the desired bromine atoms.

Causality and Strategic Rationale: While the classic Finkelstein reaction is most common for alkyl halides, it can be adapted for aromatic systems, though conditions are more forcing.[1] The direct nucleophilic aromatic substitution of chlorides on an electron-deficient pyridine ring by bromide ions is challenging. Therefore, this transformation often requires a catalyst, such as copper(I) salts, to facilitate the exchange.[1] The reaction is driven by using a high concentration of a bromide salt (e.g., NaBr or KBr) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Experimental Protocol: Synthesis of 2,6-Dibromonicotinic Acid from 2,6-Dichloronicotinic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-dichloronicotinic acid (1.0 equivalent), sodium bromide (NaBr, 5.0-10.0 equivalents), and copper(I) bromide (CuBr, 0.1-0.2 equivalents).

  • Solvent: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to a high temperature (typically 140-160 °C) and stir for 12-24 hours. Monitor the reaction progress by HPLC to observe the disappearance of the starting material and the formation of the product.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

  • Extraction: Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2,6-dibromonicotinic acid can be purified by column chromatography or recrystallization.

Diagram: Synthesis from 2,6-Dichloronicotinic Acid

G Start 2,6-Dichloronicotinic Acid Step1 Aromatic Halogen Exchange (140-160 °C, 12-24h) Start->Step1 Reagents1 NaBr, CuBr (cat.) DMF Reagents1->Step1 Intermediate 2,6-Dibromonicotinic Acid Step1->Intermediate Step2 Fischer Esterification (Reflux, 8-12h) Intermediate->Step2 Reagents2 Methanol (MeOH) cat. H₂SO₄ Reagents2->Step2 End This compound Step2->End

Caption: Workflow for Route 2.

Final Step: Fischer Esterification

Both routes converge on the intermediate 2,6-dibromonicotinic acid. The final step is a standard Fischer esterification to yield the target methyl ester.[2]

Causality and Strategic Rationale: This is an acid-catalyzed equilibrium reaction. Using methanol as both the reagent and solvent drives the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Esterification of 2,6-Dibromonicotinic Acid

  • Setup: Suspend 2,6-dibromonicotinic acid (1.0 equivalent) in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 equivalents) to the stirred suspension.

  • Heating: Heat the mixture to reflux (approximately 65 °C) and maintain for 8-12 hours, or until TLC/HPLC analysis indicates complete conversion of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Then, wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound. The product can be further purified by silica gel chromatography if necessary.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends on several factors, including the cost and availability of starting materials, scalability, and safety considerations.

ParameterRoute 1: From 2,6-Dihydroxynicotinic AcidRoute 2: From 2,6-Dichloronicotinic Acid
Starting Material 2,6-Dihydroxynicotinic acid2,6-Dichloronicotinic acid
Availability/Cost Readily available, generally low costReadily available, moderate cost
Key Reagents PBr₅, POBr₃NaBr, CuBr (catalyst)
Reaction Conditions Harsh, highly exothermic, corrosiveHigh temperatures, long reaction times
Safety Concerns Highly corrosive and toxic phosphorus reagents, vigorous reaction with water, HBr gas evolutionHigh boiling point flammable solvent (DMF), use of a copper catalyst
Typical Yields Generally good to excellent (70-90%)Moderate to good (50-80%)
Scalability Challenging due to exotherms and handling of phosphorus reagentsMore amenable to scale-up, but requires high-temperature equipment
Ideal Application Laboratory scale synthesis where cost is a primary driver.Process development and larger scale synthesis where handling of phosphorus reagents is undesirable.

Conclusion

The synthesis of this compound is a multi-step process where the strategic choice of the starting material is paramount. The classic route starting from inexpensive 2,6-dihydroxynicotinic acid is effective but involves hazardous reagents and challenging reaction control, making it suitable for smaller-scale laboratory work. The alternative pathway, a catalyzed halogen exchange from 2,6-dichloronicotinic acid, offers a potentially safer and more scalable process, albeit with longer reaction times and potentially lower yields. Both routes culminate in a straightforward Fischer esterification to furnish the final product. A thorough evaluation of project goals, available resources, and safety infrastructure, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate and efficient synthetic strategy for their needs.

References

  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910, 43 (2), 1528–1532. [URL: https://doi.org/10.1002/cber.19100430257]
  • Wikipedia. Finkelstein reaction. [URL: https://en.wikipedia.org/wiki/Finkelstein_reaction]
  • Organic Chemistry Portal. Finkelstein Reaction. [URL: https://www.organic-chemistry.org/namedreactions/finkelstein-reaction.shtm]
  • BYJU'S. Finkelstein Reaction. [URL: https://byjus.com/chemistry/finkelstein-reaction/]
  • Online Organic Chemistry Tutor. Finkelstein Reaction. [URL: https://www.onlineorganicchemistrytutor.com/finkelstein-reaction/]
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [URL: https://www.masterorganicchemistry.
  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. Org. Synth.1961, 41, 56. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0645]
  • Zhao, B., et al. Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2019 International Conference on Material Chemistry and Environmental Engineering (MCEE 2019). [URL: https://www.researchgate.

Sources

The Versatile Building Block: A Technical Guide to Methyl 2,6-dibromonicotinate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, Methyl 2,6-dibromonicotinate (CAS No. 1009735-22-1) has emerged as a key scaffold, offering a unique combination of reactivity and functionality. This guide provides a comprehensive technical overview of its commercial availability, synthesis, purification, and applications, underpinned by scientific principles and practical insights.

Introduction to a Privileged Scaffold

This compound is a di-brominated pyridine derivative, a class of compounds frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The strategic placement of two bromine atoms at the 2 and 6 positions of the pyridine ring, flanking the nitrogen atom, imparts distinct chemical properties. These bromine atoms serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methyl ester at the 3-position provides an additional site for chemical modification or can be a key interacting group in a final drug molecule.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this intermediate in various quantities, typically with purities exceeding 95%. When sourcing this reagent, it is crucial to obtain a certificate of analysis to confirm its identity and purity.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
BLD Pharm≥ 95%1g, 5g, 10g, 25g
AK Scientific, Inc.≥ 95%1g, 5g, 25g
CymitQuimica≥ 96%100mg, 1g, 5g

Synthesis and Purification: A Proposed Pathway

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a plausible and efficient synthesis can be devised based on established transformations of pyridine carboxylic acids. A logical approach involves the dibromination of a suitable precursor followed by esterification.

Proposed Synthesis Workflow

A likely synthetic route commences with 2,6-dihydroxynicotinic acid, a commercially available starting material. The synthesis can be conceptualized in the following two primary steps:

Synthesis_Workflow A 2,6-Dihydroxynicotinic Acid B Dibromination (e.g., POBr₃) A->B Step 1 C 2,6-Dibromonicotinic Acid B->C D Esterification (e.g., MeOH, H₂SO₄) C->D Step 2 E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of 2,6-Dibromonicotinic Acid

This transformation can be achieved via a reaction analogous to a Sandmeyer-type process, or more directly using a strong brominating agent like phosphorus oxybromide.[4][5]

  • Reaction Setup: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dihydroxynicotinic acid.

  • Reagent Addition: Slowly add phosphorus oxybromide (POBr₃) in a suitable high-boiling solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice. The resulting precipitate, crude 2,6-dibromonicotinic acid, is collected by vacuum filtration and washed with cold water.

Step 2: Esterification to this compound

The crude 2,6-dibromonicotinic acid is then converted to its methyl ester via a standard Fischer esterification.[6][7]

  • Reaction Setup: Suspend the crude 2,6-dibromonicotinic acid in an excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

Purification Workflow

Purification of the crude this compound is critical to ensure its suitability for subsequent reactions. A combination of techniques may be employed to achieve high purity.

Purification_Workflow A Crude Product from Work-up B Solvent Removal (Rotary Evaporation) A->B C Silica Gel Column Chromatography B->C D Fraction Collection & Purity Analysis (TLC/HPLC) C->D E Solvent Evaporation D->E F Recrystallization E->F G Pure Methyl 2,6-dibromonicotinate F->G

Sources

Introduction: The Strategic Value of Methyl 2,6-dibromonicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of Methyl 2,6-dibromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated pyridine derivative that serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring two bromine atoms at positions amenable to various cross-coupling reactions and a methyl ester for further functionalization, makes it a valuable building block for constructing complex molecular architectures. The strategic placement of the bromine atoms allows for selective and sequential reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents onto the pyridine core. This capability is paramount in drug discovery, where the exploration of chemical space around a core scaffold is essential for lead optimization.[1][2] The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and analytical characterization of this compound to ensure its safe and effective use in a research environment.

Compound Profile and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of its safe handling and application.

PropertyValueReference
IUPAC Name methyl 2,6-dibromopyridine-3-carboxylate
CAS Number 1009735-22-1[3]
Molecular Formula C₇H₅Br₂NO₂[3]
Molecular Weight 294.93 g/mol [3]
Appearance White to pale reddish-yellow solid (crystal to lump form)[4]
Storage Sealed in a dry environment at 2-8°C[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Hazard Identification and Safety Precautions

Based on data from analogous compounds, this compound is classified as an irritant.[5][6] Adherence to strict safety protocols is mandatory.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5][6]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[5][6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[5]

Signal Word: Warning[4]

Precautionary Statements:

  • Prevention: Avoid breathing dust. Wash hands and face thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7][8]

  • Response: If on skin, wash with plenty of water; if irritation occurs, seek medical attention. If in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing; if eye irritation persists, seek medical attention. If inhaled, remove person to fresh air and keep comfortable for breathing.[4][9]

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and change them frequently, especially if contaminated.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[10]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if engineering controls do not maintain airborne concentrations below exposure limits or if irritation is experienced.[8][11]

Safe Handling and Engineering Controls

The causality behind these controls is to minimize aerosolization and inhalation, the most probable routes of exposure for a solid compound.

  • Ventilation: Handle the compound in a certified chemical fume hood to maintain low exposure levels.[10][11]

  • Inert Atmosphere: While not strictly required for stability, handling under an inert atmosphere (e.g., nitrogen or argon) can be a good practice for preventing unforeseen reactions, especially when used with reactive reagents.

  • Static Discharge: For processes involving the transfer of large quantities of solid, take precautionary measures against static discharge.

Emergency Procedures

A self-validating protocol involves being prepared for accidental exposure.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[7][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if possible. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][10]

Caption: Workflow for safe handling and emergency response.

Storage and Disposal

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][11] The recommended storage temperature is between 2°C and 8°C.[3] Storing under an inert gas is advisable for long-term stability.[6]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[12] One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not allow the product to enter drains.

Synthesis and Purification Workflow

While multiple synthetic routes exist, a common approach involves the bromination of a suitable pyridine precursor followed by esterification. The following represents a generalized, plausible workflow.

Proposed Synthesis

A potential synthesis could start from 2,6-dihydroxynicotinic acid. The hydroxyl groups on the pyridine ring can be converted to bromine atoms using a strong halogenating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) at elevated temperatures.[13] The subsequent step would be a standard Fischer esterification of the resulting 2,6-dibromonicotinic acid with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

Experimental Protocol: Purification by Column Chromatography

This protocol is a self-validating system because the choice of solvent system is determined by empirical analysis (TLC), ensuring an effective separation.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (DCM).

  • Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase (eluent) and pack it into a glass column.

  • Mobile Phase Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate. The goal is to achieve a retention factor (Rf) for the desired product of approximately 0.3.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions in separate test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Start 2,6-Dihydroxynicotinic Acid Precursor Bromination Bromination (e.g., POBr₃) Start->Bromination Esterification Esterification (Methanol, H₂SO₄) Bromination->Esterification Crude Crude Methyl 2,6-dibromonicotinate Esterification->Crude TLC 1. TLC Analysis for Solvent System Crude->TLC Column 2. Silica Gel Column Chromatography TLC->Column Fractions 3. Collect & Analyze Fractions Column->Fractions Evaporation 4. Combine Pure Fractions & Evaporate Solvent Fractions->Evaporation Pure Pure Product Evaporation->Pure QC Analytical Characterization (NMR, MS) Pure->QC

Caption: Generalized workflow for synthesis and purification.

Analytical Characterization

Confirming the identity and purity of the final compound is a critical step.

Spectroscopic Data (Predicted)

The following data are predicted based on the principles of spectroscopy and analysis of similar structures.

TechniqueExpected Observations
¹H NMR Two signals in the aromatic region (7.5-9.0 ppm), appearing as doublets due to coupling. A singlet around 3.9-4.1 ppm corresponding to the methyl ester protons (-OCH₃).
¹³C NMR Signals for the two aromatic CH carbons, three quaternary carbons on the pyridine ring (including C-Br and C-COOCH₃), and the carbonyl carbon of the ester (~165 ppm). A signal for the methyl carbon (~53 ppm).
Mass Spec. (EI) A characteristic molecular ion peak cluster due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The M, M+2, and M+4 peaks will appear in an approximate ratio of 1:2:1.
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum for analysis.

Conclusion

This compound is a high-value synthetic intermediate whose effective use is predicated on a thorough understanding of its reactivity and associated hazards. By adhering to the rigorous safety, handling, and characterization protocols outlined in this guide, researchers can confidently and safely leverage its synthetic potential in the pursuit of novel therapeutics and materials.

References

  • Greenbook. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • LabelSDS. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Airgas. (2025, April 22). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,5-dibromonicotinate. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Greenbook. (2015, May 14). SAFETY DATA SHEET Methyl Bromide (MUP). Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. (n.d.). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
  • SpectraBase. (n.d.). Methyl 6-bromo-2-naphthoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • Google Patents. (n.d.). SU1016284A1 - Process for purifying 6-bromo-methylanthrapyridone.

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Methodological & Application

The Synthetic Chemist's Guide to Methyl 2,6-dibromonicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,6-dibromonicotinate is a pivotal building block in modern organic synthesis, offering a robust scaffold for the construction of complex, highly substituted pyridine derivatives. Its unique trifunctional nature—possessing two differentially reactive bromine atoms at the C2 and C6 positions and a versatile methyl ester at C3—provides chemists with a powerful tool for strategic, regioselective modifications. This guide offers an in-depth exploration of its primary applications, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We provide validated, step-by-step protocols, mechanistic insights, and strategic considerations for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis.[1][2]

Introduction: The Strategic Value of a Trifunctional Pyridine Core

The substituted pyridine motif is a cornerstone of medicinal chemistry and materials science, appearing in numerous blockbuster pharmaceuticals and functional organic materials.[3] this compound (CAS No: 1009735-22-1) serves as an ideal entry point for this chemical space.

The inherent electron deficiency of the pyridine ring, amplified by the electron-withdrawing methyl nicotinate group, activates both C-Br bonds for a variety of transformations. Crucially, the electronic and steric environment of the two bromine atoms is distinct:

  • C6-Br Bond: This position is generally more reactive towards palladium-catalyzed cross-coupling and nucleophilic attack. It is activated by the adjacent ring nitrogen and is less sterically encumbered than the C2 position.[4][5]

  • C2-Br Bond: While also reactive, this position is sterically shielded by the adjacent methyl ester group at C3. This steric hindrance can be exploited to achieve selective mono-functionalization at the C6 position under carefully controlled conditions.[5]

  • C3-Ester Group: The methyl ester provides an additional handle for modification, such as hydrolysis to the carboxylic acid for amide coupling, reduction to an alcohol, or direct amidation.

This differential reactivity is the key to its utility, enabling the programmed, sequential introduction of diverse functional groups to create unsymmetrically 2,6-disubstituted pyridines.[6][7]

Caption: Structure and key reactive sites of this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful and widely used methods for functionalizing this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[2][8]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is indispensable for synthesizing aryl- and heteroaryl-substituted pyridines. By coupling with a boronic acid or ester, a C-C bond is formed, a transformation central to the synthesis of biaryl compounds.[9][10][11]

Causality & Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronate complex, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[12] The choice of ligand, base, and solvent system is critical for achieving high yields and controlling selectivity between mono- and di-arylation. For mono-arylation, using a slight excess (1.1 eq.) of the boronic acid and a catalyst system known for high activity at lower temperatures can favor substitution at the more reactive C6 position. For di-arylation, an excess of the boronic acid (≥2.5 eq.) and more forcing conditions are typically required.

Suzuki_Workflow start Setup Reaction Vessel (Inert Atmosphere) reagents Add: - this compound - Boronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->reagents degas Degas Mixture (Ar sparge) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat Reaction (e.g., 90-100 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation: Comparative Conditions for Arylation

Target ProductBoronic Acid (eq.)Catalyst (mol%)Base (eq.)Solvent SystemTemp (°C)Typical Yield
Mono-arylation (at C6) 1.1Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene / H₂O10070-85%
Di-arylation 2.5Pd(PPh₃)₄ (5)K₂CO₃ (3.0)Dioxane / H₂O100>90%
Data synthesized from protocols for the analogous substrate, 2,6-dibromopyridine.

Protocol 2.1: Selective Synthesis of Methyl 2-bromo-6-phenylnicotinate

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst/Ligand Addition: Add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene and water (4:1 v/v) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100 °C in an oil bath. Monitor the reaction by TLC or LC-MS for the consumption of starting material (typically 12-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, enabling the synthesis of alkynyl-substituted pyridines from terminal alkynes.[13] These products are highly valuable intermediates for constructing more complex molecules via click chemistry or further transformations of the alkyne.

Causality & Mechanistic Insight: This reaction employs a dual catalytic system: a palladium complex activates the C-Br bond, while a copper(I) salt (typically CuI) forms a copper acetylide intermediate, which facilitates the transmetalation step. An amine base (e.g., Et₃N, DIPEA) is required both to deprotonate the terminal alkyne and to neutralize the HBr byproduct. The reaction is highly sensitive to oxygen, so maintaining a rigorously inert atmosphere is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-Br pd_complex L₂Pd(II)(Ar)(Br) pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans Cu-C≡CR cu_halide Cu(I)Br pd_complex->cu_halide Br⁻ pd_alkyne L₂Pd(II)(Ar)(C≡CR) pd_trans->pd_alkyne pd_reduct Reductive Elimination pd_alkyne->pd_reduct pd_reduct->pd0 Catalyst Regeneration product Ar-C≡CR pd_reduct->product cu_alkyne HC≡CR + Base cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide cu_acetylide->pd_trans

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Protocol 2.2: Synthesis of Methyl 2-bromo-6-(phenylethynyl)nicotinate

  • Vessel Preparation: To a dry, oven-baked Schlenk flask, add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%) and Copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Reagent Addition: Add this compound (1.0 eq.) followed by anhydrous, degassed THF and triethylamine (Et₃N, 2.5 eq.).

  • Alkyne Addition: Add phenylacetylene (1.2 eq.) dropwise via syringe while stirring.

  • Reaction: Stir the reaction at room temperature. The reaction is often exothermic and typically completes within 2-6 hours. Monitor by TLC.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography to afford the desired alkynylpyridine.[14][15][16]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide array of primary and secondary amines.[17] This reaction is a significant improvement over harsher classical methods and is fundamental to the synthesis of aminopyridine derivatives, which are prevalent in pharmaceuticals.[3][18][19][20]

Causality & Mechanistic Insight: This transformation relies on a palladium catalyst paired with a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos).[21][22] These bulky ligands promote the crucial reductive elimination step and prevent catalyst decomposition.[17] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is essential to deprotonate the amine, facilitating its coordination to the palladium center.[19][22] The reaction must be conducted under strictly anhydrous and anaerobic conditions, as the catalyst system is sensitive to both oxygen and water.

Protocol 2.3: Synthesis of Methyl 2-bromo-6-(piperidin-1-yl)nicotinate

  • Vessel Preparation: In a glovebox or under a robust stream of argon, add this compound (1.0 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), Pd₂(dba)₃ (1.5 mol%), and (±)-BINAP (3.0 mol%) to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and establish an argon atmosphere.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by piperidine (1.2 eq.).

  • Reaction: Seal the tube tightly and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and pass through a short plug of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the aminopyridine product.[21]

Nucleophilic Aromatic Substitution (SNAr)

Beyond metal catalysis, the electron-deficient nature of the pyridine ring in this compound allows for direct displacement of the bromide atoms by strong nucleophiles through the Nucleophilic Aromatic Substitution (SNAr) pathway.[23][24][25]

Causality & Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[25] The nucleophile attacks the carbon bearing the leaving group, temporarily breaking aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[25] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom, which is why attack at the C2 and C6 (ortho/para) positions is favored.[23] The leaving group is then expelled, restoring aromaticity. This reaction does not require a metal catalyst but often needs elevated temperatures and a polar aprotic solvent (e.g., DMSO, DMF) to proceed efficiently.

SNAr_Mechanism Substrate <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/example1.png'/>td>tr><tr><tdborder='0'>2-Bromo-Pyridinetd>tr>table>> Meisenheimer Complex <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/example2.png'/>td>tr><tr><tdborder='0'>Resonance-Stabilized Aniontd>tr>table>> Substrate->Meisenheimer Complex + Nu⁻ (Addition) Product <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/example3.png'/>td>tr><tr><tdborder='0'>2-Nu-Pyridinetd>tr>table>> Meisenheimer Complex->Product - Br⁻ (Elimination)

Caption: The addition-elimination mechanism of SNAr on a halopyridine.

Protocol 3.1: Synthesis of Methyl 2-bromo-6-methoxynicotinate

  • Reagent Preparation: In a round-bottom flask, dissolve sodium metal (1.5 eq.) in anhydrous methanol under an argon atmosphere with cooling to generate a solution of sodium methoxide.

  • Reaction Setup: Carefully add a solution of this compound (1.0 eq.) in anhydrous DMF to the sodium methoxide solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and carefully quench by adding water.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to isolate the desired methoxypyridine.

Strategic Synthesis: The Power of Sequential Functionalization

The true synthetic power of this compound lies in the ability to perform sequential, regioselective reactions. By leveraging the higher reactivity of the C6 position, one can first introduce a substituent via a carefully controlled reaction (e.g., a Sonogashira coupling at room temperature) and then functionalize the C2 position under more forcing conditions (e.g., a Suzuki coupling at high temperature). This strategy opens the door to a vast array of complex, unsymmetrically 2,6-disubstituted pyridine targets.

Sequential_Synthesis start Methyl 2,6-dibromonicotinate step1 Step 1: Sonogashira Coupling (Mild Conditions) start->step1 intermediate Mono-alkynylated Intermediate step1->intermediate step2 Step 2: Suzuki Coupling (Forcing Conditions) intermediate->step2 final Unsymmetrical 2,6-Disubstituted Pyridine step2->final

Caption: A strategic workflow for synthesizing unsymmetrical pyridines.

Conclusion

This compound is a remarkably versatile and valuable reagent for synthetic chemists. Its capacity for regioselective functionalization through a host of modern synthetic methods, most notably palladium-catalyzed cross-couplings, provides a reliable and strategic platform for accessing complex pyridine-based molecules. The protocols and insights detailed in this guide are intended to empower researchers to fully exploit the synthetic potential of this scaffold in the pursuit of novel therapeutics, agrochemicals, and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol. BenchChem.
  • Larsson, U. et al. (2010). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • Bechki, L. et al. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal.
  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • ChemProcedure. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.).
  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]

  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
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  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
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  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PubMed. (2011). Synthesis of unsymmetrically substituted bipyridines by palladium-catalyzed direct C-H arylation of pyridine N-oxides. Organic Letters. Available at: [Link]

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  • PubMed. (2024). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry. BenchChem.
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  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
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  • BenchChem. (2025). Application of 2-Amino-6-bromopyridine in Agrochemical Synthesis: Detailed Notes and Protocols. BenchChem.
  • Google Patents. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

Sources

Application Notes and Protocols: Methyl 2,6-dibromonicotinate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2,6-dibromonicotinate is a polysubstituted pyridine derivative that has emerged as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring two bromine atoms at the C2 and C6 positions and a methyl ester at the C3 position, provides a scaffold ripe for selective functionalization. The differential reactivity of the two carbon-bromine bonds, influenced by the electronic effects of the nitrogen atom and the ester group, allows for sequential and site-selective modifications. This characteristic makes it an indispensable tool for researchers, particularly in medicinal chemistry and materials science, for the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound's applications, focusing on palladium-catalyzed cross-coupling reactions. It offers not just step-by-step protocols but also the underlying mechanistic rationale, empowering researchers to adapt and optimize these methods for their specific synthetic targets.

Compound Profile:

Property Value
IUPAC Name Methyl 2,6-dibromopyridine-3-carboxylate
CAS Number 1009735-22-1[1]
Molecular Formula C₇H₅Br₂NO₂[1]
Molecular Weight 294.93 g/mol [1][2]
Appearance Off-white to light yellow solid

| Storage | Sealed in dry, 2-8°C[1] |

Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-substituted aromatic systems.[3][4] For this compound, this reaction provides a robust method to introduce aryl, heteroaryl, or vinyl substituents, typically with high regioselectivity at the more reactive C6 position.

Causality and Mechanistic Insight

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond (C-Br) to form a Pd(II) complex. The C6-Br bond is generally more susceptible to oxidative addition than the C2-Br bond due to its para-relationship to the ring nitrogen, making it more electron-deficient.

  • Transmetalation: The organoboron species (e.g., a boronic acid) coordinates to the palladium center, facilitated by a base. The organic group is then transferred from boron to palladium, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start This compound + Arylboronic Acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Start->Reaction Reactants Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product Methyl 2-bromo-6-aryl-nicotinate Purification->Product Purified Product Sonogashira_Coupling cluster_catalytic_cycle Sonogashira Reaction Scheme Reactants This compound + Terminal Alkyne Catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Reactants->Catalysts Addition Intermediate Mono-alkynylated Intermediate Catalysts->Intermediate Catalytic Coupling Product Methyl 2-bromo-6-alkynyl-nicotinate Intermediate->Product Selective Reaction at C6 Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow Reactants This compound + Amine (R₂NH) CatalystSystem Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Reactants->CatalystSystem Combine Reaction Inert Solvent (e.g., Toluene) Heat (80-110 °C) CatalystSystem->Reaction Initiate Product Methyl 2-bromo-6-amino-nicotinate Reaction->Product Formation

Sources

Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nicotinates

In the landscape of modern drug discovery and development, functionalized heterocyclic scaffolds are of paramount importance. Among these, the substituted pyridine core, and specifically nicotinic acid derivatives, are privileged structures found in numerous biologically active compounds and pharmaceutical agents. The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is a critical challenge for medicinal chemists. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] This guide provides a detailed examination and a robust protocol for the selective mono-arylation of methyl 2,6-dibromonicotinate, a versatile building block for the synthesis of novel molecular entities.

The inherent electronic properties of the pyridine ring, particularly its electron-deficient nature, present unique challenges for cross-coupling reactions compared to their carbocyclic aromatic counterparts.[3] Furthermore, the presence of two bromine atoms in this compound introduces the challenge of achieving selective mono-substitution over double substitution. This application note will dissect the mechanistic considerations and provide a field-proven protocol to navigate these challenges, enabling researchers to confidently employ this transformation in their synthetic endeavors.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura coupling mechanism is fundamental to rational protocol design and troubleshooting. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Coupling Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X_L_n Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation Ar-Pd(II)-X_L_n->Transmetalation Ar-Pd(II)-R_L_n Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Coupled Product Reductive_Elimination->Ar-R R-B(OR')_2 Organoboron Reagent R-B(OR')_2->Transmetalation Base Base Base->Transmetalation Ar-X Aryl Halide (this compound) Ar-X->Oxidative_Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[1] For dihalogenated substrates, the relative reactivity of the two halogen atoms can often be exploited to achieve selectivity. In the case of 2,6-dibromonicotinate, the bromine at the 6-position is generally more susceptible to oxidative addition due to the electronic influence of the adjacent ester group.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. A base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species.[6][7] The choice of base can significantly impact the reaction rate and yield.

  • Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

Experimental Protocol: Selective Mono-arylation

This protocol is designed for the selective mono-arylation of this compound at the 6-position.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercial
Arylboronic acid>97%CommercialSubstituted or unsubstituted
Pd(PPh₃)₄ (Tetrakis)Catalyst gradeCommercialHandle under inert atmosphere
Sodium Carbonate (Na₂CO₃)Anhydrous, >99.5%CommercialShould be finely powdered and dried before use
1,4-DioxaneAnhydrous, >99.8%CommercialDegas thoroughly before use
WaterDeionizedIn-houseDegas thoroughly before use
Round-bottom flaskStandard lab glass-Oven-dried
Magnetic stirrer and stir bar--
Condenser--
Inert atmosphere setup (N₂ or Ar)--Balloon or Schlenk line
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, arylboronic acid, and Na₂CO₃ to a dry round-bottom flask. B Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. A->B C Add degassed 1,4-dioxane and water. B->C D Add Pd(PPh₃)₄ catalyst under a positive flow of inert gas. C->D E Heat the reaction mixture to 80-90 °C with vigorous stirring. D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with ethyl acetate and wash with water and brine. G->H I Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. H->I J Purify the crude product by flash column chromatography. I->J

Figure 2: A step-by-step experimental workflow for the selective mono-arylation.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous sodium carbonate (2.5 equiv).

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The reaction should be approximately 0.1 M in the limiting reagent.

    • Briefly purge the solution with the inert gas.

    • Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).

  • Reaction Execution:

    • Attach a condenser to the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.

Causality and Experimental Choices: A Deeper Dive

The success of this selective coupling hinges on a synergistic interplay of the chosen reagents and conditions.

  • The Catalyst and Ligand: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source. The triphenylphosphine ligands are sufficiently electron-donating and sterically bulky to facilitate both the oxidative addition and reductive elimination steps.[4] For more challenging couplings or to improve reaction rates, more electron-rich and bulky phosphine ligands, such as those developed by Buchwald, can be employed.[8]

  • The Base: Sodium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing significant hydrolysis of the methyl ester functionality. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for less reactive boronic acids but may increase the risk of ester saponification. The use of an aqueous base system is often beneficial for the solubility of the base and the boronate species.[2]

  • The Solvent System: The combination of 1,4-dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base.[2] Anhydrous conditions can also be employed, particularly with more soluble organic bases, but often require more specialized ligands and conditions.[9] Thoroughly degassing the solvents is critical to prevent oxidation of the palladium(0) catalyst and homocoupling of the boronic acid.[10]

  • Achieving Selectivity: The selective mono-arylation at the 6-position is primarily governed by the electronic properties of the substrate. The electron-withdrawing nature of the adjacent ester group at the 3-position makes the C-Br bond at the 2-position more electron-rich and thus less reactive towards oxidative addition compared to the C-Br bond at the 6-position. By using a slight excess of the boronic acid and carefully monitoring the reaction, the formation of the di-substituted product can be minimized.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalyst; insufficient degassing; poor quality reagents.Use a fresh batch of catalyst; ensure thorough degassing of solvents; use high-purity, dry reagents.
Formation of di-substituted productReaction run for too long; excess boronic acid.Carefully monitor the reaction and stop it upon consumption of the starting material; use a stoichiometric amount of boronic acid.
Hydrolysis of the esterBase is too strong; prolonged reaction time at high temperature.Use a milder base (e.g., NaHCO₃); reduce the reaction temperature or time.
ProtodeboronationPresence of excess water or protic impurities.Use anhydrous conditions if possible; minimize the amount of water in the solvent system. The use of potassium trifluoroborates can also mitigate this issue.[11]

Conclusion

The Suzuki-Miyaura coupling of this compound offers a powerful and reliable method for the synthesis of functionalized nicotinic acid derivatives. By carefully selecting the catalyst, base, and solvent system, and by understanding the underlying mechanistic principles, researchers can achieve high yields and excellent selectivity for the mono-arylated product. The protocol provided herein serves as a robust starting point for the exploration of this versatile transformation in the pursuit of novel chemical entities for drug discovery and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(18), 7481-7486. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Kassel, S. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9482-9490. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • Miyaura Borylation Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Dvořáková, H., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 68(9), 1645-1660. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]

  • Lee, C. F., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(18), 7481-7486. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 913. Retrieved from [Link]

  • Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation - Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Pye, C. A., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15726. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]

  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197. Retrieved from [Link]

  • Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Taylor, R. H., & Felpin, F.-X. (2007). Suzuki-Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. Organic Letters, 9(15), 2911-2914. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867. Retrieved from [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2,6-dibromonicotinate

This compound is a highly versatile and strategically important building block for researchers in medicinal chemistry, drug development, and materials science. Its dihalogenated pyridine core, substituted with an electron-withdrawing methyl ester group, presents two distinct reactive sites for palladium-catalyzed cross-coupling reactions. This allows for the sequential and selective introduction of diverse molecular fragments, enabling the rapid construction of complex and novel molecular architectures. The pyridine scaffold itself is a privileged structure in numerous biologically active compounds, and the ability to precisely functionalize it at the 2- and 6-positions is of paramount importance in the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents and functional materials.[1]

This comprehensive guide provides detailed application notes and step-by-step protocols for the selective palladium-catalyzed cross-coupling of this compound. We will delve into three of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, the Sonogashira coupling for the introduction of alkynyl moieties, and the Buchwald-Hartwig amination for the synthesis of C-N bonds. Beyond simply listing procedural steps, this document aims to provide the underlying scientific rationale for key experimental choices, empowering researchers to not only replicate these methods but also to adapt and optimize them for their specific synthetic challenges.

Understanding Site Selectivity in Dihalopyridines

The selective functionalization of one bromine atom over the other in this compound is a key consideration. In dihalopyridines, the reactivity of the halogen atoms is influenced by the electronic properties of the pyridine ring and the position of the halogens relative to the nitrogen atom. Generally, the halogen at the C2 or C6 position is more susceptible to oxidative addition to the palladium(0) catalyst due to the electron-deficient nature of these positions, which is a consequence of the inductive effect of the ring nitrogen. This inherent electronic bias often allows for selective mono-functionalization under carefully controlled reaction conditions. By modulating the catalyst, ligands, base, and reaction time, chemists can favor the reaction at one site, leaving the second bromine atom available for subsequent transformations.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often preferred as they promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The choice of base is critical. It activates the boronic acid to facilitate transmetalation to the palladium center.[3] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocol: Selective Mono-Arylation

This protocol is designed to favor the selective mono-arylation at the more reactive C2 or C6 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.). Then, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the boronic acid.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Parameter Typical Range/Value Rationale
Arylboronic Acid 1.1 - 1.5 equiv.A slight excess ensures complete consumption of the starting material.
Catalyst Loading 1-5 mol% PdBalances reaction efficiency with cost and ease of removal.
Ligand Loading 2-10 mol%A ligand-to-palladium ratio of 2:1 is common for many phosphine ligands.
Base 2.0 - 3.0 equiv.Sufficient base is required to activate the boronic acid and neutralize any acidic byproducts.
Temperature 80 - 110 °CProvides the necessary thermal energy for the catalytic cycle to proceed at a reasonable rate.
Solvent Ratio 4:1 to 10:1 (Organic:Water)Optimizes the solubility of both organic and inorganic reagents.

Diagram of Suzuki-Miyaura Coupling Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, Arylboronic Acid, and Base B Establish Inert Atmosphere (Ar or N₂) A->B C Add Pd Catalyst and Ligand B->C D Add Degassed Solvents (e.g., Dioxane/Water) C->D E Heat to 80-100 °C with Stirring D->E F Monitor Progress by TLC/LC-MS E->F G Cool and Quench with Water F->G H Extract with Organic Solvent G->H H->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for the Suzuki-Miyaura coupling.

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an exceptionally powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is indispensable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and materials science.[5]

Causality Behind Experimental Choices:
  • Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to act as a co-catalyst that activates the alkyne.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and also acts as a solvent in many cases.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that stabilizes the palladium catalyst.

  • Copper-Free Variants: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling) mediated by the copper co-catalyst, copper-free Sonogashira protocols have been developed. These often require stronger bases and more specialized palladium catalyst systems.[7]

Experimental Protocol: Selective Mono-Alkynylation

This protocol outlines a standard procedure for the selective mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) (as solvent or co-solvent)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) in a mixture of THF and triethylamine (e.g., 2:1 v/v).

  • Degassing: Degas the solution by bubbling a stream of inert gas through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.03 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times typically range from 2 to 16 hours.[8]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Parameter Typical Range/Value Rationale
Terminal Alkyne 1.1 - 1.5 equiv.A slight excess drives the reaction to completion.
Pd Catalyst 2-5 mol%Sufficient for efficient catalysis.
Cu(I) Co-catalyst 1-5 mol%Facilitates the formation of the copper acetylide intermediate.
Base Amine base (e.g., Et₃N)Acts as both a base and often as a solvent or co-solvent.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, minimizing side reactions.

Diagram of Sonogashira Coupling Catalytic Cycle:

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)L₂-C≡CR' ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdC->Product Alkyne R'C≡CH CuAcetylide R'C≡CCu Alkyne->CuAcetylide Base, CuX CuX Cu(I)X CuAcetylide->ArPdX CuAcetylide->CuX

Caption: The dual catalytic cycles of the Sonogashira coupling.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[1] This reaction is of immense importance in the pharmaceutical industry, where the arylamine motif is a common feature in drug candidates.[9]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: This reaction is highly dependent on the choice of the palladium catalyst and, most critically, the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) developed by the Buchwald group are often essential for achieving high yields, particularly with less reactive aryl halides.[10][11] These ligands facilitate both the oxidative addition and the final reductive elimination steps.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium carbonate/phosphate can also be used, depending on the substrate's sensitivity.[12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tert-butanol are typically used to prevent unwanted side reactions.

Experimental Protocol: Selective Mono-Amination

This protocol provides a general procedure for the selective mono-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or other suitable biarylphosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.2 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions, including a glovebox if possible for handling air-sensitive reagents.

Procedure:

  • Reaction Setup (Glovebox Recommended): In a glovebox, charge an oven-dried vial or Schlenk tube with Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.3 equiv.).

  • Solvent Addition: Add the anhydrous solvent (toluene or dioxane).

  • Reaction Execution: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography on silica gel.

Parameter Typical Range/Value Rationale
Amine 1.2 - 2.0 equiv.Ensures complete reaction with the aryl halide.
Catalyst Loading 1-2 mol% PdEffective for most transformations.
Ligand Biarylphosphine (XPhos, etc.)Crucial for catalyst activity and stability.
Base 1.4 - 2.2 equiv. NaOt-BuStrong, non-nucleophilic base is essential for amine deprotonation.
Temperature 80 - 110 °CPromotes the reaction without significant decomposition.

Diagram of Buchwald-Hartwig Amination Workflow:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A Combine Pd Catalyst, Ligand, and Base B Add this compound and Amine A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Heat to 80-110 °C with Stirring C->D E Monitor Progress by TLC/LC-MS D->E F Cool and Filter through Celite E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H

Caption: General workflow for the Buchwald-Hartwig amination.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and modular platform for the synthesis of a diverse array of functionalized pyridine derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as detailed in these protocols, offer reliable and reproducible methods for the selective introduction of aryl, alkynyl, and amino substituents. The key to success in these transformations lies in the careful selection and optimization of the catalyst system, base, and solvent, tailored to the specific coupling partners. The ability to perform these reactions selectively at one of the two bromine sites opens up avenues for iterative cross-coupling, further expanding the accessible chemical space. These application notes serve as a robust starting point for researchers aiming to leverage the synthetic potential of this compound in their drug discovery and materials science endeavors.

References

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Efforts in our laboratory and others have examined alkene difunctionalization by borylation-based strategies. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Synthetic method of 6-methyl nicotine. (n.d.). Google Patents.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • meta‐Selective C−H Functionalization of Pyridines. (2023). Angewandte Chemie International Edition. Retrieved from [Link]

  • Practical methylation of aryl halides by Suzuki-Miyaura coupling. (2025, August 6). ResearchGate. Retrieved from [Link]

  • meta‐Selective C−H Functionalization of Pyridines. (2023, April 4). Xingwei Li. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Scott E. Denmark Research Group. Retrieved from [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2024). MDPI. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. Retrieved from [Link]

  • Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira coupling. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Advances in the selective functionalization of B(3,6)–H of o-carboranes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). NIH. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

Sources

The Strategic Utility of Methyl 2,6-Dibromonicotinate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,6-dibromonicotinate has emerged as a highly versatile and strategically important building block in the lexicon of medicinal chemistry. Its di-brominated pyridine core, adorned with a methyl ester, presents a trifecta of reactive handles that can be selectively and orthogonally manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of potent and selective kinase inhibitors. We will delve into the causality behind its strategic application in drug discovery programs and provide detailed, field-proven protocols for its derivatization through key palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of a Polysubstituted Heterocycle

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of multiple substituents onto this core allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This compound (CAS No: 1009735-22-1) is a prime example of a polysubstituted heterocyclic starting material that offers medicinal chemists a distinct advantage in the rapid generation of molecular diversity.

The two bromine atoms at the 2- and 6-positions of the pyridine ring are amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a diverse array of aryl, heteroaryl, amino, and alkynyl moieties. Furthermore, the differential reactivity of the two bromine atoms can often be exploited for selective, stepwise functionalization. The methyl ester at the 3-position provides a convenient handle for amide bond formation, a ubiquitous linkage in drug molecules, or for further synthetic transformations.

This combination of features makes this compound an ideal starting point for the construction of libraries of compounds for high-throughput screening and for the lead optimization phase of drug discovery projects.

Core Applications in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major focus of drug discovery efforts. The unique structural features of this compound make it a valuable precursor for the synthesis of various kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).

Synthesis of Imidazo[4,5-c]pyridine Scaffolds for BTK Inhibition

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. A promising class of BTK inhibitors features the imidazo[4,5-c]pyridine core. This compound can serve as a key starting material for the construction of this heterocyclic system.

A representative synthetic approach involves the initial displacement of one of the bromine atoms with a suitable amine, followed by reduction of the nitro group (if present in a precursor) and subsequent cyclization to form the imidazole ring. The remaining bromine atom can then be functionalized using cross-coupling chemistry to introduce substituents that occupy the solvent-exposed region of the kinase active site, allowing for the optimization of potency and selectivity.

Detailed Experimental Protocols

The following protocols are provided as a guide for the derivatization of this compound. It is crucial to note that reaction conditions may require optimization depending on the specific substrates being used. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds and is widely used to introduce aryl or heteroaryl substituents onto a heterocyclic core.[1] The differential reactivity of the bromine atoms in this compound can be exploited to achieve selective mono-arylation.

Objective: To perform a selective mono-arylation of this compound with a boronic acid.

Reaction Scheme:

Suzuki_Coupling start This compound product Methyl 2-aryl-6-bromonicotinate start->product Suzuki-Miyaura Coupling reagents Ar-B(OH)2 Pd(PPh3)4, Base Solvent, Heat Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling reagents->Suzuki-Miyaura Coupling

Caption: Selective Suzuki-Miyaura Coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and water (4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal performance.

  • Base: An aqueous base is required to activate the boronic acid for transmetalation. Carbonates are generally effective and well-tolerated.

  • Solvent: A mixture of an organic solvent and water is necessary to dissolve both the organic starting materials and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of primary and secondary amines.

Objective: To couple a primary or secondary amine with this compound.

Workflow Diagram:

Buchwald_Hartwig_Workflow reagents Reagents This compound Amine Base (e.g., NaOtBu) setup Reaction Setup Assemble under inert atmosphere reagents->setup catalyst Catalyst System Palladium Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) catalyst->setup solvent Solvent Anhydrous Toluene solvent->setup reaction Reaction Heat to 80-110 °C Monitor by TLC/LC-MS setup->reaction workup Workup Cool, dilute, filter through Celite reaction->workup extraction Extraction Wash with water and brine workup->extraction purification Purification Dry, concentrate, and purify by column chromatography extraction->purification product Product Methyl 2-amino-6-bromonicotinate purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP] (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a Schlenk flask, add this compound, the amine, Pd₂(dba)₃, (±)-BINAP, and NaOt-Bu.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing the pad with additional solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required for the deprotonation of the amine.

  • Ligand: Bulky, electron-rich phosphine ligands like BINAP are essential for promoting the reductive elimination step and preventing β-hydride elimination.

  • Inert Atmosphere: The palladium catalyst and the phosphine ligand are sensitive to air and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.

Data Presentation

The following table summarizes representative yields for the derivatization of brominated pyridine analogs, which can be used as a reference for optimizing reactions with this compound.

Reaction TypeCoupling PartnerProduct TypeRepresentative Yield (%)
Suzuki-MiyauraPhenylboronic acid2-Phenyl-6-bromopyridine derivative75-95
Buchwald-HartwigMorpholine2-Morpholino-6-bromopyridine derivative70-90
SonogashiraPhenylacetylene2-Phenylethynyl-6-bromopyridine derivative80-98

Note: Yields are highly substrate-dependent and the above values are for illustrative purposes.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its di-brominated pyridine core allows for selective and diverse functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable reagent in their discovery programs, particularly in the pursuit of novel kinase inhibitors. The strategic application of such well-designed starting materials is paramount to accelerating the discovery of new medicines.

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  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). Monatshefte für Chemie - Chemical Monthly. [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. (2024). Frontiers in Medicine. [Link]

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protocols for functionalization of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of Methyl 2,6-dibromonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in synthetic chemistry, offering two reactive bromine sites on an electron-deficient pyridine core. This arrangement provides a versatile platform for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of protocols for the selective functionalization of this substrate. We move beyond simple procedural lists to explore the underlying principles of regioselectivity and the causal factors behind experimental design, empowering researchers to optimize existing methods and devise novel synthetic routes. Detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings—as well as Nucleophilic Aromatic Substitution (SNAr) are presented.

The Principle of Regioselectivity: C2 vs. C6 Reactivity

The synthetic utility of this compound hinges on the ability to selectively functionalize one bromine atom over the other. The regiochemical outcome is governed by a combination of electronic and steric factors.

Electronic Influence: The pyridine nitrogen atom is strongly electron-withdrawing, creating a significant dipole and rendering the α-positions (C2 and C6) electrophilic and susceptible to oxidative addition by a Pd(0) catalyst.[1] The methyl ester at the C3 position further withdraws electron density, but its influence is not symmetrical. It exerts a stronger inductive and resonance effect on the adjacent C2 position compared to the more distant C6 position.

Steric Hindrance: The methyl nicotinate group at C3 presents a steric barrier, potentially hindering the approach of the bulky palladium catalyst to the C2 position. This steric impediment can often direct the initial reaction to the more accessible C6 position.

The interplay between these factors determines the site of first substitution. For many palladium-catalyzed reactions, the C6 position is preferentially functionalized due to reduced steric hindrance. However, this selectivity can be modulated or even reversed by carefully choosing the catalyst, ligand, and reaction conditions.[1][2]

G cluster_main Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X cycle_start transmetalation Transmetalation intermediate1 R-Pd(II)(L)n-X oxidative_addition->intermediate1 reductive_elimination Reductive Elimination intermediate2 R-Pd(II)(L)n-R' transmetalation->intermediate2 reductive_elimination->pd0 R-R' intermediate1->transmetalation R'-M intermediate2->reductive_elimination

Diagram 2. General workflow for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling organoboron reagents with organohalides. Its tolerance to a wide range of functional groups makes it highly valuable in drug discovery.

Protocol 1: Selective Mono-Arylation

This protocol is optimized for the selective mono-arylation, which typically occurs at the C6 position. Controlling the stoichiometry of the boronic acid is critical to prevent di-substitution.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable ligand like SPhos (10 mol%).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale & Insights
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/SPhosPd(PPh₃)₄ is a reliable, commercially available Pd(0) source. For more challenging couplings, a ligand system like SPhos can promote faster oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃A base is required to facilitate the transmetalation step. [3]Cs₂CO₃ is more soluble and often gives better results for less reactive substrates.
Solvent Dioxane/H₂O (4:1)The aqueous mixture helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting significant decomposition.
Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for creating rigid structural motifs. [4][5]The reaction is co-catalyzed by palladium and copper(I). [6] Protocol 2: Selective Mono-Alkynylation

Step-by-Step Methodology:

  • Reagent Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent like THF or DMF.

  • Catalyst & Base: Add Pd(PPh₃)₂Cl₂ (3 mol%), CuI (1.5 mol%), and an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (3.0 eq). The amine also serves as a solvent in some cases. [4]3. Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC for the disappearance of the starting material.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the precipitated amine salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

ParameterConditionRationale & Insights
Pd Catalyst Pd(PPh₃)₂Cl₂A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Cu Co-catalyst CuICopper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. [6]
Base TEA or DIPAThe amine base is crucial for neutralizing the HX byproduct and for the deprotonation of the terminal alkyne. [4]
Temperature Room Temperature to 50 °CThe reaction is typically efficient under mild conditions, minimizing side reactions. [4]
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for constructing aryl-amine bonds, a common linkage in pharmacologically active molecules. [7]The choice of ligand is critical and depends on the nature of the amine coupling partner. [8] Protocol 3: Selective Mono-Amination

Step-by-Step Methodology:

  • Inert Setup: In a glovebox or using Schlenk technique, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a sterically hindered phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagents: Add the amine (1.2 eq) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq). [9]3. Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete as judged by LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

ParameterConditionRationale & Insights
Pd/Ligand Pd₂(dba)₃ / XPhos or RuPhosBulky, electron-rich phosphine ligands (Buchwald ligands) are essential. They promote the rate-limiting reductive elimination step and stabilize the Pd(0) state. [7][10]
Base NaOtBu, LiHMDS, K₂CO₃A strong base is needed to deprotonate the amine, forming the active amide nucleophile. [8]The choice depends on the pKa of the amine and substrate tolerance.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalyst.
Stille Coupling: Versatile C-C Bond Formation

The Stille reaction couples organohalides with organostannane reagents. [11]Its primary advantages are the stability of the organostannane reagents and tolerance of most functional groups. [12]However, the high toxicity of tin compounds necessitates careful handling and purification.

Protocol 4: Selective Mono-Arylation via Stille Coupling

Step-by-Step Methodology:

  • Inert Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 eq), the organostannane reagent (e.g., Aryl-SnBu₃, 1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Solvent & Additives: Add anhydrous, degassed DMF or toluene. In some cases, additives like LiCl or CuI can accelerate the transmetalation step. [13]3. Reaction: Heat the reaction mixture to 80-110 °C. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate. To remove tin byproducts, wash the organic solution with an aqueous solution of KF or DBU. [12]5. Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

ParameterConditionRationale & Insights
Catalyst Pd(PPh₃)₄A standard, effective catalyst for Stille couplings.
Stannane Reagent Aryl-SnBu₃Tributylstannanes are common due to their stability and reactivity. The rate of group transfer is typically Alkynyl > Alkenyl > Aryl > Alkyl.
Additive LiClChloride ions can accelerate the often rate-limiting transmetalation step by forming a more reactive palladium species. [13]
Workup KF(aq) washFluoride ions have a high affinity for tin and will precipitate tributyltin halides, facilitating their removal from the product. [12]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), especially with strong nucleophiles. This pathway offers a complementary, palladium-free method for functionalization.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a bromine atom to form a negatively charged Meisenheimer complex. [14]This intermediate is stabilized by the electron-withdrawing pyridine nitrogen. Subsequent elimination of the bromide ion restores aromaticity. [14]

G start Substrate + Nucleophile (Nu⁻) step1 Addition of Nu⁻ start->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Elimination of Br⁻ intermediate->step2 product Substituted Product step2->product

Diagram 3. Workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol 5: Substitution with an Alkoxide

Step-by-Step Methodology:

  • Base & Alcohol: To a solution of the desired alcohol (e.g., methanol, 5.0 eq) in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH, 1.5 eq) at 0 °C to generate the alkoxide in situ.

  • Substrate Addition: Once hydrogen evolution ceases, add a solution of this compound (1.0 eq) in THF.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 60 °C) if necessary. Monitor by TLC.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Base is too weak or has degraded.Use a fresh bottle of catalyst or a different precatalyst/ligand combination. Ensure solvents are properly degassed and dried. Use a stronger base or fresh, anhydrous base.
Hydrodehalogenation Presence of water or protic sources; β-hydride elimination (for some coupling partners).Ensure strictly anhydrous conditions. For Suzuki, use anhydrous boronic esters instead of acids.
Homocoupling of Coupling Partner Oxygen contamination leading to oxidative coupling (e.g., Glaser for alkynes, boronic acid homocoupling).Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Formation of Di-substituted Product Stoichiometry of coupling partner is too high; Reaction time is too long.Use a smaller excess of the coupling partner (e.g., 1.05-1.1 eq). Monitor the reaction closely and stop it once the mono-substituted product is maximized.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine.
  • ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a.
  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Iraqi Journal of Pharmaceutical Sciences. (2012). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity.
  • Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.
  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
  • Myers, A. (n.d.). The Stille Reaction - Chem 115.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Stille reaction.
  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • NROChemistry. (n.d.). Stille Coupling.
  • Organic Chemistry Explained. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.

Sources

Application Notes and Protocols for the Derivatization of Methyl 2,6-dibromonicotinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,6-dibromonicotinate is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutics. Its pyridine core is a prevalent motif in numerous biologically active compounds, and the presence of two bromine atoms at the C2 and C6 positions, along with a methyl ester at the C3 position, provides multiple, distinct reaction sites for strategic derivatization. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties. Nicotinic acid and its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tubercular effects.[1][2][3] The strategic modification of the this compound core through modern cross-coupling and substitution reactions enables the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[4]

This document provides a comprehensive guide to the key derivatization strategies for this compound, including detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are integrated to ensure technical accuracy and practical utility for researchers in the field.

Core Derivatization Strategies

The two bromine atoms on the pyridine ring of this compound exhibit differential reactivity, which can be exploited for selective functionalization. The bromine at the C6 position is generally more susceptible to nucleophilic attack and oxidative addition by palladium(0) catalysts due to the electron-withdrawing effect of the ring nitrogen. This inherent reactivity difference can be leveraged for sequential derivatization, further expanding the molecular diversity achievable from this single precursor.

The primary derivatization pathways discussed herein are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling for C-C bond formation.

    • Sonogashira Coupling for C-C (alkynyl) bond formation.

    • Buchwald-Hartwig Amination for C-N bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles.

Workflow for Derivatization of this compound

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base, Ligand snar Nucleophilic Aromatic Substitution (Nu-H) start->snar Base, Solvent prod_suzuki 2-Aryl-6-bromo-nicotinate OR 2,6-Diaryl-nicotinate suzuki->prod_suzuki prod_sonogashira 2-Alkynyl-6-bromo-nicotinate OR 2,6-Dialkynyl-nicotinate sonogashira->prod_sonogashira prod_buchwald 2-Amino-6-bromo-nicotinate OR 2,6-Diamino-nicotinate buchwald->prod_buchwald prod_snar 2-Nu-6-bromo-nicotinate OR 2,6-Di-Nu-nicotinate snar->prod_snar

Caption: Key derivatization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5] This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.[5]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)L₂-R OxAdd->Trans Transmetalation (R-B(OH)₂ + Base) Product Ar-R Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Mono-arylation

This protocol is optimized for the selective mono-arylation at the more reactive C6 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or suitable ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(OAc)₂ (0.03 equiv.) and PPh₃ (0.06 equiv.).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Self-Validation: The successful execution of this protocol should yield the mono-arylated product with high selectivity. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be confirmed by 2D NMR techniques (NOESY/ROESY).

ParameterConditionRationale
Catalyst Pd(OAc)₂/PPh₃A common and effective catalyst system for Suzuki couplings. Other catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can also be used.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step. Cs₂CO₃ is often more effective for less reactive substrates.
Solvent 1,4-Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier of the reaction.
Sonogashira Coupling

The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp)-C(sp²) bond.[6] This reaction is highly valuable for introducing alkynyl moieties into molecules, which can serve as versatile handles for further transformations or as key pharmacophores.[7]

Experimental Protocol: Mono-alkynylation

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.02 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF or DMF, followed by the terminal alkyne (1.2 equiv.) and TEA (2.5 equiv.).

  • Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

ParameterConditionRationale
Catalysts PdCl₂(PPh₃)₂ / CuIThe palladium catalyst facilitates the main coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]
Base Triethylamine (TEA)Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.
Solvent THF or DMFAprotic solvents that are suitable for Sonogashira reactions.
Temperature Room temp. to 60 °CThe reaction is often facile at or slightly above room temperature.[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10] This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines, which are present in a vast number of pharmaceuticals.[9]

Mechanistic Overview

Similar to other palladium-catalyzed couplings, the mechanism involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[10][11] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[11]

Buchwald_Hartwig_Workflow Start This compound + Amine Reagents Pd Catalyst + Ligand + Base + Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Amino-6-bromo-nicotinate Derivative Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Mono-amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos or other suitable bulky phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv.), the phosphine ligand (0.03 equiv.), and NaOtBu (1.5 equiv.) to a Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Trustworthiness of the Protocol: The use of a pre-catalyst like Pd₂(dba)₃ with a specific ligand under an inert atmosphere ensures reproducibility. The choice of a strong, non-nucleophilic base like NaOtBu is crucial for efficient deprotonation of the amine without competing side reactions.[11]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring.[12] This reaction is particularly effective on electron-deficient aromatic rings, such as the pyridine ring in this compound, where the electron-withdrawing nature of the nitrogen atom and the ester group stabilize the negatively charged intermediate (Meisenheimer complex).[13]

Mechanism and Rationale

The SNAr mechanism proceeds in two steps:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The negative charge is delocalized onto the electron-withdrawing groups of the ring, which is the key stabilizing factor.[13][14]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.[14]

The rate of SNAr reactions is influenced by the strength of the nucleophile, the nature of the leaving group (F > Cl > Br > I), and the presence of electron-withdrawing groups ortho and para to the leaving group.[15]

Experimental Protocol: Substitution with an Amine

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine) (1.2 - 2.0 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DMF in a round-bottom flask.

  • Add the amine (1.5 equiv.) and K₂CO₃ (2.0 equiv.).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality in Experimental Choices:

  • High-boiling polar aprotic solvents (DMF, DMSO): These solvents are excellent for SNAr reactions as they can dissolve the reagents and stabilize the charged Meisenheimer intermediate.

  • Elevated Temperature: Provides the necessary activation energy for the nucleophilic attack on the electron-deficient ring.

  • Base: A base is often required to deprotonate the nucleophile (if it's an alcohol or amine) or to neutralize the HBr formed during the reaction.

Conclusion

This compound is a highly valuable and versatile scaffold for drug discovery. By employing a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, researchers can efficiently generate large libraries of diverse compounds. The protocols and insights provided in this document are intended to serve as a practical guide for the strategic derivatization of this important building block, ultimately accelerating the discovery of new therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Akishina, et al. (n.d.). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • Mohsen, E. M. J., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review.
  • Chem-Station. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Semantic Scholar. (2021). Sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives: Their in vitro and in silico evaluation against SIRT1.
  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • National Institutes of Health. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • National Institutes of Health. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides.
  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • National Institutes of Health. (n.d.). Synthesis of biologically active boron-containing compounds.
  • MDPI. (n.d.). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity.
  • MDPI. (2021). Derivatization in Analytical Chemistry.
  • National Institutes of Health. (2020). Derivatization of Levoglucosan for Compound-Specific δ13C Analysis by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

Sources

Application Notes & Protocols: Methyl 2,6-dibromonicotinate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2,6-dibromonicotinate is a highly functionalized heterocyclic compound poised for significant applications in materials science. Its unique molecular architecture, featuring two reactive bromine sites, a coordinating pyridine nitrogen atom, and a methyl ester group, makes it an exceptionally versatile building block. This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of its potential applications, complete with detailed, field-proven experimental protocols. We will explore its utility as a monomer for conjugated polymers, a functional linker for the synthesis of Metal-Organic Frameworks (MOFs), and a precursor for novel organic electronic materials. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Molecular Logic of this compound

This compound (C₇H₅Br₂NO₂) is a pyridine-based aromatic compound. Its utility in materials science stems from three key structural features:

  • Two Bromine Atoms: Positioned at the 2 and 6 carbons of the pyridine ring, these halogens serve as excellent leaving groups for a variety of cross-coupling reactions. This bifunctionality is the cornerstone of its use as a monomer for polymerization.

  • Pyridine Ring: The nitrogen atom in the aromatic ring introduces specific electronic properties and acts as a Lewis basic site, enabling it to coordinate with metal ions. This is fundamental to its application as a ligand or "linker" in the construction of Metal-Organic Frameworks (MOFs).

  • Methyl Ester Group: This group can be readily hydrolyzed to a carboxylic acid, providing a primary coordination site for forming robust bonds with metal clusters in MOFs.

These features designate this compound as a valuable "material building block" for applications ranging from polymer science to OLED materials.[1][2] This document outlines the scientific rationale and provides actionable protocols for its deployment in these cutting-edge fields.

Application I: Synthesis of Conjugated Polymers via Yamamoto Polycondensation

Scientific Rationale: Conjugated polymers are a cornerstone of modern organic electronics, finding use in transistors, sensors, and light-emitting diodes.[3][4] The creation of these materials often relies on the polymerization of di-halogenated aromatic monomers. Yamamoto polycondensation is a powerful method that utilizes a zero-valent nickel complex to achieve a reductive coupling of aryl halides. This compound is an ideal monomer for this process. The resulting polymer, poly(methyl nicotinate-2,6-diyl), would feature a fully conjugated backbone with regularly spaced nitrogen atoms, which can influence the polymer's electron-accepting character, solubility, and solid-state packing.

Experimental Protocol: Yamamoto Polycondensation

This protocol describes the synthesis of a conjugated polymer from this compound. The reaction must be conducted under inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the organometallic intermediates.

Materials:

  • This compound (Monomer)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (Catalyst)

  • 2,2'-Bipyridine (bpy) (Ligand)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

Procedure:

  • Catalyst Activation: In a Schlenk flask under argon, add Ni(COD)₂ (1.5 mmol) and 2,2'-bipyridine (1.6 mmol). Add 20 mL of anhydrous DMF and 5 mL of anhydrous toluene. Stir the mixture at 60°C for 30 minutes. The solution should turn deep red or purple, indicating the formation of the active Ni(0)bpy complex.

  • Polymerization: Dissolve this compound (1.0 mmol) in 10 mL of anhydrous DMF. Add this monomer solution dropwise to the activated catalyst mixture.

  • Reaction: Increase the temperature to 80°C and stir for 48 hours under argon. The viscosity of the solution will gradually increase as the polymer forms.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution slowly into 250 mL of rapidly stirring methanol. The polymer will precipitate as a solid.

    • Collect the precipitate by filtration.

    • To remove the nickel catalyst, stir the crude polymer in a solution of concentrated HCl in methanol (5% v/v) for 2 hours.

    • Filter the polymer again and wash extensively with methanol, followed by acetone.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight. The final product should be a colored powder.

Data Presentation: Reaction Parameters
ParameterValue/RangeRationale
Monomer Concentration0.05 - 0.1 MBalances reaction rate with solubility of the growing polymer chain.
[Monomer]:[Ni(COD)₂] Ratio1 : 1.5Excess catalyst ensures complete coupling and drives the reaction towards higher molecular weight.
Temperature80°CProvides sufficient thermal energy for C-Br bond activation without causing catalyst decomposition.
Reaction Time48 hoursAllows for the formation of long polymer chains.[5]
Expected ProductPoly(methyl nicotinate-2,6-diyl)A conjugated polymer with potential applications in organic electronics.
Visualization: Yamamoto Polymerization Workflow

G cluster_prep Catalyst Activation (Inert Atmosphere) cluster_poly Polymerization cluster_purify Purification Ni Ni(COD)₂ + bpy Solvent1 Anhydrous DMF/Toluene Ni->Solvent1 Heat1 Stir at 60°C Solvent1->Heat1 ActiveCat Active Ni(0)bpy Complex Heat1->ActiveCat Monomer This compound in DMF ActiveCat->Monomer Add Monomer Heat2 Stir at 80°C for 48h Monomer->Heat2 Polymer Polymer Solution Heat2->Polymer Precip Precipitate in Methanol Polymer->Precip Quench Filter1 Filter Precip->Filter1 Wash Wash with HCl/MeOH Filter1->Wash Filter2 Filter & Wash (MeOH, Acetone) Wash->Filter2 Final Pure Polymer Powder Filter2->Final

Caption: Workflow for Yamamoto Polycondensation.

Application II: Functional Linker for Metal-Organic Frameworks (MOFs)

Scientific Rationale: Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers.[6] Their high surface area and tunable pore environments make them ideal for gas storage, separation, and catalysis.[7] To be used as a linker, the methyl ester of this compound must first be hydrolyzed to a carboxylic acid. The resulting 2,6-dibromonicotinic acid is an excellent candidate for a bifunctional linker. The carboxylate group and the pyridine nitrogen can coordinate with metal ions (e.g., Zr, Cu, Zn) to form the framework structure. The two bromine atoms remain appended within the pores of the MOF, serving as reactive sites for post-synthetic modification (PSM), allowing for the precise installation of additional functional groups.[8]

Protocol A: Hydrolysis of Methyl Ester to Carboxylic Acid

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric Acid (HCl), 2M

Procedure:

  • Dissolution: Dissolve this compound (10 mmol) in 50 mL of methanol in a round-bottom flask.

  • Saponification: Add a solution of NaOH (25 mmol) in 25 mL of water to the flask.

  • Reaction: Heat the mixture to reflux (approx. 70°C) and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Re-dissolve the remaining aqueous solution/solid in 50 mL of water.

    • Cool the solution in an ice bath and acidify to pH ~2 by slowly adding 2M HCl. A white precipitate of 2,6-dibromonicotinic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Protocol B: Solvothermal Synthesis of a Zr-MOF

This protocol is based on the synthesis of the well-known UiO-66 framework and is adapted for the custom linker.[9]

Materials:

  • 2,6-dibromonicotinic acid (Linker, from Protocol A)

  • Zirconium(IV) chloride (ZrCl₄) (Metal Source)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Preparation: In a 20 mL glass vial, add 2,6-dibromonicotinic acid (0.5 mmol) and ZrCl₄ (0.5 mmol).

  • Solvation: Add 10 mL of anhydrous DMF. The solids may not fully dissolve.

  • Sealing: Cap the vial tightly.

  • Reaction: Place the vial in a preheated oven at 120°C for 24 hours. A microcrystalline powder should form.

  • Activation:

    • Cool the oven to room temperature.

    • Decant the DMF and wash the solid product with fresh DMF (3 x 10 mL).

    • Soak the product in chloroform for 3 days, replacing the chloroform daily, to exchange out residual DMF.

    • Filter the solid and dry under high vacuum at 150°C for 12 hours to remove all solvent from the pores.

Data Presentation: MOF Synthesis Parameters
ParameterValue/RangeRationale
Linker:Metal Ratio1 : 1Stoichiometric ratio for the formation of Zr-based MOFs like UiO-66.[9]
SolventDMFHigh-boiling polar aprotic solvent that solubilizes precursors and mediates crystal growth.
Temperature120°CStandard temperature for solvothermal synthesis of robust Zr-MOFs.
Expected ProductZr-MOF with Br-functionalized poresA porous, crystalline material ready for characterization (e.g., PXRD, BET) and post-synthetic modification.
Visualization: MOF Synthesis and Functionalization Pathway

G Start This compound Hydrolysis Step A: Hydrolysis (NaOH, MeOH/H₂O) Start->Hydrolysis Linker 2,6-Dibromonicotinic Acid (Linker) Hydrolysis->Linker Solvothermal Step B: Solvothermal Synthesis (DMF, 120°C) Linker->Solvothermal Metal ZrCl₄ (Metal Source) Metal->Solvothermal MOF Br-Functionalized MOF Solvothermal->MOF PSM Post-Synthetic Modification (e.g., Suzuki Coupling) MOF->PSM FinalMOF Highly Functionalized MOF PSM->FinalMOF

Caption: Pathway from starting material to a functionalized MOF.

References

  • Methyl 2,6-dibromonicotin
  • Sequential Linker Installation in Metal–Organic Frameworks.
  • Bimetallic metal–organic frameworks (BMOFs) for dye removal: a review.RSC Publishing.
  • Preparation and Characterization of Conducting Polymer Materials for Electrochromic Devices.Arrow@TU Dublin.
  • Biomimetic mineralization of metal-organic frameworks as protective coatings for biomacromolecules.
  • Effect of organic linker substituents on properties of metal-organic frameworks: A review.
  • Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers
  • Organic materials for organic electronic devices.
  • Zirconium-Containing Metal–Organic Frameworks (MOFs)
  • Methyl 2-bromo-6-methylisonicotin

Sources

reaction of Methyl 2,6-dibromonicotinate with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of Methyl 2,6-dibromonicotinate with Boronic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

The nicotinate scaffold is a privileged motif in modern drug discovery, forming the core of numerous therapeutic agents.[1] The synthesis of 2,6-disubstituted nicotinate derivatives via palladium-catalyzed cross-coupling reactions represents a powerful strategy for generating molecular complexity and exploring structure-activity relationships (SAR). This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura cross-coupling of this compound with various boronic acids. We will explore the underlying mechanistic principles, provide field-tested protocols for achieving both selective mono-arylation and exhaustive di-arylation, and offer insights into optimizing reaction conditions for this versatile transformation.

Introduction: The Strategic Importance of 2,6-Disubstituted Nicotinates

The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals.[2][3] Specifically, the nicotinate framework (a pyridine ring with a carboxyl group at the 3-position) is fundamental to essential coenzymes and a wide array of drugs.[1][4] The ability to selectively introduce distinct substituents at the 2- and 6-positions of the nicotinate core allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing target engagement, selectivity, and pharmacokinetic profiles.

The Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds.[5][6] Its application to heteroaryl halides like this compound is particularly valuable, though it presents unique challenges and opportunities related to regioselectivity.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this cycle is paramount to troubleshooting and optimizing the reaction. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7]

The base plays a crucial role, not only in the catalytic cycle itself but also in activating the boronic acid. It converts the boronic acid into a more nucleophilic borate species (e.g., R-B(OH)₃⁻), which is the active component in the transmetalation step.[6][9]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle cluster_OA cluster_TM cluster_RE Pd0 Pd(0)L₂ Active Catalyst PdII_Complex R¹-Pd(II)L₂-X Organopalladium(II) Complex Pd0->PdII_Complex RedElim Reductive Elimination Pd0->RedElim Product OxAdd Oxidative Addition PdII_Complex->OxAdd PdII_Diorgano R¹-Pd(II)L₂-R² Diorganopalladium(II) Complex PdII_Complex->PdII_Diorgano Transmetalation Transmetalation PdII_Diorgano->Pd0 PdII_Diorgano->Transmetalation Product R¹-R² Coupled Product PdII_Diorgano->Product ArX Ar-X (this compound) Boronic R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Critical Question of Regioselectivity

With two identical halogens, the primary determinant of reactivity in 2,6-dibromopyridines is the electronic environment. The pyridine nitrogen is electron-withdrawing, creating a partial positive charge (δ+) at the C2 (ortho) and C4 (para) positions.[10] For this compound, the C6-position is para to the nitrogen, while the C2-position is ortho. Generally, halides adjacent to the nitrogen (C2/C6) are more reactive in cross-coupling reactions.[11][12]

However, in the case of 2,6-dibromopyridine derivatives, the C6-position often exhibits slightly higher reactivity toward oxidative addition. This can be attributed to a combination of electronic activation (para to the nitrogen) and potentially less steric hindrance compared to the C2-position, which is flanked by both the nitrogen atom and the methyl ester group. This subtle difference in reactivity is the key that allows for selective mono-substitution under carefully controlled conditions.

Experimental Design and Protocols

The following protocols provide a robust starting point. Optimization may be required based on the specific boronic acid used.

General Workflow

A successful experiment follows a systematic workflow from preparation to purification.

Workflow Figure 2: General Experimental Workflow A Reagent Preparation (Drying & Degassing) B Reaction Setup (Under Inert Atmosphere) A->B C Solvent & Reagent Addition B->C D Reaction Execution (Heating & Stirring) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Work-up (Quenching & Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A standard workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Selective Mono-Arylation at the C6-Position

Objective: To synthesize Methyl 2-bromo-6-aryl-nicotinate derivatives. This protocol leverages a slight excess of the boronic acid and carefully controlled conditions to favor single substitution at the more reactive C6-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Degassed Water (co-solvent)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmosphere Control: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot (the mono-arylated product).

  • Work-up: After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the pure Methyl 2-bromo-6-aryl-nicotinate.

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl₂): This is a robust, air-stable precatalyst that is effective for a wide range of heteroaryl couplings. It reliably generates the active Pd(0) species in situ.

  • Base (K₂CO₃): A moderately strong inorganic base that is effective at activating the boronic acid without being overly reactive, which could promote the second coupling or cause side reactions.[6][13]

  • Solvent (Dioxane/Water): The aqueous-organic mixture is crucial. Water helps to dissolve the inorganic base and facilitates the formation of the active borate species, while dioxane solubilizes the organic components and the catalyst.[5][6]

  • Stoichiometry (1.1 equiv Boronic Acid): Using a slight excess of the boronic acid ensures a reasonable reaction rate for the first coupling while minimizing the undesired di-arylation product.

Protocol 2: Exhaustive Di-Arylation

Objective: To synthesize Methyl 2,6-diaryl-nicotinate derivatives. This protocol uses a larger excess of boronic acid and more forcing conditions to ensure both bromine atoms are substituted.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 - 3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,2-Dimethoxyethane (DME) (solvent)

  • Degassed Water (co-solvent)

  • Schlenk flask or sealed reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Atmosphere Control: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add degassed DME and degassed water in a 5:1 ratio (e.g., for a 1 mmol scale, use 5 mL of DME and 1 mL of water).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. For particularly challenging couplings, microwave irradiation at 120-140 °C for 30-60 minutes can be highly effective.

  • Monitoring: Monitor the reaction by TLC or LC-MS until both the starting material and the mono-arylated intermediate are fully consumed. This may take 12-24 hours.

  • Work-up & Purification: Follow the same work-up, extraction, and purification procedures as described in Protocol 1. The di-arylated product will be significantly less polar than the mono-arylated intermediate.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): A classic, reliable Pd(0) source suitable for a broad range of couplings.[13]

  • Base (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, which helps to accelerate the slower second coupling reaction. Its higher solubility in organic solvents can be advantageous.

  • Solvent (DME): A higher-boiling ethereal solvent compared to dioxane or THF, allowing for higher reaction temperatures which are often necessary to drive the second, more sterically hindered coupling to completion.

  • Stoichiometry (2.5 equiv Boronic Acid): A significant excess of the boronic acid is used to maintain a high concentration of the active borate species throughout the reaction, ensuring the less reactive C2-Br bond is fully substituted.

Data Presentation: Survey of Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound, illustrating how different parameters affect the outcome.

EntryBoronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Product(s)Yield (%)
1Phenylboronic Acid (1.2)Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O906Mono-arylated~85%
2Phenylboronic Acid (2.5)Pd(PPh₃)₄ (5)-Cs₂CO₃ (3.0)DME/H₂O10518Di-arylated>90%
34-Methoxyphenylboronic Acid (1.1)Pd₂(dba)₃ (1.5)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1004Mono-arylated~92%
44-Methoxyphenylboronic Acid (3.0)Pd(OAc)₂ (4)P(tBu)₃ (8)K₃PO₄ (3.0)Dioxane10024Di-arylated~88%
53-Thiopheneboronic Acid (1.2)Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O858Mono-arylated~75%
63-Thiopheneboronic Acid (2.8)Pd(Amphos)₂Cl₂ (2)-K₃PO₄ (3.0)Toluene11016Di-arylated~81%

Yields are approximate and based on typical outcomes for similar substrates found in the literature.[14][15][16]

Troubleshooting and Field-Proven Insights

  • Low Yield / No Reaction: Ensure all reagents are pure and solvents are rigorously degassed. Oxygen can deactivate the Pd(0) catalyst. Consider screening different palladium sources, ligands, and bases. Bulky, electron-rich phosphine ligands like SPhos or RuPhos can often improve yields, especially for challenging substrates.[17][18]

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with heteroaryl boronic acids.[5] Using anhydrous conditions, a stronger base like K₃PO₄, or switching to a more stable boronic ester (e.g., a pinacol or MIDA boronate) can mitigate this issue.[19]

  • Dehalogenation: The replacement of a bromine atom with hydrogen on the starting material is a common side reaction.[5] This can be caused by impurities or trace amounts of water reacting with the palladium hydride species. Ensure an inert atmosphere and consider using a different solvent or base.

  • Formation of Palladium Black: The precipitation of metallic palladium indicates catalyst decomposition. This is often caused by high temperatures or an inappropriate ligand. Using a more robust ligand that stabilizes the Pd(0) species is the most effective solution.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • PubMed. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters. [Link]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • ResearchGate. Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... [Link]

  • PubMed. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. [Link]

  • National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • National Institutes of Health. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]

  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. ChemInform Abstract: Efficient Synthesis of 6Aryl2-chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • National Institutes of Health. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. [Link]

  • RSC Publishing. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • National Institutes of Health. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. [Link]

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 2,6-dibromonicotinate

Substituted pyridine scaffolds are foundational motifs in medicinal chemistry and materials science, prized for their unique electronic properties and ability to engage in specific biological interactions.[1] this compound has emerged as a particularly valuable and versatile building block for the synthesis of complex heterocyclic molecules.[2] Its structure features a pyridine ring with strategically positioned reactive sites: two bromine atoms at the C2 and C6 positions and a methyl ester at C3.

The bromine atoms serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing character of the pyridine nitrogen and the C3-ester group significantly influences the reactivity of the C-Br bonds, making the ring susceptible to nucleophilic attack and facilitating oxidative addition in palladium catalytic cycles. This guide provides an in-depth exploration of key synthetic transformations using this compound, complete with detailed protocols and expert insights into the underlying chemical principles.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdiib Ar-Pd(II)L₂-Br oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation R'-B(OH)₂ Base pdiir Ar-Pd(II)L₂-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Ar-R' Buchwald_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdiib Ar-Pd(II)L₂-Br oxidative_addition->pdiib amide_formation Amide Formation pdiib->amide_formation R'R''NH Base pdiin Ar-Pd(II)L₂(NR'R'') amide_formation->pdiin reductive_elimination Reductive Elimination pdiin->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the common challenges encountered during the synthesis of Methyl 2,6-dibromonicotinate. Structured as a troubleshooting and FAQ resource, this document moves beyond simple protocols to explain the underlying chemical principles, empowering researchers to diagnose and resolve experimental issues effectively.

Synthetic Strategy Overview

The most prevalent and reliable route to this compound proceeds via a two-stage process:

  • Double Sandmeyer Reaction: Conversion of a readily available 2,6-diaminonicotinic acid precursor to 2,6-dibromonicotinic acid. This involves the formation of a bis-diazonium salt intermediate, which is then displaced by bromide ions using a copper(I) bromide catalyst.[1][2]

  • Esterification: Conversion of the resulting 2,6-dibromonicotinic acid to its corresponding methyl ester.

This pathway, while robust, is fraught with potential pitfalls that can significantly impact yield and purity. The following sections are designed to address these specific challenges.

Synthesis_Workflow cluster_0 Stage 1: Double Sandmeyer Reaction cluster_1 Stage 2: Esterification A 2,6-Diaminonicotinic Acid B Bis-Diazonium Salt (in situ intermediate) A->B  NaNO₂, HBr  0-5 °C C 2,6-Dibromonicotinic Acid B->C  CuBr (catalyst)  Heat D This compound C->D  MeOH, H₂SO₄  Reflux

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: The Sandmeyer Reaction

The conversion of the diamine to the dibromide is the most critical and challenging stage. Success hinges on careful control of reaction parameters.

Q1: My yield of 2,6-dibromonicotinate is extremely low (<30%), and the reaction mixture turns into a dark tar. What's going wrong?

This is a classic issue in Sandmeyer reactions, typically pointing to problems with the diazonium salt intermediate.

Core Problem: The diazonium salt is unstable. It can either decompose prematurely or participate in unwanted side reactions before the desired substitution with bromide occurs.

Troubleshooting Steps & Scientific Rationale:

  • Verify Temperature Control:

    • Why it Matters: Diazotization (the formation of the R-N₂⁺ group) is exothermic. Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose violently.[3] For bis-diazonium salts, this instability is even more pronounced. The "safe" operating window is typically 0 to 5 °C .

    • Actionable Advice: Use an ice-salt bath to maintain the temperature of the reaction mixture below 5 °C during the dropwise addition of sodium nitrite (NaNO₂). Ensure the NaNO₂ solution is also pre-chilled. A sudden color change to dark brown or black, accompanied by vigorous nitrogen evolution, indicates premature decomposition.

  • Assess Reagent Quality and Stoichiometry:

    • Why it Matters: Old sodium nitrite can be partially oxidized to sodium nitrate, rendering it ineffective. An insufficient amount of acid will lead to incomplete diazotization and the potential for diazoamino coupling, a major source of colored impurities.

    • Actionable Advice: Use a fresh, unopened bottle of NaNO₂. Ensure at least 3 equivalents of strong acid (typically 48% HBr) are used: 2 equivalents to protonate the amino groups and 1 equivalent to react with NaNO₂ to generate the necessary nitrous acid (HNO₂).

  • Optimize the Sandmeyer Step (CuBr Addition):

    • Why it Matters: The copper(I) catalyst facilitates the single-electron transfer (SET) mechanism that converts the diazonium salt to an aryl radical, which then abstracts a bromine atom from the copper complex.[3] If the diazonium solution is added too quickly to the hot CuBr solution, localized heating can cause decomposition and tar formation.

    • Actionable Advice: Add the cold diazonium salt solution slowly via a dropping funnel to the heated (typically 60-70 °C) solution of CuBr. Control the addition rate to maintain a steady, manageable evolution of nitrogen gas.

Troubleshooting_Yield Start Low Yield / Tar Formation CheckTemp Is Diazotization Temp strictly 0-5 °C? Start->CheckTemp CheckReagents Are NaNO₂ and Acid fresh and stoichiometric? CheckTemp->CheckReagents Yes FixTemp Improve cooling: Use ice-salt bath. Pre-chill reagents. CheckTemp->FixTemp No CheckAddition Is Diazonium Salt Addition to CuBr slow & controlled? CheckReagents->CheckAddition Yes FixReagents Use fresh NaNO₂. Ensure >3 eq. HBr. CheckReagents->FixReagents No FixAddition Add diazonium solution slowly to hot CuBr. Control N₂ evolution. CheckAddition->FixAddition No Success Yield Improved CheckAddition->Success Yes FixTemp->CheckReagents FixReagents->CheckAddition FixAddition->Success

Caption: Troubleshooting decision tree for low Sandmeyer reaction yields.

Q2: My final product is contaminated with 2-bromo-6-hydroxynicotinic acid. How do I prevent this impurity?

This indicates that the diazonium intermediate is reacting with water instead of the intended bromide nucleophile.

Scientific Rationale: Water is a competing nucleophile. The aryl cation intermediate formed upon loss of N₂ can be trapped by water to form a phenol. This side reaction becomes more significant at higher temperatures and lower halide concentrations.

Preventative Measures:

  • Maintain High Halide Concentration: Using concentrated hydrobromic acid (48%) as the solvent for the diazotization ensures that the bromide ion concentration is high, kinetically favoring the desired Sandmeyer pathway over reaction with water.

  • Strict Temperature Control: As mentioned before, higher temperatures accelerate the undesired decomposition of the diazonium salt to the aryl cation, which is then susceptible to reaction with water. Keeping the temperature low maintains the integrity of the diazonium salt for the copper-catalyzed step.[3]

Q3: The workup is messy, and I struggle to isolate a pure product from the copper salts.

Rationale: The crude product is mixed with copper salts, unreacted starting materials, and polymeric tars. A systematic workup is essential.

Recommended Workup Protocol:

  • Cool and Quench: After the reaction is complete (N₂ evolution has ceased), cool the mixture to room temperature.

  • Dilution: Carefully dilute the reaction mixture with an equal volume of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract several times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). The desired acid product should move into the organic layer.

  • Wash: Wash the combined organic layers with brine to remove the bulk of the water-soluble copper salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can often be purified by recrystallization. A solvent system like ethanol/water or toluene can be effective. If significant impurities remain, column chromatography on silica gel may be necessary, though the acidity of the product can cause streaking.

Troubleshooting Guide: Esterification

While more straightforward than the Sandmeyer reaction, the esterification of the sterically hindered and electron-deficient 2,6-dibromonicotinic acid can be sluggish.

Q4: My Fischer esterification (MeOH/H₂SO₄) is incomplete even after prolonged reflux. What can I do?

Scientific Rationale: The two bulky bromine atoms flanking the carboxylic acid create steric hindrance. Furthermore, the electron-withdrawing nature of the bromines and the pyridine ring deactivates the carbonyl group towards nucleophilic attack by methanol.

Optimization & Alternatives:

MethodReagentsRationale & Key AdvantagesDisadvantages & Cautions
Optimized Fischer Methanol (large excess), H₂SO₄ (cat.), Dean-Stark trapUsing a Dean-Stark trap removes water, driving the equilibrium towards the product. A large excess of methanol also helps push the reaction forward.Can still be slow; requires high temperatures and long reaction times.
Acid Chloride 1. SOCl₂ or (COCl)₂2. MethanolA two-step process that is highly effective. The intermediate acid chloride is much more reactive than the carboxylic acid and reacts rapidly with methanol, even at room temperature.Involves an extra step and the use of corrosive and hazardous reagents (thionyl chloride or oxalyl chloride).
(TMS)Diazomethane (CH₃)₃SiCHN₂A very mild and rapid method that works well for precious substrates. Reaction is often complete in under an hour at room temperature with minimal workup.(Trimethylsilyl)diazomethane is toxic, potentially explosive, and expensive, making it unsuitable for large-scale synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dibromonicotinic Acid

(Safety Note: This reaction should be performed in a well-ventilated fume hood. Diazonium salts are potentially explosive and should not be isolated.)

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-diaminonicotinic acid (1 eq.).

  • Acidification: Cool the flask in an ice-salt bath. Slowly add 48% hydrobromic acid (4-5 eq.) while keeping the internal temperature below 10 °C. Stir until a fine slurry is formed.

  • Diazotization: Dissolve sodium nitrite (2.2 eq.) in a minimal amount of cold water. Add this solution dropwise to the slurry from the dropping funnel, ensuring the internal temperature is strictly maintained between 0 and 5 °C . Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Catalyst Preparation: In a separate 1 L flask, prepare a solution of copper(I) bromide (2.2 eq.) in 48% HBr. Heat this solution to 60-70 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt slurry to the hot CuBr solution via a dropping funnel. A controlled, steady evolution of nitrogen gas should be observed.

  • Completion: After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.

  • Workup: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 2,6-dibromonicotinic acid. Purify by recrystallization.

Protocol 2: Synthesis of this compound (Acid Chloride Method)
  • Setup: To a round-bottom flask containing crude 2,6-dibromonicotinic acid (1 eq.), add thionyl chloride (3-4 eq.) and a catalytic amount of DMF.

  • Acid Chloride Formation: Gently reflux the mixture for 2-3 hours until gas evolution ceases. The solution should become clear.

  • Removal of Excess SOCl₂: Carefully remove the excess thionyl chloride under reduced pressure.

  • Esterification: Cool the flask containing the crude acid chloride in an ice bath. Slowly and carefully add anhydrous methanol (10-20 eq.).

  • Completion & Workup: Stir the reaction at room temperature for 1 hour. Remove the excess methanol under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization.

References

  • US Patent US10392364B2, "Process for synthesis of lenalidomide", Google P
  • Shafi, S., et al. (2021). "Recent trends in the chemistry of Sandmeyer reaction: a review". Journal of the Iranian Chemical Society. [Link]

  • Ashenhurst, J. (2018). "Reactions of Diazonium Salts: Sandmeyer and Related Reactions". Master Organic Chemistry. [Link]

  • Wikipedia. "Sandmeyer reaction". [Link]

  • Wentzel Lab. (2021). "Esterification in basic cond.-Carboxylic Acid to Ester mechanism". YouTube. [Link]

  • Reddit User Discussion. (2024). "Sandmeyer type reaction troubleshoot". r/Chempros. [Link]

  • Organic Chemistry Portal. "Sandmeyer Reaction". [Link]

Sources

Technical Support Center: Purification of Crude Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 2,6-dibromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this compound to a high degree of purity. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve your desired outcomes with confidence.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in organic synthesis. However, its preparation often results in a crude mixture containing unreacted starting materials, over-brominated side products, and other impurities. The successful purification of this compound is critical for the integrity of subsequent synthetic steps. This guide will equip you with the necessary knowledge to tackle these purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities to anticipate include:

  • Unreacted Starting Materials: If the synthesis starts from 2,6-dihydroxynicotinic acid, you may have residual amounts of this acidic precursor or its monobrominated intermediates.

  • Over-brominated Species: It is possible to have minor amounts of tribrominated pyridine derivatives.

  • Hydrolyzed Product: The methyl ester can undergo hydrolysis back to the carboxylic acid (2,6-dibromonicotinic acid), especially if exposed to acidic or basic conditions during workup.[1][2]

  • Residual Solvents: Solvents used in the reaction and extraction steps may be present.

Q2: What is the best initial approach to purify my crude product?

A2: For most applications, silica gel column chromatography is the most effective initial purification method. It allows for the separation of compounds with different polarities, which is ideal for removing both less polar (e.g., over-brominated byproducts) and more polar (e.g., starting acids) impurities. Recrystallization can be used as a subsequent step to achieve higher purity.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[3] It allows you to visualize the separation of your product from impurities in real-time. A common TLC solvent system to start with is a mixture of hexane and ethyl acetate.[4]

Q4: My purified product is an oil instead of a solid. What should I do?

A4: This is a common issue that can arise from a couple of factors:

  • Residual Solvent: Even small amounts of solvent can prevent your product from solidifying. Ensure your product is thoroughly dried under a high vacuum.

  • Presence of Impurities: Impurities can lower the melting point of your compound, causing it to be an oil or a waxy solid at room temperature. If drying does not yield a solid, a second purification step, such as recrystallization or another column chromatography with a different solvent system, may be necessary.

Q5: Is this compound stable during purification?

A5: While generally stable, the ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions.[1][2] The acidic nature of standard silica gel can potentially promote some hydrolysis if the purification is prolonged.[3] If you suspect degradation on the column, consider using neutralized silica gel or an alternative stationary phase like alumina.[5]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue Possible Cause Recommended Solution
Low Yield After Purification 1. Incomplete elution from the chromatography column.2. Product loss during extraction.3. Degradation of the product on the column.1. Gradually increase the polarity of the mobile phase during column chromatography.2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) during the initial workup.3. Consider using neutralized silica gel or a less acidic stationary phase like alumina. Avoid prolonged exposure to the stationary phase.
Co-elution of Impurities 1. The polarity of the impurity is very similar to the product.2. The column is overloaded.1. Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A shallower gradient during elution may improve separation.2. Reduce the amount of crude material loaded onto the column.
Product is Contaminated with Starting Acid 1. Inefficient separation during column chromatography.2. Incomplete removal during workup.1. For TLC and column chromatography, adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape of the acidic impurity and may aid in separation.[6]2. Perform a wash with a mild aqueous base like sodium bicarbonate during the initial workup. Be cautious as a strong base or prolonged exposure could hydrolyze the ester.[7]
Streaking or Tailing on TLC Plate 1. The compound is acidic (e.g., residual starting material).2. The sample is too concentrated.1. Add a small amount (0.5-1%) of acetic or formic acid to your eluent.[6]2. Dilute your sample before spotting it on the TLC plate.

Part 3: Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is the recommended primary method for purifying crude this compound.

1. Preparation of the TLC and Column Solvent System:

  • Start by developing a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Aim for an R_f value of approximately 0.3 for this compound.[8] This generally provides good separation on a column.

  • Prepare a larger volume of the optimized solvent system for the column. For example, if a 4:1 hexane:ethyl acetate mixture works well on TLC, prepare a bulk solution in this ratio.

2. Packing the Chromatography Column:

  • Select an appropriately sized glass column based on the amount of crude material.

  • Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

3. Loading the Sample:

  • Dissolve your crude this compound in a minimal amount of a suitable solvent like dichloromethane.

  • In a separate flask, add a small amount of silica gel and your dissolved sample.

  • Evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen mobile phase. If you are using a gradient, start with a lower polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Collect fractions in test tubes and monitor the elution by TLC.

  • Combine the fractions that contain the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent secondary purification step to obtain a highly pure, crystalline product.

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Test small amounts of your product in various solvents (e.g., methanol, ethanol, isopropanol, or a mixture like ethyl acetate/hexane) to find a suitable one.[9]

2. Dissolution:

  • Place the crude or partially purified solid in a flask and add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under a high vacuum.

Part 4: Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Methyl 2,6-dibromonicotinate TLC TLC Analysis (e.g., Hexane:EtOAc) Crude->TLC Column Silica Gel Column Chromatography TLC->Column  Optimized  Solvent System Fractions Collect & Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Oil Purified Product (May be an oil) Evaporate->Pure_Oil Recrystallize Recrystallization (e.g., from Methanol) Pure_Oil->Recrystallize  For higher purity  or to solidify Final_Drying Final Drying (High Vacuum) Pure_Oil->Final_Drying  If sufficiently pure Crystals Pure Crystalline Product Recrystallize->Crystals Crystals->Final_Drying Final_Product High Purity This compound Final_Drying->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Purification Outcome Unsatisfactory Q_Purity Is the Purity Low? Start->Q_Purity Q_Yield Is the Yield Low? Start->Q_Yield Q_Form Is it an Oil? Start->Q_Form Q_Purity->Q_Yield No CoElution Co-elution of Impurities Q_Purity->CoElution Yes AcidImpurity Acidic Impurity Present Q_Purity->AcidImpurity Yes, acidic Q_Yield->Q_Form No IncompleteElution Incomplete Elution Q_Yield->IncompleteElution Yes Degradation Degradation on Column Q_Yield->Degradation Yes, possibly ResidualSolvent Residual Solvent Q_Form->ResidualSolvent Yes ImpurityDepression Impurity Melting Point Depression Q_Form->ImpurityDepression No OptimizeSolvent Optimize Solvent System (TLC, shallower gradient) CoElution->OptimizeSolvent ReduceLoad Reduce Column Loading CoElution->ReduceLoad BaseWash Mild Base Wash (e.g., NaHCO3 aq.) AcidImpurity->BaseWash AcidEluent Add Acid to Eluent (e.g., 0.5% AcOH) AcidImpurity->AcidEluent IncreasePolarity Increase Eluent Polarity IncompleteElution->IncreasePolarity NeutralSilica Use Neutralized Silica or Alumina Degradation->NeutralSilica DryVacuum Dry Under High Vacuum ResidualSolvent->DryVacuum RePurify Re-purify (Column or Recrystallization) ImpurityDepression->RePurify

Caption: Decision tree for troubleshooting common purification issues.

References

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Kumar, S., Wasewar, K. L., & Babu, B. V. (2008). Intensification of nicotinic acid separation using organophosphorous solvating extractants by reactive extraction. Eng. Technol., 31(11), 1584-1590. [Link]

  • Shekh, M. (2017). Answer to "Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?". ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2024, August 22). 15.9: Hydrolysis of Esters. [Link]

  • Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]

  • Bermudez, J. (2018). Answer to "TLC tailing and carboxylic acid?". ResearchGate. [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • PubChem. (n.d.). Methyl 2,5-dibromonicotinate. [Link]

  • Google Patents. (n.d.).

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Technical Support Center: Optimizing Yield for Methyl 2,6-dibromonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,6-dibromonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this multi-step synthesis. Our focus is on maximizing yield and purity through a scientifically grounded understanding of the reaction mechanisms and potential pitfalls.

I. Synthetic Strategy Overview

The synthesis of this compound is typically approached as a two-step process starting from 2,6-dihydroxynicotinic acid. The overall workflow involves an initial bromination of the pyridine ring followed by a Fischer esterification of the carboxylic acid moiety.

Synthesis_Workflow A 2,6-Dihydroxynicotinic Acid B 2,6-Dibromonicotinic Acid A->B Bromination (POBr₃/PBr₃) C This compound B->C Fischer Esterification (Methanol, H₂SO₄)

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs: Step 1 - Bromination of 2,6-Dihydroxynicotinic Acid

This initial step is often the most challenging due to the potential for incomplete reaction and byproduct formation.

Q1: My bromination of 2,6-dihydroxynicotinic acid is resulting in a low yield of 2,6-dibromonicotinic acid. What are the likely causes and how can I improve it?

A1: Low yields in this bromination are common and can often be attributed to several factors. The electron-deficient nature of the pyridine ring, even with activating hydroxyl groups, can make electrophilic substitution challenging.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Suggested Solution
Insufficient Reagent Activity Phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and bromine are typically used. The reactivity of these reagents is crucial for replacing the hydroxyl groups with bromine. Old or improperly stored reagents may have hydrolyzed, reducing their efficacy.Use fresh, anhydrous POBr₃ or PBr₃. If preparing POBr₃ in situ from PBr₃ and Br₂, ensure the bromine is added slowly and the reaction is kept moisture-free.
Inadequate Reaction Temperature The conversion of the hydroxyl groups to bromides requires significant thermal energy to drive the reaction to completion.Ensure the reaction temperature is maintained at a vigorous reflux, typically in the range of 100-150 °C, depending on the specific reagents and solvent (if any) used. Monitor the reaction temperature closely.
Reaction Time Too Short This can be a sluggish reaction. Insufficient reaction time will lead to incomplete conversion of the starting material or the formation of mono-brominated intermediates.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material is no longer detectable. Reaction times can often extend to several hours.
Premature Product Precipitation The product, 2,6-dibromonicotinic acid, may have limited solubility in the reaction mixture, potentially coating the starting material and preventing further reaction.While this reaction is often run neat, the use of a high-boiling, inert solvent like o-dichlorobenzene could help maintain homogeneity. However, this may require higher reaction temperatures.

Q2: I am observing the formation of multiple byproducts during the bromination step. How can I improve the selectivity of the reaction?

A2: The formation of byproducts often points to issues with reaction conditions or the purity of the starting materials.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Suggested Solution
Over-bromination While the target is dibromination at the 2 and 6 positions, harsh conditions could potentially lead to further bromination on the ring, although less likely for this specific substrate.Carefully control the stoichiometry of the brominating agent. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.
Decomposition of Starting Material or Product The high temperatures required for this reaction can lead to decomposition, especially if impurities are present in the starting 2,6-dihydroxynicotinic acid.Ensure the starting material is of high purity. Recrystallization of the 2,6-dihydroxynicotinic acid prior to use may be beneficial.
Presence of Water Water will react with the phosphorus-based brominating agents, reducing their effectiveness and potentially leading to the formation of phosphoric acids and HBr, which may alter the reaction pathway.Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

III. Troubleshooting Guide & FAQs: Step 2 - Fischer Esterification of 2,6-Dibromonicotinic Acid

The Fischer esterification is a reversible reaction, and optimizing conditions is key to achieving high conversion to the desired methyl ester.[1][2][3]

Q3: My Fischer esterification of 2,6-dibromonicotinic acid is not going to completion, and I have a significant amount of starting material remaining. How can I drive the reaction forward?

A3: The Fischer esterification is an equilibrium-controlled process. To maximize the yield of the ester, the equilibrium must be shifted towards the products.[1][2][3]

Fischer_Esterification_Equilibrium 2,6-Dibromonicotinic Acid + Methanol 2,6-Dibromonicotinic Acid + Methanol This compound + Water This compound + Water 2,6-Dibromonicotinic Acid + Methanol->this compound + Water H⁺ Catalyst

Caption: Equilibrium of the Fischer Esterification reaction.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Suggested Solution
Insufficient Excess of Alcohol According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, methanol) will shift the equilibrium towards the products.[3]Use a large excess of methanol. Often, methanol is used as the solvent for the reaction to ensure it is present in a very large molar excess.
Presence of Water The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (hydrolysis of the ester).Use anhydrous methanol and a concentrated acid catalyst (e.g., concentrated sulfuric acid). Ensure all glassware is dry. If feasible, using a Dean-Stark apparatus to remove water azeotropically can be effective, though less common for methanol esterifications.
Insufficient Acid Catalyst The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][4] An insufficient amount of catalyst will result in a slow reaction rate.Use a catalytic amount of a strong acid, typically concentrated sulfuric acid or p-toluenesulfonic acid. The amount can range from 1-10 mol% of the carboxylic acid.
Low Reaction Temperature While esterification can proceed at room temperature, heating the reaction mixture to reflux will increase the reaction rate and help to reach equilibrium faster.Reflux the reaction mixture. The temperature will be the boiling point of methanol (around 65 °C).

Q4: I am observing a dark coloration of my reaction mixture during the esterification. Is this normal, and what could be causing it?

A4: Darkening of the reaction mixture, particularly when using concentrated sulfuric acid at elevated temperatures, can indicate side reactions.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Suggested Solution
Decomposition/Side Reactions Concentrated sulfuric acid is a strong dehydrating and oxidizing agent. At reflux temperatures, it can cause charring or other decomposition pathways of the organic substrate.Use the minimum effective amount of sulfuric acid. Consider using a milder acid catalyst such as p-toluenesulfonic acid. Ensure the reaction is not overheated.
Impurities from Previous Step Residual impurities from the bromination step may be unstable under the acidic conditions of the esterification.Ensure the 2,6-dibromonicotinic acid is thoroughly purified before proceeding with the esterification. Recrystallization or column chromatography may be necessary.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dibromonicotinic Acid

  • Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reaction Setup: To the flask, add 2,6-dihydroxynicotinic acid (1.0 eq).[5] Carefully and slowly add phosphorus oxybromide (POBr₃) (3.0-5.0 eq). The reaction is exothermic.

  • Reaction Conditions: Heat the mixture to a gentle reflux (approximately 120-140 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POBr₃.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Synthesis of this compound (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2,6-dibromonicotinic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 times the weight of the acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexanes) until the starting carboxylic acid is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl ester can be further purified by column chromatography on silica gel or by recrystallization.

V. References

  • CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents. Available at:

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate - ResearchGate. Available at: [Link]

  • 2,6-Dihydroxynicotinic acid | C6H5NO4 | CID 135526603 - PubChem. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Optimization of Synthesis Process for 2-Methyl-2-Sec-Butyl Malonate for Use as a Synthetic Intermediate of Food Additives. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293 - PubChem. Available at: [Link]

  • CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents. Available at:

  • Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one - ResearchGate. Available at: [Link]

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - MDPI. Available at: [Link]

  • Bromination of 2, 5-dihydroxyterepthalic acid : r/Chempros - Reddit. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2,6 dihydroxypyridine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Fischer Esterification - Chemistry LibreTexts. Available at: [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - NIH. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Syllabus for Chemistry (SCQP08). Available at: [Link]

  • Fischer esterification | Mechanism + Easy TRICK! - YouTube. Available at: [Link]

  • 24.9: Reactions of Arylamines - Chemistry LibreTexts. Available at: [Link]

  • WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents. Available at:

  • Fischer esterification (video) - Khan Academy. Available at: [Link]

  • 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem. Available at: [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. Available at:

  • 2,6-Dihydroxypyridine - Wikipedia. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • US10392364B2 - Process for synthesis of lenalidomide - Google Patents. Available at:

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Technical Support Center: Methyl 2,6-dibromonicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,6-dibromonicotinate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common side products encountered during synthetic transformations of this versatile building block. By understanding the causality behind these side reactions, you can optimize your protocols, improve yields, and ensure the integrity of your target molecules.

Overview of this compound Reactivity

This compound is a highly functionalized pyridine derivative commonly employed in cross-coupling chemistry. The two bromine atoms at the C2 and C6 positions offer distinct electronic environments, allowing for sequential and site-selective functionalization. However, the interplay between the electron-withdrawing ester group and the pyridine nitrogen can lead to a range of predictable, yet often frustrating, side reactions. This guide will address the most common issues encountered in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as other potential pitfalls.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of synthetic strategies involving this compound. However, the efficiency of these transformations can be compromised by competing reaction pathways.

FAQ 1: Suzuki-Miyaura Coupling Issues

Question: During my Suzuki-Miyaura coupling, I've isolated a significant amount of a biaryl byproduct that corresponds to a dimer of my boronic acid. What is this side product and why is it forming?

Answer: This common byproduct is the result of boronic acid homocoupling . It arises from a catalytic cycle that competes with your desired cross-coupling pathway, and its formation is often exacerbated by the presence of molecular oxygen.[1]

Causality and Mechanism: The active catalyst in a Suzuki coupling is a Palladium(0) species. If dissolved oxygen is present in your reaction mixture, it can oxidize the active Pd(0) to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of your boronic acid, leading to the formation of the homocoupled biaryl product and regenerating Pd(0), which can re-enter the undesired cycle. While other mechanisms exist, the oxygen-mediated pathway is a primary culprit.[2][3]

Preventative Measures & Solutions:

  • Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your solvents and reaction mixture.[3] Standard methods include:

    • Freeze-Pump-Thaw: This technique is highly effective and involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. This cycle should be repeated 3-5 times.

    • Inert Gas Purging: Bubbling a stream of argon or nitrogen through the solvent for 15-30 minutes can effectively displace dissolved oxygen. A subsurface sparge is recommended for maximum efficiency.

  • Addition of a Mild Reducing Agent: Including a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) oxidation state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[3]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can favor the desired reductive elimination step of the cross-coupling cycle over side reactions.

Question: My mass spectrum shows a peak corresponding to the replacement of one of the bromine atoms with a hydrogen (protodebromination). What causes this, and how can I minimize it?

Answer: This side product is the result of protodebromination (also called hydrodehalogenation). It occurs when the palladium intermediate, formed after oxidative addition of this compound to Pd(0), is intercepted by a hydride source before it can react with the boronic acid.[4]

Causality and Mechanism: The key intermediate [Ar-Pd(II)-Br(L)₂] can react with a hydride source present in the reaction mixture. This hydride can originate from amine bases, alcoholic solvents, or even water under certain conditions. Subsequent reductive elimination releases the debrominated arene and a Pd(0) species.[4]

Preventative Measures & Solutions:

  • Choice of Base: Avoid bases that can readily provide a hydride. While common, bases like triethylamine can sometimes be problematic. Consider using inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent Purity: Ensure your solvents are anhydrous. Water can sometimes act as a proton source in the presence of a base.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over the competing protodebromination.

FAQ 2: Sonogashira Coupling Issues

Question: In my Sonogashira reaction, I am observing a significant amount of a symmetrical diyne byproduct. What is this and how do I prevent its formation?

Answer: This byproduct is formed through the oxidative homocoupling of your terminal alkyne , a reaction commonly known as Glaser coupling.[5] This is a very common side reaction in Sonogashira chemistry, especially when using a copper(I) co-catalyst.

Causality and Mechanism: The copper(I) acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidation (often by residual oxygen) to a copper(II) species. This species can then react with another molecule of the copper(I) acetylide, leading to reductive elimination of the diyne product.[5]

Preventative Measures & Solutions:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to run the reaction without a copper co-catalyst. Many modern Sonogashira protocols use palladium catalysts with specialized ligands (e.g., bulky phosphines) that are efficient enough to not require copper.[6]

  • Strictly Anaerobic Conditions: If copper is necessary for your system, ensuring the reaction is completely free of oxygen is critical. Use rigorous degassing techniques as described for the Suzuki reaction.[7]

  • Choice of Amine Base: The amine base plays a role in both the Sonogashira and Glaser pathways. Using a bulkier amine base can sometimes disfavor the homocoupling reaction.

FAQ 3: Buchwald-Hartwig Amination Issues

Question: I am attempting a Buchwald-Hartwig amination and, alongside my desired product, I am isolating the protodebrominated Methyl 2-bromonicotinate. Why is this happening?

Answer: This is another instance of hydrodehalogenation . In the context of the Buchwald-Hartwig reaction, it can arise from an unproductive side reaction where the palladium-amide intermediate undergoes β-hydride elimination.[8]

Causality and Mechanism: After the amine displaces the bromide on the palladium center to form an Ar-Pd(II)-NR₂ complex, the desired pathway is reductive elimination to form the C-N bond. However, if the amine has a β-hydrogen, an alternative pathway is β-hydride elimination. This process forms an imine (or enamine) and a palladium-hydride species (Ar-Pd(II)-H). Reductive elimination from this hydride complex then yields the hydrodehalogenated arene.[8]

Preventative Measures & Solutions:

  • Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, JohnPhos) are designed to promote the C-N reductive elimination step and suppress side reactions like β-hydride elimination.[9]

  • Base Selection: The strength and nature of the base can influence the reaction outcome. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. The choice of base can be substrate-dependent, and screening may be necessary.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

General Troubleshooting & FAQs

Question: I am observing hydrolysis of the methyl ester to the corresponding carboxylic acid. How can I avoid this?

Answer: Ester hydrolysis is a common issue when using strong bases, especially in the presence of water.

Causality and Mechanism: The methyl ester of this compound is susceptible to saponification (base-mediated hydrolysis). Strong bases like NaOH, KOH, or even NaOt-Bu in the presence of trace water can attack the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate salt.[10]

Preventative Measures & Solutions:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry.

  • Choice of Base: If hydrolysis is a persistent issue, consider using a weaker or non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄. While potentially slower, these bases are less likely to promote hydrolysis.[11]

  • Protecting Groups: In complex syntheses where harsh basic conditions are unavoidable, the ester could be converted to a more robust functional group (e.g., an amide) and then deprotected at a later stage.

  • Temperature: Perform the reaction at a lower temperature to reduce the rate of hydrolysis.

Experimental Protocols & Data
Protocol 1: Rigorous Degassing via Freeze-Pump-Thaw

This protocol is essential for minimizing oxygen-sensitive side reactions like homocoupling.

  • Place the solvent in a round-bottom flask equipped with a stopcock. The flask should not be more than half full.

  • Attach the flask to a high-vacuum line.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, open the stopcock to the vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

Table 1: Influence of Reaction Conditions on Common Side Products
Reaction TypeTarget TransformationCommon Side ProductKey Causal FactorRecommended Solution
Suzuki-Miyaura C-C Bond FormationBoronic Acid HomocouplingO₂ oxidizing Pd(0) to Pd(II)Rigorous degassing; add K-formate.[3]
Suzuki-Miyaura C-C Bond FormationProtodebrominationHydride source (solvent, base)Use anhydrous solvents; choose non-hydridic base (K₂CO₃).[4]
Sonogashira C(sp²)-C(sp) BondAlkyne Dimerization (Glaser)Cu(I) and O₂Use copper-free conditions; strict degassing.[5]
Buchwald-Hartwig C-N Bond FormationProtodebrominationβ-Hydride EliminationUse bulky biarylphosphine ligands.[8]
General AnyEster HydrolysisStrong base + H₂OUse anhydrous conditions; use weaker base (e.g., K₂CO₃).[10]
Visualizing Reaction Pathways
Diagram 1: Suzuki Coupling vs. Homocoupling Pathway

This diagram illustrates the desired catalytic cycle for the Suzuki-Miyaura reaction and the competing off-cycle pathway that leads to the formation of the homocoupling byproduct.

Suzuki_vs_Homocoupling cluster_main Desired Suzuki Cycle cluster_side Undesired Homocoupling Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)-Br(L)₂ pd0->ox_add Oxidative Addition (Ar-Br) pd2_ox Pd(II) pd0->pd2_ox O₂ trans Ar-Pd(II)-R(L)₂ ox_add->trans Transmetalation (R-B(OH)₂) trans->pd0 Reductive Elimination product Ar-R trans->product homo_trans1 R-Pd(II)-B(OH)₂ pd2_ox->homo_trans1 R-B(OH)₂ homo_trans2 R-Pd(II)-R homo_trans1->homo_trans2 R-B(OH)₂ homo_trans2->pd0 Reductive Elimination homo_product R-R (Homocoupling) homo_trans2->homo_product

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Diagram 2: Troubleshooting Workflow for Unexpected Byproducts

This workflow provides a logical sequence of steps to identify and mitigate the formation of unknown side products during your reaction.

Troubleshooting_Workflow start Unexpected Side Product Observed char Characterize Byproduct (LCMS, NMR, HRMS) start->char hydrolysis Mass = M-14? (Ester Hydrolysis) char->hydrolysis dehalo Mass = M-Br+H? (Protodebromination) hydrolysis->dehalo No sol_hydro Use Anhydrous Conditions Use Weaker Base hydrolysis->sol_hydro Yes homo Mass = 2x Reagent? (Homocoupling) dehalo->homo No sol_dehalo Check Hydride Sources (Base, Solvent) dehalo->sol_dehalo Yes sol_homo Rigorous Degassing Use Cu-free Conditions homo->sol_homo Yes re_run Re-run Optimized Reaction homo->re_run No/ Other sol_hydro->re_run sol_dehalo->re_run sol_homo->re_run

Caption: Systematic workflow for troubleshooting side products.

References
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Cernak, T. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 567–570. [Link]

  • ACS Publications. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors. Organometallics. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • J Environ Sci (China). (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2024). Silver Surface-Assisted Dehydrobrominative Cross-Coupling between Identical Aryl Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Myers Group. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]

  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,5-dibromonicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

Sources

Technical Support Center: Improving Regioselectivity in Reactions with 2,6-Dibromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for navigating the complexities of regioselective reactions involving 2,6-dibromopyridines. This guide is designed to move beyond simple protocols, offering in-depth explanations and actionable troubleshooting strategies to empower your synthetic endeavors. The inherent electronic and steric properties of the pyridine ring present unique challenges, but with a nuanced understanding of the underlying principles, precise control over functionalization can be achieved.

Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles faced when working with 2,6-dibromopyridines.

Q1: I'm attempting a nucleophilic aromatic substitution (SNA_r_) on 2,6-dibromopyridine and getting a mixture of mono-substituted and di-substituted products. How can I favor mono-substitution?

A1: Achieving selective mono-substitution in SNA_r_ reactions with 2,6-dibromopyridine is a classic challenge. The electron-deficient nature of the pyridine ring, exacerbated by the two electron-withdrawing bromine atoms, makes it highly susceptible to nucleophilic attack at the C2 and C6 positions. To favor mono-substitution, consider the following:

  • Stoichiometry and Reaction Time: Carefully control the stoichiometry of your nucleophile. Using a slight excess (1.0-1.2 equivalents) can push the reaction towards the mono-substituted product without significantly promoting di-substitution. Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is maximized.

  • Temperature: Lowering the reaction temperature can often enhance selectivity. The activation energy for the second substitution is typically higher, so conducting the reaction at a reduced temperature can kinetically favor the mono-substituted product.

  • Catalyst and Ligand Choice (for catalyzed reactions): In copper- or palladium-catalyzed amination or arylation reactions, the choice of ligand is critical. Bulky N-heterocyclic carbene (NHC) ligands in palladium catalysis have been shown to promote selective mono-arylation.[1] For copper-catalyzed C-N bond formation, specific ligands like N,N'-dimethyl-1,2-ethanediamine can offer excellent control.[2]

Q2: My metal-halogen exchange reaction on 2,6-dibromopyridine is not selective and leads to a mixture of products after quenching with an electrophile. What's going wrong?

A2: Metal-halogen exchange, typically with organolithium reagents like n-BuLi, is a powerful tool, but achieving regioselectivity with two identical halogens can be tricky.[3] The initial lithiation can occur at either the C2 or C6 position. Several factors influence the outcome:

  • Temperature and Addition Rate: These are critical parameters. Performing the reaction at very low temperatures (e.g., -78 °C or lower) and adding the organolithium reagent slowly can help control the reaction.

  • Solvent Effects: The coordinating ability of the solvent can influence the stability and reactivity of the lithiated intermediate. Ethereal solvents like THF or Et₂O are commonly used.

  • Directed ortho-Metalation (DoM): If your 2,6-dibromopyridine has a directing metalating group (DMG) at the C3 or C4 position, this can be exploited to direct the lithiation to a specific adjacent bromine.[4][5]

  • Alternative Reagents: Consider using a combination of i-PrMgCl and n-BuLi. This can provide a more selective bromine-metal exchange, especially in the presence of acidic protons on substituents.[6]

Q3: I am trying to achieve functionalization at the C4 position of 2,6-dibromopyridine, but my reactions are exclusively occurring at the bromine-bearing carbons. What strategies can I employ?

A3: Direct C-H functionalization at the C4 position of a 2,6-disubstituted pyridine is challenging due to the electronic activation at the C2 and C6 positions.[7] However, several strategies can be employed:

  • Pyridine N-oxide Formation: Converting the pyridine to its N-oxide derivative activates the ring towards electrophilic aromatic substitution, particularly at the C4 position. The N-oxide can be removed after the desired substitution.

  • Directed Lithiation with Bulky Bases: In some cases, using a bulky, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can facilitate deprotonation at the C4 position, especially if the C2 and C6 positions are sterically hindered.[4]

  • Radical Reactions (Minisci-type): While Minisci reactions typically favor the C2 and C4 positions, achieving C4 selectivity can be challenging. Using a removable blocking group on the nitrogen can direct alkylation to the C4 position.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving persistent issues with regioselectivity.

Guide 1: Optimizing Selective Mono-functionalization in Cross-Coupling Reactions

Problem: Poor selectivity between mono- and di-substituted products in Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

Underlying Principles: The relative reactivity of the C-Br bonds can be subtly influenced by the electronic and steric environment, as well as the nature of the catalyst and reaction conditions.

Troubleshooting Workflow:

A Problem: Poor Mono-selectivity in Cross-Coupling B Step 1: Re-evaluate Stoichiometry (Use 1.0-1.1 eq. of coupling partner) A->B C Step 2: Lower Reaction Temperature (e.g., from 80°C to RT or 0°C) B->C D Step 3: Modify Catalyst System C->D E Ligand Modification: - Increase steric bulk (e.g., bulky phosphines, NHCs) - Change ligand type (e.g., from phosphine to NHC) D->E F Solvent Screening: - Test polar aprotic (e.g., DMF, DMAc) vs. nonpolar (e.g., Toluene, Dioxane) D->F G Base Optimization: - Weaker base may slow second coupling (e.g., K2CO3 vs. Cs2CO3) D->G H Successful Mono-substitution E->H Improved Selectivity I Persistent Di-substitution E->I No Improvement F->H Improved Selectivity F->I No Improvement G->H Improved Selectivity G->I No Improvement

Caption: Workflow for optimizing mono-selectivity.

Detailed Steps & Rationale:

  • Stoichiometric Control: The most straightforward approach. Limiting the coupling partner prevents the reaction from proceeding to the di-substituted product once the mono-substituted species is formed.

  • Temperature Reduction: The second coupling reaction often has a higher activation energy. By lowering the temperature, you can create a larger kinetic window where the rate of the first reaction is reasonable, but the second is significantly slower.

  • Catalyst System Modification:

    • Ligand Choice: This is often the most impactful variable. In palladium catalysis, bulky ligands can sterically hinder the approach of the mono-substituted product to the metal center, thus disfavoring the second oxidative addition. For instance, employing bulky N-heterocyclic carbene ligands has proven effective for selective mono-arylation.[1]

    • Solvent: The solvent can influence catalyst solubility, stability, and reactivity. A systematic screen of solvents with varying polarities is recommended.

    • Base: A weaker base can sometimes slow down the overall catalytic cycle, potentially allowing for better discrimination between the two C-Br bonds.

Guide 2: Achieving Regioselective Metal-Halogen Exchange

Problem: Lack of selectivity in bromine-lithium exchange, leading to mixtures of 2- and 6-lithiated intermediates.

Underlying Principles: While the two bromine atoms are electronically equivalent, subtle differences in their steric environment or the presence of a directing group can be exploited. The stability of the resulting organolithium species also plays a role.

Troubleshooting Workflow:

A Problem: Non-selective Metal-Halogen Exchange B Step 1: Strict Temperature Control (Maintain at -78°C or lower) A->B C Step 2: Slow Reagent Addition (Syringe pump for n-BuLi) B->C D Step 3: Consider Solvent Effects (THF vs. Et2O vs. mixtures) C->D E Step 4: Introduce a Directing Group (if possible) (e.g., amide, sulfoxide at C3 or C4) D->E F Step 5: Alternative Reagent System (i-PrMgCl followed by n-BuLi) D->F No Improvement G Successful Regioselective Lithiation E->G Selectivity Achieved H Persistent Mixture of Isomers E->H No Directing Group Possible F->G Selectivity Achieved F->H No Improvement

Caption: Decision tree for improving regioselective lithiation.

Detailed Steps & Rationale:

  • Cryogenic Conditions: Maintaining a very low and stable temperature is paramount to prevent side reactions and potential equilibration of the lithiated species.

  • Controlled Addition: Rapid addition of the alkyllithium reagent can lead to localized areas of high concentration, promoting di-lithiation or other undesired reactions.

  • Solvent Choice: The Lewis basicity of the solvent can affect the aggregation state and reactivity of the organolithium reagent.

  • Directed ortho-Metalation (DoM): If your synthetic route allows for it, installing a directing group is one of the most reliable ways to achieve high regioselectivity. The organolithium reagent will coordinate to the heteroatom of the DMG and deprotonate the sterically accessible ortho position.[5]

  • Alternative Reagents: The use of a Grignard reagent like i-PrMgCl to perform a halogen-magnesium exchange can be more selective. Subsequent transmetalation with n-BuLi can then generate the desired organolithium species.[6]

Experimental Protocols

Protocol 1: Selective Mono-amination of 2,6-Dibromopyridine

This protocol is adapted from a copper-catalyzed method that demonstrates excellent selectivity.[2]

Materials:

  • 2,6-dibromopyridine

  • Amine (e.g., morpholine)

  • Copper(I) iodide (CuI)

  • N,N'-dimethyl-1,2-ethanediamine

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add 2,6-dibromopyridine (1.0 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous toluene, followed by the amine (1.2 equiv.) and N,N'-dimethyl-1,2-ethanediamine (0.2 equiv.) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Data Summary

The following table summarizes representative results for selective functionalization of 2,6-dibromopyridine, highlighting the impact of different methodologies.

Reaction TypeReagents/CatalystPosition of FunctionalizationSelectivity (Mono:Di)Yield (Mono)Reference
Suzuki Coupling Arylboronic acid, Pd(OAc)₂, bulky NHC ligandC2/C6>95:5High[1]
C-N Coupling Amine, CuI, N,N'-dimethyl-1,2-ethanediamineC2/C6HighGood-Excellent[2]
Metal-Halogen Exchange n-BuLi, -78 °C, then E⁺C2/C6VariableModerate-Good[8]
C4-Alkylation Alkyl bromide, electroreduction, TMSClC4HighGood[9]

References

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Comins, D. L., & O'Connor, S. (1998). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 98(5), 1783-1802. [Link]

  • Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(21), 4533-4537. [Link]

  • Reddy, B. V. S., et al. (2011). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. RSC Advances, 1(9), 1735-1739. [Link]

  • Chen, Y., et al. (2011). Selective Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 16(12), 10134-10145. [Link]

  • Gawley, R. E., & Smith, K. (2015). Directed lithiation and substitution of pyridine derivatives. Heterocycles, 91(3), 479-514. [Link]

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260. [Link]

  • Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(13), 5196-5200. [Link]

  • Bailey, W. F., & Longstaff, S. C. (2008). The Lithium–Halogen Exchange Reaction in Process Chemistry. Organic Process Research & Development, 12(4), 662-670. [Link]

  • Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(21), 4533-4537. [Link]

  • Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(13), 5196-5200. [Link]

  • Reddy, B. V. S., et al. (2011). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. RSC Advances, 1(9), 1735-1739. [Link]

  • Chen, Y., et al. (2011). Selective Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 16(12), 10134-10145. [Link]

  • Smith, K., & El-Hiti, G. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

  • Zhang, P., et al. (2020). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 6(47), eabd9239. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

Sources

Technical Support Center: Purification of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 2,6-dibromonicotinate. Here, we provide in-depth troubleshooting advice and detailed frequently asked questions (FAQs) to address specific challenges that may be encountered during the purification of this compound. Our recommendations are based on established principles of organic chemistry and proven methodologies for the purification of halogenated pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common synthesis involves the bromination of a suitable nicotinic acid derivative. Potential impurities can include:

  • Unreacted Starting Materials: Such as 2,6-dihydroxynicotinic acid or its methylated precursor.

  • Mono-brominated Species: Incomplete bromination can lead to the presence of Methyl 2-bromo-6-hydroxynicotinate or Methyl 6-bromo-2-hydroxynicotinate.

  • Hydrolysis Product: The methyl ester is susceptible to hydrolysis, which would result in the formation of 2,6-dibromonicotinic acid. This is more likely if the reaction workup involves harsh acidic or basic conditions.

  • Over-brominated Byproducts: While less common for this specific structure, aggressive brominating conditions could potentially lead to further bromination on the pyridine ring, though this is sterically hindered.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, ethyl acetate, hexanes) may be present in the crude product.

Q2: My purified this compound appears as an oil instead of a solid. What could be the cause?

A2: If your this compound is an oil rather than a solid, it is likely due to one of two reasons:

  • Presence of Residual Solvent: Even small amounts of solvent can significantly depress the melting point of a compound, causing it to appear as an oil. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all volatile solvents.

  • Impurities: The presence of impurities can create a eutectic mixture with a lower melting point than the pure compound. If thorough drying does not yield a solid, re-purification by column chromatography or recrystallization is recommended to remove these impurities.

Q3: I am observing significant peak tailing during column chromatography of this compound on silica gel. How can I resolve this?

A3: Peak tailing is a common issue when purifying pyridine derivatives on silica gel. This is primarily due to the interaction of the basic nitrogen atom of the pyridine ring with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount (0.1-1%) of a basic modifier, such as triethylamine or a few drops of ammonia in methanol, into your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Use an Alternative Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography on a C18 column could be a viable option.

Q4: How can I effectively monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound. Use a suitable eluent system, such as a mixture of hexanes and ethyl acetate, to achieve good separation between the desired product and any impurities. The spots can be visualized under a UV lamp (254 nm). For more quantitative and rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical methods.

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Recommended Solution
Co-elution of Impurities The polarity of the impurities is very similar to that of this compound.1. Optimize the Eluent System: Experiment with different solvent systems. For instance, try substituting ethyl acetate with tert-butyl methyl ether or acetone in a hexane-based eluent. 2. Use a Shallow Gradient: Employing a very shallow gradient of the polar solvent can often improve the separation of closely eluting compounds. 3. Consider a Different Stationary Phase: As mentioned in the FAQs, switching to alumina or a reversed-phase silica gel may provide a different selectivity.
Product is Not Eluting from the Column The eluent system is not polar enough to move the compound down the column.1. Gradually Increase Eluent Polarity: Systematically increase the percentage of the more polar solvent in your mobile phase. For example, if you started with 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on. 2. Add a Stronger Polar Solvent: If increasing the concentration of ethyl acetate is not effective, consider adding a small amount of a more polar solvent like methanol to your eluent.
Low Recovery After Chromatography The compound may be irreversibly adsorbed onto the silica gel or may have degraded on the column.1. Assess Stability on TLC: Before committing your entire sample to a column, spot the crude material on a TLC plate and let it sit for an hour before developing. If a new spot appears or the original spot diminishes, it may indicate degradation on silica. 2. Use a Less Acidic Stationary Phase: As previously suggested, neutral alumina can be a good alternative to prevent degradation of sensitive compounds.
Recrystallization
Issue Potential Cause Recommended Solution
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, or it was cooled too quickly. Impurities may also be inhibiting crystallization.1. Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again. 2. Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth. 3. Use a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.
Poor Recovery of Crystals Too much solvent was used for the recrystallization, or the compound has significant solubility in the cold solvent.1. Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Evaporate Excess Solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution. 3. Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of your product.
Crystals are Colored or Appear Impure Colored impurities are co-crystallizing with your product.1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Swirl the hot solution for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[1]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes/ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • For better separation, it is advisable to "dry load" the sample. To do this, adsorb the dissolved sample onto a small amount of silica gel, then evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dried sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate).

    • Gradually increase the polarity of the mobile phase as needed to elute the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally on a small scale first.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexanes, ethyl acetate, or mixtures such as ethanol/water or hexanes/ethyl acetate).

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Methyl 2,6-dibromonicotinate Dissolve Dissolve in Minimal Solvent Crude->Dissolve Initial Step Recrystallize Recrystallization Crude->Recrystallize Option 2 Column Silica Gel Column Chromatography Dissolve->Column Option 1 TLC Monitor Fractions by TLC Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Column Pure Product Evaporate->Pure_Column Dissolve_Recryst Dissolve in Hot Solvent Recrystallize->Dissolve_Recryst Cool Slow Cooling Dissolve_Recryst->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Under Vacuum Filter->Dry Pure_Recryst Pure Product Dry->Pure_Recryst

Caption: General purification workflow for this compound.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Column Chromatography [Video]. YouTube. [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2,6-dibromonicotinate. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, pilot-scale production. We will address common challenges, answer frequently asked questions, and provide detailed protocols grounded in established chemical principles.

Process Overview: The Two-Step Synthetic Strategy

The most common and reliable pathway to this compound involves a two-step process. This strategy separates the installation of the bromine atoms from the ester formation, allowing for better control and optimization of each critical transformation.

G cluster_0 Step 1: Dibromination (Sandmeyer Reaction) cluster_1 Step 2: Esterification A 2-Amino-6-hydroxynicotinic Acid B Diazonium Salt Intermediate A->B NaNO₂, HBr 0-5 °C C 2,6-Dibromonicotinic Acid B->C CuBr, HBr Heat D This compound C->D Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) Reflux G Ar-NH₂ Ar-NH₂ Ar-N₂⁺ Ar-N₂⁺ Ar-NH₂->Ar-N₂⁺ NaNO₂, HBr 0-5 °C Ar• + N₂ Ar• + N₂ Ar-N₂⁺->Ar• + N₂ Cu(I)Br (e⁻ transfer) Ar-Br Ar-Br Ar• + N₂->Ar-Br Cu(II)Br₂ (Br• transfer)

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Methyl 2,6-dibromonicotinate. This guide is designed to provide in-depth troubleshooting for common issues encountered during this specific, yet widely applicable, synthetic transformation. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific principles to empower you in your research.

Frequently Asked Questions (FAQs)

Here are some of the most common initial queries we receive.

Q1: My reaction shows no conversion. Where do I start?

A: Lack of conversion is often multifactorial. The primary suspects are the catalyst's activity, the integrity of the boronic acid, and proper degassing. Start by verifying that your palladium catalyst is active and that your boronic acid hasn't degraded. Ensure your solvent is rigorously degassed to prevent catalyst oxidation.

Q2: I'm observing significant homocoupling of my boronic acid. What's the cause?

A: Homocoupling is typically a result of Pd(II) species in the reaction mixture, which can arise from an improperly reduced Pd(II) precatalyst or the presence of oxygen.[1] Improving your degassing technique and ensuring your Pd(0) source is active are the first steps to mitigate this side reaction.

Q3: Why am I seeing debromination of my starting material?

A: Dehalogenation is a common side reaction where the aryl halide is reduced.[1] This can occur if the palladium complex, after oxidative addition, reacts with a hydride source in the mixture, such as an amine base or an alcohol solvent, followed by reductive elimination.[1] Consider your choice of base and solvent if this is a persistent issue.

Q4: Is water necessary for my Suzuki reaction?

A: This is a nuanced topic. The accepted mechanism for transmetalation often involves a bridging hydroxide group between palladium and boron, suggesting water is beneficial.[1] Additionally, boronic esters may need to hydrolyze to boronic acids before reacting.[1][2] However, anhydrous conditions can also be successful, particularly with certain boronic esters and bases. If you are running a strictly anhydrous reaction with a boronic acid and K₃PO₄, adding a few equivalents of water might be necessary.

In-Depth Troubleshooting Guides

When initial troubleshooting fails, a more systematic approach is required. Below are detailed guides for specific, persistent issues.

Issue 1: Low or No Yield of the Desired Product

A low or non-existent yield is the most common and frustrating outcome. Let's break down the potential causes and solutions.

Root Cause Analysis: Catalyst System

The palladium catalyst is the heart of the Suzuki reaction. Its effectiveness hinges on the choice of the palladium source and the associated ligands.

  • Palladium Source: Both Pd(0) and Pd(II) sources can be used.[3] Common Pd(0) sources include Pd(PPh₃)₄ and Pd₂(dba)₃.[3] Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) species.[1] This reduction can be a failure point. If using a Pd(II) precatalyst, ensure your reaction conditions facilitate this reduction, which can be achieved by phosphine ligands or homocoupling of the boronic acid.[1]

  • Ligand Selection: this compound is an electron-deficient dihalopyridine. The oxidative addition step can be challenging. Bulky, electron-rich phosphine ligands are often necessary to promote this step.[4] Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands can be highly effective.[4][5]

Troubleshooting Workflow: Optimizing the Catalyst

G start Low/No Yield catalyst Evaluate Catalyst System start->catalyst pd_source Current Pd Source: Pd(II) or Pd(0)? catalyst->pd_source ligand Current Ligand? catalyst->ligand new_pd Switch to a robust Pd(0) precatalyst (e.g., Pd(PPh3)4) or a pre-formed Pd(II) catalyst with a strong ligand (e.g., XPhos Pd G3). pd_source->new_pd If using Pd(II) and suspecting reduction issues new_ligand Introduce a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). ligand->new_ligand If using simple phosphines like PPh3 monitor Monitor reaction by TLC/LC-MS new_pd->monitor new_ligand->monitor success Successful Conversion monitor->success fail Still Low/No Yield monitor->fail

Caption: Catalyst System Troubleshooting Workflow.

Root Cause Analysis: Boronic Acid/Ester Integrity

The stability of the organoboron reagent is a frequent reason for low yields.[1]

  • Protodeborylation: Boronic acids, especially heteroaryl boronic acids, are susceptible to hydrolysis (protodeborylation), where the C-B bond is cleaved.[1] This is particularly problematic under strongly basic conditions.[6]

  • Boronic Ester Stability: While generally more stable, some boronic esters can also be unstable. Pinacol esters are common, but for particularly sensitive substrates, more robust options like MIDA boronates or potassium aryltrifluoroborates might be necessary.[1][7][8]

Experimental Protocol: Assessing Boronic Acid Stability

A simple control experiment can determine if your boronic acid is degrading under the reaction conditions.

  • Set up the reaction as you normally would, but exclude the this compound .

  • Heat the mixture for the same duration as your typical reaction time.

  • Work up the reaction and analyze the mixture by ¹H NMR or LC-MS to quantify the amount of remaining boronic acid and any protodeborylated arene.

If significant degradation is observed, consider the following:

  • Switching to a more stable boronic ester.

  • Using a milder base.

  • Adding the boronic acid portion-wise during the reaction.

Issue 2: Poor Selectivity - Double vs. Mono-Substitution

This compound has two reactive sites. Controlling the selectivity to achieve mono-substitution can be challenging.

Root Cause Analysis: Reactivity Differences

The two bromine atoms on the pyridine ring have different reactivities due to the electronic effects of the ester and the nitrogen atom. Generally, the C-Br bond at the 6-position is more electron-deficient and thus more reactive towards oxidative addition. However, reaction conditions can influence this selectivity.[9][10]

Strategies for Achieving Selective Mono-Substitution
  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess will favor di-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures will favor the formation of the mono-substituted product.

  • Catalyst and Ligand Choice: Certain catalyst systems can exhibit higher selectivity. For instance, some catalysts may be sterically hindered enough to disfavor the second coupling event.[11][12]

Data Table: Recommended Starting Conditions for Mono-Substitution
ParameterRecommended ConditionRationale
Boronic Acid (eq.) 1.1Minimizes di-substitution.
Pd Catalyst Loading 1-5 mol%Sufficient for catalysis without promoting side reactions.
Ligand Bulky monophosphine (e.g., XPhos)Can enhance selectivity through steric hindrance.
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Moderately strong bases that are often effective.
Solvent Dioxane/H₂O (10:1) or Toluene/H₂OCommon solvent systems for Suzuki reactions.[7]
Temperature 80-100 °CA good starting point for balancing reaction rate and selectivity.
Issue 3: Product Purification Challenges

Even with a successful reaction, isolating the desired product can be problematic.

Common Purification Hurdles
  • Co-elution of Product and Starting Material: The polarity of the mono-substituted product may be very similar to the starting dibromide, leading to difficult chromatographic separation.[13]

  • Removal of Boron-Containing Byproducts: Boronic acid and its byproducts can be difficult to remove completely.

  • Palladium Residue: Residual palladium can contaminate the final product.

Purification Workflow

G start Crude Reaction Mixture aqueous_wash Aqueous Workup: - Acidic wash (e.g., 1M HCl) - Basic wash (e.g., sat. NaHCO3) - Brine wash start->aqueous_wash column Silica Gel Chromatography aqueous_wash->column Removes most boron impurities and salts solvent_system Optimize Solvent System: - Try different solvent polarities (e.g., DCM/MeOH, Ether/Hexane) column->solvent_system If co-elution occurs recrystallization Recrystallization column->recrystallization If chromatography is insufficient final_product Pure Product column->final_product solvent_system->column recrystallization->final_product

Caption: General Purification Workflow.

Pro-Tips for Purification
  • Aqueous Wash: A wash with a dilute base (like 1M NaOH) can help remove unreacted boronic acid by forming the water-soluble boronate salt.

  • Alternative Chromatography: If silica gel fails, consider using a different stationary phase like alumina or reverse-phase chromatography.

  • Recrystallization: This can be a highly effective method for obtaining very pure material if a suitable solvent system can be found.

  • Palladium Scavenging: If palladium residues are a concern, various commercial scavengers can be employed after the initial purification steps.

The Suzuki Catalytic Cycle: A Visual Guide

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L_n-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L_n-R² transmetal->pd_r1_r2 red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 product Product (R¹-R²) red_elim->product r1x This compound (R¹-X) r1x->ox_add r2by2 Boronic Acid/Ester (R²-B(OR)₂) r2by2->transmetal base Base base->transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.[7][8]

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-bromine bond of the this compound.[7][8] The resulting Pd(II) complex then undergoes transmetalation , where the organic group from the boron reagent is transferred to the palladium center.[7][8] This step is facilitated by a base.[7][14] Finally, reductive elimination occurs, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[7][8]

By understanding each step, you can better diagnose where your reaction might be failing. For example, a failure in oxidative addition points to a problem with the catalyst, ligand, or the halide itself, while issues with transmetalation might suggest a problem with the boronic acid or the base.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Beilstein Journal of Organic Chemistry. Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. [Link]

  • Reddit. Suzuki purification problem : r/OrganicChemistry. [Link]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]

  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]

  • PubMed. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • Koei Chemical Co., Ltd. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • Norwegian University of Science and Technology. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. [Link]

  • University of Cape Town. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • SciSpace. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles (2010) | Neil A. Strotman | 53 Citations. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of Methyl 2,6-dibromonicotinate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 2,6-dibromonicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry. Through a comparative approach with structurally related analogs, this document aims to equip scientists with the necessary insights for accurate spectral interpretation and quality control.

The Structural Context: Predicting the 1H NMR Spectrum

This compound possesses a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a methyl ester group at position 3. The presence and positioning of these functional groups exert significant electronic effects on the aromatic protons, thereby influencing their chemical shifts and coupling patterns.

The two bromine atoms are strongly electron-withdrawing and will deshield the adjacent protons. The methyl ester group is also electron-withdrawing. This electronic environment dictates that the two remaining protons on the pyridine ring, at positions 4 and 5, will be in distinct chemical environments and will exhibit characteristic signals in the 1H NMR spectrum.

Expected Spectral Features:

  • Two Aromatic Signals: Due to the substitution pattern, we anticipate two distinct signals for the protons at the C4 and C5 positions.

  • Doublets: These two protons are adjacent to each other and will therefore exhibit spin-spin coupling, resulting in two doublets.

  • Methyl Singlet: The three protons of the methyl ester group are chemically equivalent and will appear as a singlet.

Comparative Spectral Analysis: Unraveling Substituent Effects

To substantiate our predictions and provide a robust framework for analysis, we will compare the expected spectrum of this compound with the experimentally determined spectra of key analogs: Methyl nicotinate and 2,6-dibromopyridine.

CompoundH4 Chemical Shift (ppm)H5 Chemical Shift (ppm)H2/H6 Chemical Shift (ppm)Methyl Group (ppm)
Methyl Nicotinate[1]~8.35~7.61~9.21 / ~8.93~3.97
2,6-Dibromopyridine[2]~7.35 (triplet)~6.47 (doublet)--
This compound (Predicted) Downfield Doublet Upfield Doublet -Singlet ~3.9 ppm

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

Analysis of Comparative Data:

  • Methyl Nicotinate: This parent compound shows the typical downfield shifts for protons on a pyridine ring, with the proton at C2 being the most deshielded due to its proximity to the nitrogen atom.[1][3]

  • 2,6-Dibromopyridine: The introduction of two bromine atoms at the 2 and 6 positions significantly shields the remaining protons, particularly the one at C4, which appears as a triplet due to coupling with two equivalent protons at C3 and C5.[2][4]

  • This compound: By combining the structural features of the above analogs, we can predict the spectrum of our target molecule. The two bromine atoms will cause an upfield shift of the remaining ring protons compared to methyl nicotinate. The proton at C4 will be more deshielded (further downfield) than the proton at C5 due to the stronger combined electron-withdrawing effect of the adjacent nitrogen and the ester group. The methyl group of the ester is expected to have a chemical shift similar to that in methyl nicotinate, around 3.9 ppm.

This comparative analysis provides a strong rationale for the expected 1H NMR spectrum of this compound, enabling researchers to confidently identify and characterize this compound.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Reagents:

  • This compound sample

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)[5]

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • Pipettes and vials

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl3) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[5]

    • Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including:

      • Pulse angle (typically 90°)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (e.g., 8-16, depending on sample concentration)

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative ratios of the protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the peaks to the corresponding protons in the molecule.

Visualizing the Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the structure of this compound and highlights the distinct proton environments.

Caption: Molecular structure of this compound showing the distinct proton environments for H4, H5, and the methyl group.

Conclusion

The 1H NMR spectrum of this compound is characterized by two doublets in the aromatic region and a singlet in the aliphatic region. By leveraging a comparative analysis with structurally similar molecules like Methyl nicotinate and 2,6-dibromopyridine, researchers can confidently predict and interpret the spectrum. The provided experimental protocol offers a robust method for acquiring high-quality data, ensuring the integrity of structural elucidation in research and development settings.

References

  • PubChem. 2,6-Dibromopyridine. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl Nicotinate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

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A Comparative Guide to the 13C NMR Analysis of Methyl 2,6-dibromonicotinate Derivatives for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of heterocyclic scaffolds utilized in medicinal chemistry, substituted pyridines hold a prominent position due to their prevalence in biologically active compounds. Methyl 2,6-dibromonicotinate and its derivatives are particularly valuable intermediates, offering multiple reaction sites for the synthesis of complex molecular architectures. Accurate and unambiguous characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a primary analytical tool.

This guide provides an in-depth comparison of the 13C NMR analysis of this compound and a representative derivative. We will delve into the nuances of spectral interpretation, compare the utility of 13C NMR with other common analytical techniques, and provide a detailed experimental protocol. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze and characterize these important compounds.

The Power of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful technique that provides direct information about the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment.[2][3] This makes it an invaluable tool for identifying functional groups, determining substitution patterns, and confirming the overall structure of a molecule.[4]

Interpreting the 13C NMR Spectrum of this compound

The structure of this compound features a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a methyl ester group at position 3. The predicted 13C NMR chemical shifts are presented in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Chemical Shift
C2~142.5Attached to electronegative bromine and adjacent to the ring nitrogen, resulting in a significant downfield shift.
C3~125.0Attached to the electron-withdrawing methyl ester group, causing a downfield shift.
C4~140.0Influenced by the para-like relationship to the nitrogen and the meta-relationship to the bromine atoms.
C5~128.0Primarily influenced by the adjacent bromine at C6 and the meta-relationship to the other substituents.
C6~142.5Attached to electronegative bromine and adjacent to the ring nitrogen, similar to C2.
C=O~164.0Typical chemical shift for a carbonyl carbon in an ester.
OCH3~53.0Typical chemical shift for a methyl group attached to an oxygen atom.

Note: Predicted values were generated using online NMR prediction software and are for illustrative purposes.

G

Case Study: 13C NMR Analysis of a Methyl 2-bromo-6-arylnicotinate Derivative

To illustrate the power of 13C NMR in characterizing derivatives of this compound, we will examine a product of a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is frequently used to modify halogenated aromatic compounds.[8][9][10] In this case, one of the bromine atoms is replaced by an aryl group.

Let's consider the hypothetical derivative, methyl 2-bromo-6-(p-tolyl)nicotinate. The introduction of the p-tolyl group will induce significant changes in the 13C NMR spectrum, providing clear evidence of the successful transformation.

Table 2: Comparison of 13C NMR Chemical Shifts: Parent vs. Derivative

Carbon AtomThis compound (Predicted, ppm)Methyl 2-bromo-6-(p-tolyl)nicotinate (Expected, ppm)Change in Chemical Shift (ppm) & Rationale
C2~142.5~143.0Minimal change, as the local environment is largely unaffected.
C3~125.0~124.5Slight upfield shift due to altered electronic effects of the substituent at C6.
C4~140.0~138.0Upfield shift due to the electron-donating nature of the p-tolyl group.
C5~128.0~122.0Significant upfield shift due to the removal of the deshielding bromine atom and the introduction of a carbon substituent.
C6~142.5~158.0Significant downfield shift as the carbon is now bonded to another aromatic ring, a more deshielding environment than a bromine atom.
C=O~164.0~164.2Minimal change.
OCH3~53.0~53.1Minimal change.
C1' (p-tolyl)-~136.0Quaternary carbon of the p-tolyl ring attached to the pyridine.
C2'/C6' (p-tolyl)-~129.0Aromatic CH carbons of the p-tolyl ring.
C3'/C5' (p-tolyl)-~129.5Aromatic CH carbons of the p-tolyl ring.
C4' (p-tolyl)-~140.0Quaternary carbon of the p-tolyl ring bearing the methyl group.
CH3 (p-tolyl)-~21.0Methyl group on the p-tolyl ring.

G cluster_parent This compound cluster_derivative Methyl 2-bromo-6-(p-tolyl)nicotinate C2_p C2 142.5 C2_d C2 143.0 C2_p->C2_d Minimal Change C3_p C3 125.0 C3_d C3 124.5 C3_p->C3_d Slight Upfield Shift C4_p C4 140.0 C4_d C4 138.0 C4_p->C4_d Upfield Shift C5_p C5 128.0 C5_d C5 122.0 C5_p->C5_d Significant Upfield Shift C6_p C6 ~142.5 C6_d C6 ~158.0 C6_p->C6_d Significant Downfield Shift

Comparison with Alternative Analytical Techniques

While 13C NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques. Below is a comparison of 13C NMR with two other common methods: Mass Spectrometry and X-ray Crystallography.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Spectroscopy Detailed carbon skeleton connectivity, information on the electronic environment of each carbon.Non-destructive, provides detailed structural information in solution, relatively fast for routine analysis.[4][11]Relatively low sensitivity, requires larger sample amounts compared to MS, can be complex for very large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for structural clues.High sensitivity, requires very small sample amounts, can be coupled with separation techniques like GC or LC.Provides limited information on stereochemistry and isomer differentiation, fragmentation can be complex to interpret.
X-ray Crystallography Precise 3D structure of the molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.Provides the definitive solid-state structure.Requires a single, high-quality crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.

Experimental Protocol for 13C NMR Analysis

A self-validating protocol is crucial for obtaining high-quality, reproducible 13C NMR data. The following is a detailed, step-by-step methodology.

1. Sample Preparation:

  • a. Weigh approximately 10-20 mg of the this compound derivative into a clean, dry NMR tube.
  • b. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte signals.
  • c. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
  • d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition:

  • a. Insert the NMR tube into the spectrometer.
  • b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • c. Set the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or higher, depending on the sample concentration.
  • d. Acquire the spectrum.

3. Data Processing and Analysis:

  • a. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • b. Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • d. Integrate the peaks (note: in standard 13C NMR, peak integrals are not directly proportional to the number of carbons, but can give a qualitative idea of relative peak intensities).
  • e. Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and comparison with predicted values or data from similar compounds.

G SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Acquisition Data Acquisition (NMR Spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Peak Assignment, Structural Confirmation) Processing->Analysis

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural characterization of this compound derivatives. It provides a direct and detailed view of the carbon framework, allowing for unambiguous confirmation of molecular structure and the successful outcome of chemical transformations. While alternative techniques such as mass spectrometry and X-ray crystallography offer complementary information, 13C NMR remains a frontline tool for routine analysis in solution. By understanding the principles of spectral interpretation and following a robust experimental protocol, researchers can confidently leverage the power of 13C NMR to accelerate their drug discovery and development efforts.

References

  • Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. [Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • 13C-NMR Shift Increments for 3-Substituted Pyridines. Sci-Hub. [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • CASPRE - 13C NMR Predictor. [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]

  • Simulate and predict NMR spectra. [Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]

  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. PubMed. [Link]

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • Some 6-substituted nicotinamides: synthesis and antineoplastic activities. CNGBdb. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 2,6-dibromonicotinate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of intermediates is paramount. Methyl 2,6-dibromonicotinate, a halogenated pyridine derivative, serves as a critical building block in the synthesis of various biologically active molecules. Its purity and structural integrity directly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering a comparative perspective on alternative analytical techniques and furnishing a robust experimental protocol for its characterization.

The Signature of a Dibrominated Heterocycle: Mass Spectrometric Interrogation

Mass spectrometry (MS) stands as a cornerstone technique for the molecular weight determination and structural characterization of organic compounds. For this compound (C₇H₅Br₂NO₂), with a molecular weight of approximately 295 g/mol , electron ionization (EI) mass spectrometry provides a distinctive fingerprint, largely dictated by the presence of two bromine atoms.

The most telling feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1. For this compound, we expect to observe this triplet at m/z values corresponding to the different combinations of these isotopes.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI-MS is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragments. The initial ionization event will form the molecular ion [C₇H₅Br₂NO₂]⁺•. Subsequent fragmentation is likely to involve the ester functional group and the carbon-bromine bonds.

A primary fragmentation event is the loss of the methoxy radical (•OCH₃) from the ester group, a common fragmentation pathway for methyl esters, resulting in a stable acylium ion.[2] Another expected fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃). The cleavage of the C-Br bonds is also a highly probable event, leading to the loss of one or both bromine radicals. The stability of the aromatic pyridine ring often leads to its persistence as a major fragment.[3]

The following diagram illustrates the predicted electron ionization mass spectrometry fragmentation pathway for this compound.

fragmentation_pathway M [C₇H₅Br₂NO₂]⁺• m/z 293/295/297 (M⁺•) F1 [C₆H₅Br₂NO]⁺ m/z 262/264/266 M->F1 - •OCH₃ F2 [C₆H₅Br₂N]⁺• m/z 234/236/238 M->F2 - •COOCH₃ F4 [C₇H₅BrNO₂]⁺• m/z 214/216 M->F4 - •Br F5 [C₆H₅BrN]⁺• m/z 156/158 F2->F5 - •Br F3 [C₇H₅Br₂O₂]⁺

Caption: Predicted EI-MS fragmentation of this compound.

A Comparative Look: Alternative Analytical Methodologies

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques to ensure the identity, purity, and quantity of a compound.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.[4]High resolution separation of complex mixtures. Provides both retention time and mass spectral data for high-confidence identification. Excellent sensitivity for volatile compounds.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.[5]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separates compounds in a liquid mobile phase based on their interactions with a stationary phase, followed by mass analysis.Applicable to a wide range of compounds, including non-volatile and thermally labile molecules. Versatile with different column chemistries and mobile phases. Ideal for quantitative analysis.Lower chromatographic resolution compared to GC for some applications. Matrix effects can suppress ion signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.Unambiguous structure determination. Provides information on the connectivity of atoms and stereochemistry. Non-destructive technique.Relatively low sensitivity compared to MS. Requires larger sample amounts. Complex spectra can be challenging to interpret.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of functional groups.Provides information about the functional groups present in a molecule. Fast and non-destructive.Provides limited information on the overall molecular structure. Not suitable for complex mixture analysis without prior separation.

For the routine analysis and quantitation of this compound in a reaction mixture, GC-MS would be a highly effective method due to the compound's likely volatility. For analysis of less volatile related impurities or in biological matrices, HPLC-MS would be the preferred technique.[6] NMR remains the gold standard for definitive structural confirmation.

In the Lab: A Validated Protocol for GC-MS Analysis

This protocol outlines a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each step is explained to ensure scientific integrity and reproducibility.

Objective: To confirm the identity and assess the purity of a synthesized batch of this compound.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to ensure that the analyte is in a suitable form for GC injection and to prevent contamination of the instrument.

  • Protocol:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane. The choice of solvent is crucial; it must fully dissolve the analyte and be compatible with the GC system.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could block the GC injector.

2. GC-MS Instrumentation and Parameters:

  • Rationale: The GC parameters are optimized to achieve good separation of the target analyte from potential impurities and the solvent. The MS parameters are set to effectively ionize the molecule and detect the characteristic fragments.

  • Protocol:

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of halogenated aromatic compounds.

      • Injector Temperature: 250 °C. This temperature ensures rapid volatilization of the sample without causing thermal degradation.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min. Helium is an inert carrier gas that provides good chromatographic efficiency.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp: Increase to 280 °C at a rate of 15 °C/min.

        • Final hold: 280 °C for 5 minutes. This temperature program allows for the elution of the solvent at a low temperature and then a gradual increase to elute the analyte and any higher-boiling impurities.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. 70 eV is the standard energy for EI-MS, which provides reproducible fragmentation patterns that can be compared to library spectra.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400. This range will cover the expected molecular ion and fragment ions of this compound.

3. Data Analysis and Interpretation:

  • Rationale: The acquired data is processed to identify the analyte and assess its purity.

  • Protocol:

    • Identify the peak corresponding to this compound based on its retention time.

    • Examine the mass spectrum of this peak.

    • Confirm the presence of the characteristic 1:2:1 isotopic cluster for the molecular ion (m/z 293, 295, 297, corresponding to the combinations of ⁷⁹Br and ⁸¹Br).

    • Identify the key fragment ions as predicted in the fragmentation pathway diagram.

    • Calculate the purity of the sample by integrating the peak area of this compound and expressing it as a percentage of the total peak area of all components in the chromatogram (excluding the solvent peak).

The following diagram provides a visual workflow for the GC-MS analysis protocol.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Sample (1 mg) prep2 Dissolve in Ethyl Acetate (1 mL) prep1->prep2 prep3 Vortex prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 gc_inj Inject into GC-MS prep4->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_det Mass Spectrometric Detection gc_sep->ms_det data1 Identify Peak by Retention Time ms_det->data1 data2 Analyze Mass Spectrum data1->data2 data3 Confirm Isotopic Pattern & Fragments data2->data3 data4 Calculate Purity data3->data4

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) and their predicted relative abundances for the molecular ion of this compound.

Ionm/z (⁷⁹Br, ⁷⁹Br)m/z (⁷⁹Br, ⁸¹Br)m/z (⁸¹Br, ⁸¹Br)Predicted Relative Abundance Ratio
[M]⁺• 2932952971 : 2 : 1
[M - OCH₃]⁺ 2622642661 : 2 : 1
[M - COOCH₃]⁺• 2342362381 : 2 : 1
[M - Br]⁺• 214216-1 : 1

This comprehensive guide provides the foundational knowledge and a practical framework for the robust analysis of this compound using mass spectrometry and complementary techniques. By understanding the principles of fragmentation and employing validated analytical protocols, researchers can ensure the quality and integrity of this vital chemical intermediate, thereby underpinning the success of their synthetic and drug development endeavors.

References

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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Pharmaceutical Intermediate

Methyl 2,6-dibromonicotinate is a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). As a substituted pyridine, its reactive bromine atoms serve as handles for sophisticated cross-coupling reactions, building the core scaffolds of modern therapeutics. The purity of this starting material is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the entire drug manufacturing process.[1][2] Impurities, even at trace levels, can carry through subsequent synthetic steps, leading to unwanted side products, reduced yields, and potentially toxic components in the final drug substance.[2][3]

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate techniques for your specific needs—from routine quality control to comprehensive impurity profiling and reference standard characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and thermally stable compounds like this compound.[3][4] Its exceptional resolving power makes it the gold standard for separating the main compound from structurally similar impurities, such as isomers, starting materials, or degradation products.

Expertise & Experience: The Rationale Behind Method Design

The development of a robust, stability-indicating HPLC method is a multi-faceted process grounded in the physicochemical properties of the analyte.

  • Column Selection: The analysis typically begins with a reversed-phase C18 column. The logic here is that the non-polar C18 stationary phase provides strong hydrophobic interactions with the aromatic ring of the nicotinate, offering excellent retention and separation from more polar or less retained impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate adjusted to an acidic pH) and an organic modifier (typically acetonitrile or methanol) is preferred.[5] The acidic pH ensures that the pyridine nitrogen is protonated, leading to consistent interactions and sharp, symmetrical peak shapes. The gradient elution is critical for resolving early-eluting polar impurities from the main analyte and any late-eluting non-polar by-products within a reasonable runtime.

  • Detector Selection: The conjugated pyridine ring system of this compound contains a strong chromophore, making UV detection highly effective.[6] A photodiode array (PDA) detector is invaluable during method development to assess peak purity and select the optimal detection wavelength (typically around 225-254 nm) that maximizes sensitivity for both the main peak and potential impurities.[5][7]

Experimental Protocol: Reversed-Phase HPLC for Purity Assay

Objective: To quantify the purity of this compound and detect related impurities by area percent.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01N Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 225 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 80% B

      • 25-30 min: 80% B

      • 30-32 min: 80% to 50% B

      • 32-40 min: 50% B (equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). Sonicate if necessary.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution in triplicate.

    • Calculate the purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Presentation: Representative HPLC Purity Analysis
Peak No.Retention Time (min)Peak AreaArea %Identity
14.2115,8000.15Unknown Impurity
212.5510,510,00099.75This compound
318.9310,6000.10Unknown Impurity
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 inj Autosampler Injection s2->inj col C18 Column Separation inj->col det PDA Detector (225 nm) col->det chrom Generate Chromatogram det->chrom integ Peak Integration chrom->integ calc Calculate Area % Purity integ->calc

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Focus on Volatile Impurities

While HPLC excels at analyzing the primary compound and non-volatile impurities, Gas Chromatography (GC) is the ideal technique for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis and purification processes.[3][8][9] Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of these trace components.

Expertise & Experience: The Rationale Behind Method Design
  • Column Selection: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a versatile choice for separating a wide range of common laboratory solvents.[8]

  • Temperature Programming: A programmed temperature ramp is essential. The program starts at a low temperature (e.g., 40°C) to resolve highly volatile solvents like dichloromethane or hexanes, then gradually increases to elute higher-boiling solvents like toluene or acetic acid.

  • Headspace vs. Direct Injection: For residual solvent analysis, static headspace sampling is often preferred. This technique involves heating the sample in a sealed vial and injecting only the vapor phase. This protects the GC system from non-volatile matrix components and enhances sensitivity for the volatile analytes.

Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in the this compound sample.

  • Instrumentation: GC system with a Headspace Autosampler and a Mass Spectrometric detector.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).

    • Injector Temperature: 250°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80°C.

    • Vial Equilibration Time: 15 min.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not contain the analytes of interest.

    • Crimp the vial securely.

  • Analysis:

    • Run a blank vial (solvent only).

    • Run the sample vial.

    • Identify peaks by comparing their retention times and mass spectra against a spectral library (e.g., NIST) and by analyzing reference standards of expected solvents.

Visualization: GC-MS Analysis Logic

GCMS_Logic cluster_output Generated Data sample Sample in Vial (Analyte + Solvents) headspace Headspace Sampler (Vaporization) sample->headspace gc GC Column (Separation by Boiling Point) headspace->gc ms Mass Spectrometer (Ionization & Detection) gc->ms rt Retention Time (RT) ms->rt spec Mass Spectrum ms->spec identification Peak Identification (RT + Spectral Match) rt->identification spec->identification

Caption: Logic of Headspace GC-MS for Solvent ID.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Structure to Absolute Purity

NMR spectroscopy is unparalleled for structural elucidation, providing a definitive fingerprint of the molecule's C-H framework. However, its utility extends to quantitative analysis (qNMR), which can determine the absolute purity of a substance against a certified internal standard, making it a primary, non-destructive method.

Expertise & Experience: The Rationale Behind qNMR

The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte signal to the integral of a known amount of a high-purity internal standard, one can calculate the absolute concentration and thus the purity of the analyte.

  • Internal Standard Selection: The choice of an internal standard is critical. It must be stable, non-reactive, have a simple spectrum with at least one signal that is well-resolved from all analyte and impurity signals, and be accurately weighable. Maleic anhydride or 1,4-dinitrobenzene are common choices.

  • ¹H NMR Interpretation: For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the two aromatic protons and the methyl ester protons. The absence of other signals is a strong indicator of high purity. The presence of spinning sidebands, solvent peaks, or satellite peaks should not be mistaken for impurities.

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

Objective: To determine the absolute mass fraction purity of this compound.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for good signal dispersion).

  • Internal Standard (IS): Maleic Anhydride (certified purity >99.5%).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a clean vial. Record the weight (W_analyte).

    • Accurately weigh ~10 mg of Maleic Anhydride into the same vial. Record the weight (W_IS).

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and ensuring the receiver gain is not overloaded.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the -OCH₃ singlet, 3H). Let this be I_analyte.

    • Integrate the singlet from the internal standard (Maleic Anhydride, 2H). Let this be I_IS.

    • Calculate the purity using the formula:

      • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

      • Where: N = number of protons for the integrated signal, MW = molecular weight, P_IS = purity of the internal standard.

Data Presentation: Predicted ¹H NMR Data and Sample qNMR Calculation

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HAromatic H
~7.5d1HAromatic H
~3.95s3H-OCH₃

Sample qNMR Purity Calculation

ParameterValue
I_analyte (-OCH₃)3.00
I_IS (Maleic Anhydride)2.15
N_analyte3
N_IS2
MW_analyte294.93 g/mol
MW_IS98.06 g/mol
W_analyte20.15 mg
W_IS10.08 mg
P_IS99.8%
Calculated Purity 99.2%

Mass Spectrometry (MS): Definitive Molecular Weight and Isotopic Confirmation

Mass spectrometry provides the unequivocal molecular weight of the analyte. For halogenated compounds, it offers an additional layer of confirmation through characteristic isotopic patterns.[10][11]

Key Insight: The Dibromo Isotopic Signature

Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio.[12][13] A molecule containing two bromine atoms, like this compound, will therefore exhibit a unique molecular ion cluster (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1. The observation of this pattern is powerful evidence for the presence of two bromine atoms and serves as a robust identity check.

Data Presentation: Expected Molecular Ion Cluster for C₇H₅Br₂NO₂
Ionm/z (calculated)Expected Relative AbundanceComposition
[M]⁺292.87~50% (part of 1:2:1 pattern)C₇H₅(⁷⁹Br)₂NO₂
[M+2]⁺294.87~100% (part of 1:2:1 pattern)C₇H₅(⁷⁹Br)(⁸¹Br)NO₂
[M+4]⁺296.87~50% (part of 1:2:1 pattern)C₇H₅(⁸¹Br)₂NO₂

A Comparative Summary: Selecting the Right Tool for the Job

The choice of analytical method depends on the specific question being asked. A comprehensive purity assessment relies on using orthogonal methods that provide complementary information.[3]

FeatureHPLC-UV/PDAHeadspace GC-MSQuantitative NMR (qNMR)
Primary Application Purity assay, impurity profiling (non-volatile)Residual solvent analysis (volatile impurities)Absolute purity/potency determination, structural confirmation
Strengths High resolution, high sensitivity for impurities, well-established for QC.[3][4]Excellent for volatile compounds, definitive ID via MS library.[8][14]Primary method (no analyte standard needed), high precision, structural info.
Limitations Requires reference standards for impurity ID/quantification, not suitable for volatiles.Not suitable for non-volatile analytes or impurities.Lower sensitivity than HPLC for trace impurities, requires specialized expertise.
Typical Use Case Routine batch release, stability testing, impurity identification.Raw material testing, final product release for solvent content.Reference standard characterization, purity assignment without a specific standard.

For routine quality control, HPLC is the indispensable tool for determining purity and profiling related substances. GC-MS is mandatory for assessing residual solvents, a critical quality attribute. For the ultimate characterization of a reference standard or a new batch of material where a standard is unavailable, qNMR provides an accurate, absolute measure of purity. Together, these three techniques form a self-validating system that provides a complete and trustworthy picture of the quality of this compound.

Regulatory Context and Method Validation

All analytical methods used for quality control and release of pharmaceutical intermediates must be validated to ensure they are fit for purpose.[15][16] This validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[17][18] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradants.[18]

  • Linearity: Demonstrating a direct proportional relationship between concentration and analytical response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Documented evidence of this validation provides a high degree of assurance that the chosen analytical method will consistently yield results that accurately reflect the quality of the material.[15][19]

References

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  • Attia, K. A. M., et al. (2023). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. BMC Chemistry, 17(1), 94. Available from: [Link]

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A Comparative Guide to the Reactivity of Methyl 2,6-dibromonicotinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halonicotinates serve as versatile and highly valuable building blocks. Their utility stems from the strategic placement of halogen atoms on the pyridine ring, which act as handles for the construction of complex molecular architectures through various cross-coupling reactions. Among these, Methyl 2,6-dibromonicotinate is a key substrate, offering two reactive sites for sequential or double functionalization. This guide provides an in-depth technical comparison of the reactivity of this compound against its chloro and iodo analogs in cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is grounded in fundamental mechanistic principles and supported by experimental data from literature to inform rational substrate selection and reaction design.

The Decisive Role of the Halogen: A Mechanistic Perspective

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining oxidative addition step.[1] In this initial phase of the catalytic cycle, the palladium(0) catalyst inserts into the carbon-halogen bond. The strength of this bond is a primary determinant of the reaction's facility, following the general trend: C-I < C-Br < C-Cl. This trend is directly correlated with the bond dissociation energies (BDEs) of the carbon-halogen bonds.[2]

The C-I bond is the longest and weakest, making iodo-substituted nicotinates the most reactive substrates in oxidative addition. Conversely, the C-Cl bond is the strongest and shortest, rendering chloro-substituted nicotinates the least reactive. This compound occupies a synthetically useful middle ground, offering a balance of reactivity and stability.

This inherent reactivity trend allows for selective cross-coupling reactions when multiple different halogens are present on the same aromatic ring. Generally, the palladium catalyst will preferentially react with the heavier halogen (iodine over bromine, and bromine over chlorine).

The electronic nature of the pyridine ring and its substituents also plays a crucial role. The electron-withdrawing character of the nitrogen atom in the pyridine ring and the methyl ester group at the 3-position can influence the electron density at the carbon atoms bearing the halogens, thereby affecting the rate of oxidative addition.[3]

Comparative Reactivity in Key Cross-Coupling Reactions

The choice of halonicotinate can significantly impact the efficiency and outcome of a cross-coupling reaction. The following sections provide a comparative overview of the expected reactivity of Methyl 2,6-dihalonicotinates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, supported by representative experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] The reactivity of halonicotinates in this reaction directly follows the established trend based on the carbon-halogen bond strength.

Halogen at C2, C6Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
ChloroPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001275
Bromo4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80492
BromoPhenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10024>90

Table 1: Comparison of reaction conditions and yields for the Suzuki-Miyaura coupling of various halonicotinate derivatives. Note that the substrates are mono-halogenated nicotinic acid derivatives, providing a strong indication of the relative reactivity.

As the data suggests, the bromo-substituted nicotinic acid derivative provides a high yield in a significantly shorter reaction time compared to the chloro-substituted analog, even at a lower temperature. This underscores the greater reactivity of the C-Br bond in Suzuki-Miyaura couplings. While direct comparative data for Methyl 2,6-diiodonicotinate is scarce, it is expected to react even more readily, often at lower temperatures and with lower catalyst loadings.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, boronic acid, and base in a flask. prep2 Add solvent and degas the mixture. prep1->prep2 prep3 Add Palladium catalyst and ligand under an inert atmosphere. prep2->prep3 reaction Heat the reaction mixture with stirring. prep3->reaction monitor Monitor progress by TLC or LC-MS. reaction->monitor workup1 Cool to room temperature and quench. monitor->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Dry, concentrate, and purify by column chromatography. workup2->workup3 G Pd(0)L_n Pd(0)L_n Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L_n->Oxidative\nAddition\nComplex Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R₂NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex -HX (Base) Product Product Amido\nComplex->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. [5][6]This reaction typically involves a palladium catalyst and a copper(I) co-catalyst. The reactivity of halonicotinates in the Sonogashira coupling mirrors that of the Suzuki and Buchwald-Hartwig reactions.

Halogen at C2, C6AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
ChloroVariousPdCl₂(PPh₃)₂TBAF(Solvent-free)-Moderate to Excellent
BromoPhenylacetyleneP2 (2.5 mol %)TMPDMSOrtup to 97
IodoVarious----Generally high

Table 3: Comparison of conditions for the Sonogashira coupling of various aryl halides. The data illustrates that even challenging aryl chlorides can undergo this reaction under specific conditions, while aryl bromides react under very mild, room temperature conditions.

The data indicates that while Sonogashira coupling of aryl chlorides is achievable, it may require specific conditions like the use of TBAF under solvent-free conditions. [7]In contrast, aryl bromides can react at room temperature with high efficiency. [8]This again emphasizes the greater reactivity of the C-Br bond. Iodo-substituted nicotinates are the most reactive substrates for Sonogashira couplings and are often preferred when mild reaction conditions are essential.

Practical Considerations and Strategic Selection

The choice between Methyl 2,6-dichloro-, dibromo-, and diiodonicotinate depends on the specific synthetic strategy:

  • Methyl 2,6-dichloronicotinate: This is the most cost-effective starting material. However, its lower reactivity necessitates more forcing reaction conditions, stronger bases, and often more sophisticated and expensive ligands. This can be advantageous for selective mono-functionalization at a different, more reactive halide position on the same molecule.

  • This compound: This substrate offers a good balance between reactivity and stability. It is generally more reactive than the dichloro analog, allowing for milder reaction conditions and a broader range of coupling partners. It is an excellent choice for many applications where reliable and efficient coupling is required.

  • Methyl 2,6-diiodonicotinate: This is the most reactive of the three, readily undergoing cross-coupling reactions under very mild conditions. This high reactivity can be beneficial for sensitive substrates or when trying to achieve coupling at low temperatures. However, it is typically the most expensive and may be less stable than its bromo and chloro counterparts. Its high reactivity can also make selective mono-functionalization challenging.

Experimental Protocols

The following are representative, detailed protocols for the cross-coupling of a 2-bromopyridine derivative, which can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 2-bromopyridine derivative, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • [Pd₂(dba)₃] (2 mol%)

  • (±)-BINAP (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-bromopyridine derivative, [Pd₂(dba)₃], (±)-BINAP, and NaOt-Bu to a dry Schlenk flask.

  • Add anhydrous toluene, followed by the amine.

  • Seal the flask and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of a 2-Bromopyridine Derivative

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (5-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 2-bromopyridine derivative, PdCl₂(PPh₃)₂, and CuI.

  • Add the amine solvent (e.g., Et₃N) and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl to remove copper salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The reactivity of Methyl 2,6-dihalonicotinates in palladium-catalyzed cross-coupling reactions is intrinsically linked to the identity of the halogen atom. The well-established reactivity trend of I > Br > Cl provides a reliable framework for predicting reaction outcomes and designing synthetic strategies. This compound represents a versatile and moderately reactive substrate, offering a good compromise between the high reactivity and cost of the iodo analog and the lower reactivity of the chloro derivative. By understanding the fundamental principles of oxidative addition and the nuances of each cross-coupling reaction, researchers can strategically select the optimal halonicotinate building block to efficiently construct complex molecules for a wide range of applications in drug discovery and materials science.

References

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions (RSC Publishing). Available at: [Link]

  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Publishing. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control | Request PDF. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. Available at: [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. Available at: [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Available at: [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Scope and Limitations of Pd2(dba)3/P (i‐BuNCH2CH2)3N‐Catalyzed. Sci-Hub. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Available at: [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. Available at: [Link]

  • Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Available at: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Available at: [Link]

  • Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. | Request PDF. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Metallacycle-Mediated Cross-Coupling in Natural Product Synthesis. ResearchGate. Available at: [Link]

  • Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. ResearchGate. Available at: [Link]

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A Comparative Guide to the Structural Elucidation of Methyl 2,6-dibromonicotinate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, functionalized pyridine scaffolds are of paramount importance, serving as core components in a vast array of pharmaceuticals and agrochemicals. Methyl 2,6-dibromonicotinate is a versatile building block, offering two reactive bromine atoms that can be selectively functionalized to generate a diverse library of substituted nicotinic acid derivatives. This guide provides a comprehensive comparison of the common reaction pathways for this compound, including Suzuki-Miyaura cross-coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). We will delve into the regioselectivity of these reactions, provide supporting experimental data from analogous systems, and present detailed protocols for the synthesis and structural elucidation of the resulting products.

The Influence of Substitution on Reactivity

The reactivity of the two bromine atoms in this compound is not identical. The pyridine nitrogen and the methyl ester at the 3-position exert significant electronic effects, influencing the electrophilicity of the C2 and C6 positions. Generally, the C2 position is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions. This inherent difference in reactivity forms the basis for the regioselective functionalization of this scaffold.

Comparative Analysis of Reaction Products

This section compares the outcomes of four major reaction types performed on this compound, focusing on the structure of the resulting products and the conditions that favor their formation.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups. When this compound is subjected to Suzuki-Miyaura conditions, mono-arylation is typically observed to occur selectively at the more reactive C2 position.

Alternative Reagents: While this compound is a reliable substrate, alternatives such as Methyl 2,6-dichloronicotinate can also be employed. The chloro-derivative is often more cost-effective but generally requires more forcing reaction conditions or more active catalyst systems to achieve comparable yields to the bromo- anologue.[1]

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Methyl 2-bromo-6-phenylnicotinateGood
Methyl 2,6-dichloronicotinatePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene10016Methyl 2-chloro-6-phenylnicotinateHigh

Experimental Protocol: Synthesis of Methyl 2-bromo-6-phenylnicotinate

A detailed protocol for a similar transformation on a related substrate is as follows:

  • To an oven-dried reaction vessel, add 2-bromo-6-methylisonicotinic acid (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Elucidation:

  • ¹H NMR: Expect to see the disappearance of one of the pyridine proton signals and the appearance of new signals in the aromatic region corresponding to the newly introduced phenyl group. The methyl ester singlet should remain.

  • ¹³C NMR: The spectrum will show new aromatic carbon signals from the phenyl group and a downfield shift for the carbon at the 6-position.

  • MS: The mass spectrum will show a molecular ion peak corresponding to the mass of the mono-arylated product.

Suzuki_Miyaura_Workflow reagents This compound, Arylboronic acid, Base reaction Heat (80-100 °C) under Inert Atmosphere reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction solvent Degassed Solvent (e.g., Dioxane/H₂O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 2-bromo-6-arylnicotinate purification->product

General workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes.[2] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on this compound is expected to proceed with high regioselectivity at the C2 position.

Alternative Reagents: 2,6-Dichloropyridine derivatives can also be used in Sonogashira couplings, though they often require more active catalyst systems or higher reaction temperatures to achieve good conversion.

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF606Methyl 6-bromo-2-(phenylethynyl)nicotinateGood
3,5-dibromo-2,6-dichloropyridineTerminal AlkynePd(PPh₃)₄/CuIEt₃NTHFRT16Mono-alkynylated productGood

Experimental Protocol: Synthesis of Methyl 6-bromo-2-(phenylethynyl)nicotinate

  • In a flask under an inert atmosphere, dissolve this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (3 mol%) in a suitable solvent such as a mixture of THF and triethylamine.

  • Add the terminal alkyne (1.2 mmol) and stir the mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • The residue is typically dissolved in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and purified by column chromatography.

Structural Elucidation:

  • ¹H NMR: The spectrum will show the disappearance of a pyridine proton signal and the appearance of a singlet for the acetylenic proton (if the alkyne was terminal) or new aromatic signals if a substituted alkyne was used.

  • ¹³C NMR: The appearance of two new signals in the range of 80-100 ppm, corresponding to the sp-hybridized carbons of the alkyne, is a key diagnostic feature.

  • IR: A characteristic C≡C stretching vibration should be observable in the range of 2100-2260 cm⁻¹.

Sonogashira_Workflow reagents This compound, Terminal Alkyne, Base reaction Stir at RT to 60 °C under Inert Atmosphere reagents->reaction catalyst Pd/Cu Catalyst (e.g., Pd(PPh₃)₂Cl₂/CuI) catalyst->reaction solvent Anhydrous Solvent (e.g., THF/Et₃N) solvent->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product Methyl 6-bromo-2-alkynylnicotinate purification->product Buchwald_Hartwig_Workflow reagents This compound, Amine, Base reaction Heat (80-110 °C) under Inert Atmosphere reagents->reaction catalyst Pd Precatalyst & Ligand (e.g., Pd₂(dba)₃/XPhos) catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Filtration through Celite & Concentration reaction->workup purification Column Chromatography workup->purification product Methyl 2-bromo-6-aminonicotinate derivative purification->product SNAr_Workflow reagents This compound, Nucleophile, Base reaction Heat (80-120 °C) under Inert Atmosphere reagents->reaction solvent Anhydrous Polar Aprotic Solvent (e.g., DMSO, DMF) solvent->reaction workup Aqueous Quench & Extraction reaction->workup purification Column Chromatography workup->purification product Mono-substituted Nicotinate Derivative purification->product

Sources

Unambiguous Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl 2,6-dibromonicotinate by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint upon which all subsequent research and development are built. For heterocyclic compounds like Methyl 2,6-dibromonicotinate, a versatile building block in medicinal chemistry, an unambiguous structural assignment is paramount to understanding its reactivity, intermolecular interactions, and potential as a pharmaceutical intermediate.

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive validation provided by single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a self-validating workflow, offering researchers, scientists, and drug development professionals a clear perspective on the strengths and limitations of various analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial information about the connectivity and functional groups within a molecule, they often fall short of providing an absolute, three-dimensional atomic arrangement. X-ray crystallography stands alone in its ability to deliver a precise spatial map of atoms in the solid state, revealing bond lengths, bond angles, and torsional angles with exceptional accuracy.

The crystal structure of this compound has been experimentally determined and is available in the Cambridge Structural Database (CSD) under the deposition code CCDC 2168214[1]. This crystallographic data provides unequivocal proof of the compound's structure.

Experimental Workflow: From Powder to Precision

The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, leading to an unambiguous structural solution.

workflow X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement synthesis Synthesis of This compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization Saturated Solution selection Crystal Selection (Microscopy) crystallization->selection Well-formed, single crystals mounting Crystal Mounting (Goniometer Head) selection->mounting diffraction X-ray Diffraction (Diffractometer, Cold Stream) mounting->diffraction Monochromatic X-rays integration Data Integration (Diffraction Intensities) diffraction->integration solution Structure Solution (Phase Problem) integration->solution refinement Structure Refinement (Least-Squares Fitting) solution->refinement validation Validation (CIF Report) refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for X-ray Crystallographic Analysis
  • Crystal Growth : High-quality single crystals of this compound are paramount. A common and effective method is the slow evaporation of a saturated solution.

    • Rationale : Slow evaporation allows for the orderly deposition of molecules into a crystal lattice, minimizing defects. The choice of solvent (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) is critical and often determined empirically.

  • Crystal Selection and Mounting :

    • A well-formed, clear crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.

    • The chosen crystal is mounted on a goniometer head.

  • Data Collection :

    • The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) within the X-ray diffractometer.

    • Rationale : The cold stream minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise data.

    • A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a complete sphere of diffraction data is collected by a detector.

  • Structure Solution and Refinement :

    • The collected diffraction intensities are integrated and corrected for experimental factors.

    • The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined using least-squares methods to best fit the experimental data.

    • The final model is validated using metrics such as the R-factor and goodness-of-fit.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, it is often used in conjunction with other analytical techniques. This comparative section outlines the role and limitations of these methods in the context of validating the structure of this compound.

Analytical Technique Information Provided Strengths Limitations for Structural Validation
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, crystal packing information.Unambiguous determination of absolute structure and stereochemistry in the solid state.Requires a suitable single crystal, which can be challenging to grow. Provides solid-state conformation which may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Carbon-hydrogen framework, connectivity through scalar couplings (¹H-¹H, ¹H-¹³C), and spatial proximity through nuclear Overhauser effects (NOEs).Provides detailed information about the molecular structure in solution. Essential for confirming connectivity.Does not directly provide bond lengths or angles. Determination of absolute stereochemistry can be challenging or impossible without reference compounds.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies (e.g., C=O, C-Br, C=N).Rapid and non-destructive. Excellent for identifying key functional groups.Provides limited information on the overall molecular skeleton. Ambiguities can arise in complex molecules with overlapping vibrational bands.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure.Extremely sensitive, requiring very small amounts of sample. Confirms molecular formula.Does not provide information on connectivity or stereochemistry. Isomers are often indistinguishable.
In-depth Comparison
  • NMR Spectroscopy : For this compound, ¹H NMR would be expected to show two singlets for the aromatic protons and a singlet for the methyl ester protons. ¹³C NMR would show the corresponding carbon signals. While this confirms the presence of the key components, it does not definitively prove the substitution pattern. For example, it would be difficult to distinguish from its isomer, Methyl 4,6-dibromonicotinate, based on simple 1D NMR alone. Advanced 2D NMR techniques (like HMBC and NOESY) would be required to piece together the connectivity and spatial relationships, but this still constitutes a structural hypothesis rather than a direct observation of the 3D structure.

  • IR Spectroscopy : An IR spectrum would show characteristic absorption bands for the ester carbonyl (C=O) stretch, C-O stretches, aromatic C=C and C=N stretches, and C-Br stretches. This confirms the presence of the expected functional groups but provides no information on their relative positions on the pyridine ring.

  • Mass Spectrometry : High-resolution mass spectrometry would confirm the molecular formula C₇H₅Br₂NO₂ by providing a highly accurate mass-to-charge ratio.[2] However, it cannot differentiate between structural isomers.

Conclusion: The Synergy of Analytical Techniques

While NMR, IR, and MS are indispensable tools for routine characterization and for monitoring chemical reactions, they provide circumstantial evidence for a proposed structure. Single-crystal X-ray crystallography, by contrast, offers direct, unambiguous proof of the molecular structure in the solid state. The experimental data from CCDC 2168214 for this compound serves as the ultimate validation, confirming the precise arrangement of every atom in the molecule.[1] For researchers in drug development, this level of certainty is critical, as even subtle differences in molecular geometry can have profound effects on biological activity. The most robust scientific approach involves the synergistic use of these techniques: spectroscopy to characterize the bulk sample and confirm its identity in solution, and X-ray crystallography to provide the definitive, high-resolution structural blueprint.

References

  • Tseng, Z. H., Lee, H. L., Wu, S. Y., Yeh, K. L. & Lee, T. (2022). CCDC 2168214: Experimental Crystal Structure Determination. Chemical Engineering Research and Design, 188, 393-405. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2017). Synthesis, structural and spectroscopic studies of 2-oxoacenaphthylen-1(2H)-ylidene nicotinohydrazide. PubMed, 172, 189-198. [Link]

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  • Read, R. J., et al. (2017). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 73(2), 130-143. [Link]

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A Comparative Guide to the HPLC Analysis of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 2,6-dibromonicotinate, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed for researchers, analytical scientists, and quality control professionals, offering insights into method development, optimization, and validation. We will explore two distinct reversed-phase HPLC (RP-HPLC) approaches, comparing a rapid isocratic method suitable for routine purity checks against a high-resolution gradient method designed for comprehensive impurity profiling.

Introduction to this compound and Analytical Challenges

This compound is a halogenated pyridine derivative. Its analysis by HPLC is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs). The presence of two bromine atoms and a methyl ester group on the pyridine ring gives the molecule moderate polarity, making it well-suited for RP-HPLC.[1][2] The primary analytical objectives are typically to quantify the main component and to detect and quantify any process-related impurities or degradation products.

Key challenges in method development include achieving adequate resolution between the main peak and closely related impurities, such as mono-brominated species or positional isomers, and ensuring good peak shape, which can be affected by secondary interactions with the stationary phase.[3][4]

Comparison of HPLC Methodologies

The choice of an HPLC method is dictated by the analytical goal. For high-throughput screening or in-process controls, speed is paramount. Conversely, for stability studies or final product release, resolution and sensitivity are the primary drivers.[5] Below, we compare two robust methods developed for these distinct purposes.

Method A: Rapid Isocratic Analysis

This method is designed for fast, routine quality control checks where the primary goal is to confirm the identity and determine the purity of this compound with a short run time.

Method B: High-Resolution Gradient Analysis

This method is optimized for the detection and quantification of trace impurities. The use of a gradient elution provides the necessary resolving power to separate closely eluting species that might be missed in a rapid isocratic run.

Rationale for Chromatographic Conditions
  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point for moderately non-polar compounds like this compound.[6][7][8] The 3.5 µm particle size in Method B offers higher efficiency and resolution compared to the 5 µm particles in Method A, albeit at the cost of higher backpressure.[8]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase in RP-HPLC.[9] Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.[10] The addition of a small amount of acid, such as phosphoric acid, is crucial to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing.[10]

  • Detection Wavelength: Aromatic compounds with bromine substituents typically exhibit strong UV absorbance.[11] The pyridine ring structure suggests a maximum absorption wavelength ((\lambda_{max})) in the range of 250-270 nm.[12][13][14] An empirical determination set at 266 nm provides excellent sensitivity for the parent compound and its likely impurities.

  • Column Temperature: Maintaining a constant column temperature, for example at 30 °C, ensures reproducible retention times and can improve peak efficiency.[15]

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution at the same concentration as the Working Standard Solution using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[16]

Method A: Detailed Protocol (Isocratic)
  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (65:35 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 266 nm.

  • Run Time: 8 minutes.

Method B: Detailed Protocol (Gradient)
  • HPLC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: UV at 266 nm.

  • Gradient Program:

    Time (min) % B
    0.0 50
    10.0 90
    12.0 90
    12.1 50

    | 15.0 | 50 |

  • Run Time: 15 minutes.

Comparative Data and Performance

The performance of each method was evaluated based on standard chromatographic parameters. The data presented below is illustrative of typical results.

ParameterMethod A (Isocratic)Method B (Gradient)Justification
Retention Time (min) ~ 4.5~ 7.2Gradient elution increases retention but allows for better separation of early eluting impurities.
Theoretical Plates (N) > 5,000> 12,000Smaller particle size and optimized gradient lead to higher column efficiency.[8]
Tailing Factor (T) < 1.2< 1.1Both methods show good peak symmetry, a key indicator of minimal secondary interactions.
Resolution (Rs) > 2.0 (from nearest peak)> 3.5 (from nearest peak)The gradient method provides superior resolving power, essential for complex samples.
Analysis Time 8 minutes15 minutesMethod A is nearly twice as fast, making it ideal for high-throughput environments.

Method Validation and Trustworthiness

To ensure the reliability of these analytical procedures, validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20] This process demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from impurities and placebo components.[19]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used, with a correlation coefficient (r²) > 0.999.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of < 2.0%.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

By adhering to these validation principles, the trustworthiness of the generated data is assured.[17][21]

Visualizing the Workflow

HPLC Method Development Workflow

The following diagram outlines the logical steps involved in developing a robust HPLC method.

G start Define Analytical Goal (Purity vs. Impurity Profile) col_select Column Selection (e.g., C18, C8, Phenyl) start->col_select mob_phase Mobile Phase Optimization (Solvent, pH, Buffer) start->mob_phase detector Detector Settings (Wavelength, Bandwidth) start->detector method_opt Method Optimization (Isocratic vs. Gradient, Flow, Temp.) col_select->method_opt mob_phase->method_opt detector->method_opt sst System Suitability Testing (Resolution, Tailing, Plates) method_opt->sst sst->method_opt Fails? validation Method Validation (ICH Q2) sst->validation Passes? final Final Validated Method validation->final

Caption: Logical workflow for HPLC method development.

Troubleshooting Common HPLC Issues

This flowchart provides a systematic approach to diagnosing and resolving common chromatographic problems.[3][15][16]

G problem Problem Observed (e.g., Peak Tailing, Split Peaks) cause1 Potential Cause Secondary Interactions problem->cause1 cause2 Potential Cause Column Void / Contamination problem->cause2 cause3 Potential Cause Sample Solvent Mismatch problem->cause3 sol1 Solution Adjust Mobile Phase pH cause1->sol1 sol2 Solution Flush or Replace Column cause2->sol2 sol3 Solution Match Sample Solvent to Mobile Phase cause3->sol3

Caption: A flowchart for troubleshooting common HPLC peak shape issues.

Conclusion

This guide has compared two distinct HPLC methods for the analysis of this compound. Method A (Isocratic) offers a rapid and efficient solution for routine purity assessments, while Method B (Gradient) provides the high resolution necessary for detailed impurity profiling and stability testing. The choice between them depends entirely on the specific analytical requirements of the laboratory. Both methods, when properly validated according to ICH guidelines, provide a trustworthy and robust system for ensuring the quality of this important pharmaceutical intermediate.

References

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A Comparative Guide to Catalysts for Cross-Coupling Reactions of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Methyl 2,6-dibromonicotinate serves as a versatile building block, offering two reactive sites for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. The selective mono- or di-functionalization of this substrate is paramount for the efficient construction of novel chemical entities. This guide provides a comparative analysis of catalytic systems for Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound, offering insights into catalyst selection, reaction mechanisms, and detailed experimental protocols.

Introduction to the Reactivity of this compound

This compound possesses two bromine atoms at positions flanking the nitrogen atom of the pyridine ring. The electronic nature of the pyridine ring, coupled with the electron-withdrawing effect of the methyl ester at the 3-position, influences the reactivity of the C-Br bonds. Generally, in 2,6-dihalopyridines, the C2 and C6 positions are electronically similar, making regioselective functionalization a significant challenge. However, subtle differences in the electronic environment and steric hindrance around these positions can be exploited through careful selection of the catalyst system.

The Crucial Role of the Catalyst System

The success of any cross-coupling reaction hinges on the interplay between the palladium precursor, the ligand, the base, and the solvent. The ligand, in particular, is a key determinant of reactivity and selectivity.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The selection can influence the ease of formation of the active Pd(0) species.[1]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often employed for challenging substrates.

  • Bases: The base is essential for the catalytic cycle, playing a role in the transmetalation step (Suzuki) or substrate activation.[1]

  • Solvents: The choice of solvent affects the solubility of reagents and the stability of the catalytic species.

Comparative Analysis of Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[2] For this compound, achieving selective mono-arylation is a key objective.

Catalyst System Comparison for Selective Mono-arylation:

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂N-heterocyclic carbene (NHC)K₂CO₃H₂O/AcetonitrileRoom Temp12>90High selectivity for mono-arylation at ambient temperature has been reported for 2,6-dibromopyridine.[3][4]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25Good to ExcellentMicrowave irradiation can significantly reduce reaction times.
Pd₂(dba)₃SPhos or XPhosK₃PO₄Toluene or Dioxane80-1104-24HighBulky biaryl phosphine ligands are effective for challenging substrates.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[5][6][7]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Heck Reaction: Olefin Arylation

The Heck reaction allows for the formation of a C-C bond between an aryl halide and an alkene.[8][9] The regioselectivity of the alkene addition is a key consideration.

Catalyst System Comparison:

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF or Acetonitrile80-120GoodA classic and widely used system.[8]
Pd₂(dba)₃P(o-tol)₃K₂CO₃DMAc100-140Good to ExcellentTolylphosphine ligands can enhance reactivity.
PdCl₂(PPh₃)₂-NaOAcNMP120-150Moderate to GoodSuitable for less reactive aryl bromides.

Mechanistic Insight: The Heck Reaction Catalytic Cycle

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[10]

Heck_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) Alkene_Complex R-Pd(II)-X(L2)(Alkene) R-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-Alkyl-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product-Pd(II)-H(L2) Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base) Product Product Product_Complex->Product

Caption: A simplified diagram of the Heck reaction catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[11] Copper-free conditions have also been developed.

Catalyst System Comparison:

Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
PdCl₂(PPh₃)₂CuIPPh₃Et₃N or i-Pr₂NHTHF or DMFRoom Temp - 60HighThe classic Sonogashira conditions.[12]
Pd(PPh₃)₄CuIPPh₃Et₃NToluene50-80HighA common and effective system.
Pd(OAc)₂-SPhosCs₂CO₃Dioxane80-100Good to ExcellentExample of a copper-free system with a bulky phosphine ligand.

Mechanistic Insight: The Sonogashira Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[4]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Alkyne(L2)->Ar-Alkyne Reductive Elimination Ar-Alkyne->Pd(0)L2 Cu(I)X Cu(I)X Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)-Alkyne->Ar-Pd(II)-X(L2) Cu(I)-Alkyne->Cu(I)X Alkyne-H Alkyne-H Alkyne-H->Cu(I)-Alkyne + Base

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

Experimental Protocols

The following are generalized, step-by-step methodologies for the cross-coupling reactions of this compound. Optimization of specific parameters is highly recommended for each substrate combination.

General Procedure for a Comparative Catalyst Screen (Suzuki-Miyaura Coupling)

Experimental_Workflow start Start: Parallel Reaction Setup prep Prepare stock solutions of reactants (this compound, boronic acid, base) start->prep dispense Dispense reactants and solvent into an array of reaction vials prep->dispense cat_add Add different catalyst/ligand combinations to each vial dispense->cat_add react Seal vials and heat to desired temperature with stirring cat_add->react monitor Monitor reaction progress by TLC or LC-MS react->monitor quench Quench reactions and perform work-up monitor->quench analyze Analyze product distribution and yield by GC or NMR quench->analyze end End: Identify Optimal Catalyst System analyze->end

Caption: A typical experimental workflow for comparing catalyst performance.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor and the ligand.

  • Add the solvent and stir for a few minutes to allow for pre-formation of the active catalyst.

  • Add this compound, the arylboronic acid, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of novel and complex molecules. While this guide provides a comparative overview of catalyst systems based on established principles for similar dihalopyridines, empirical screening remains crucial for identifying the optimal conditions for a specific transformation. The development of more active and selective catalysts, particularly those that can operate under milder conditions and with lower catalyst loadings, will continue to be an active area of research. The insights provided herein are intended to serve as a valuable starting point for researchers embarking on the chemical modification of this versatile building block.

References

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A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug design. Methyl 2,6-dibromonicotinate, a readily available starting material, offers a versatile platform for the synthesis of a diverse array of 2,6-disubstituted pyridine derivatives. This guide provides a comparative analysis of the potential biological activities of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the synthetic strategies, present comparative biological data from analogous compounds, and provide detailed experimental protocols to empower researchers in their quest for new drug candidates.

The Synthetic Versatility of this compound: A Gateway to Bioactive Molecules

The two bromine atoms at the 2 and 6 positions of the pyridine ring in this compound are prime handles for functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, leading to the generation of large and diverse chemical libraries for biological screening.[1][2]

The general synthetic workflow for derivatizing this compound is depicted below:

G start This compound step1 Suzuki Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) start->step1 product 2,6-Diaryl/Diheteroaryl Nicotinate Derivatives step1->product step2 Further Functionalization (e.g., Ester Hydrolysis, Amidation) product->step2 final_products Diverse Library of Bioactive Candidates step2->final_products

Caption: General synthetic workflow for the derivatization of this compound.

This strategic approach allows for the systematic modification of the pyridine core to explore structure-activity relationships (SAR) and optimize for desired biological effects.

Comparative Biological Activities: Insights from Analogous Compounds

While direct biological data on a wide range of derivatives from this compound is emerging, valuable insights can be gleaned from structurally similar 2,6-disubstituted pyridine compounds.

Anticancer Activity

Diarylpyridine derivatives have shown significant promise as anticancer agents, with some exhibiting potent tubulin polymerization inhibitory activity.[1] Tubulin is a critical component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. The table below compares the antiproliferative activity of several diarylpyridine analogs against various cancer cell lines.

Compound IDR1-GroupR2-GroupCancer Cell LineIC50 (µM)Reference
10a 3,4,5-trimethoxyphenylPhenylA549 (Lung)>10[1]
10t 3,4,5-trimethoxyphenylIndole-5-ylA549 (Lung)0.23[1]
10t 3,4,5-trimethoxyphenylIndole-5-ylHCT116 (Colon)0.19[1]
10t 3,4,5-trimethoxyphenylIndole-5-ylMCF-7 (Breast)0.33[1]
CA-4 --A549 (Lung)0.002[1]

CA-4 (Combretastatin A-4) is a known potent tubulin polymerization inhibitor used as a positive control.

The data clearly indicates that the nature of the substituted aryl groups plays a crucial role in the anticancer activity. The presence of an indole moiety in compound 10t dramatically enhances its potency compared to the simple phenyl group in 10a .[1] This highlights the importance of exploring diverse aromatic and heteroaromatic substitutions at the 2 and 6 positions of the pyridine core.

Antimicrobial Activity

Pyridine derivatives are also known to possess a broad spectrum of antimicrobial activities.[2][3] The introduction of different functional groups can modulate their efficacy against various bacterial and fungal strains. Below is a comparison of the antimicrobial activity of novel selenopheno[2,3-b]pyridines, which share a substituted pyridine core.

Compound IDBacterial/Fungal StrainInhibition Zone (mm) at 40 µg/mLMIC (µg/mL)Reference
9b Staphylococcus aureus1812.5[2]
12b Staphylococcus aureus1912.5[2]
14f Staphylococcus aureus256.25[2]
16d Staphylococcus aureus2112.5[2]
Ciprofloxacin Staphylococcus aureus303.12[2]
9b Candida albicans1725[2]
12b Candida albicans1812.5[2]
14f Candida albicans246.25[2]
16d Candida albicans2012.5[2]
Clotrimazole Candida albicans283.12[2]

These results demonstrate that subtle structural modifications can significantly impact antimicrobial potency. Compound 14f , for instance, exhibits superior activity against both Staphylococcus aureus and Candida albicans compared to other analogs.[2] This underscores the potential of a systematically synthesized library of this compound derivatives in discovering new antimicrobial leads.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of 2,6-diarylpyridine derivatives and for key biological assays.

Synthesis of 2,6-Diaryl Nicotinate Derivatives via Suzuki Coupling

This protocol is adapted from the synthesis of analogous diarylpyridines and can be applied to this compound.[1]

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (2.2 equivalents), Pd(PPh₃)₄ (0.1 equivalents), and K₂CO₃ (3 equivalents).

  • Add a 3:1 mixture of 1,4-dioxane and water to the vial.

  • Degas the mixture by bubbling nitrogen gas through it for 10-15 minutes.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-130°C for 20-30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diaryl nicotinate derivative.

G cluster_synthesis Suzuki Coupling Workflow reagents 1. Combine Reactants: - this compound - Boronic Acid - Pd(PPh3)4 - K2CO3 - Dioxane/Water degas 2. Degas with Nitrogen reagents->degas microwave 3. Microwave Irradiation (120-130°C, 20-30 min) degas->microwave workup 4. Extraction and Workup microwave->workup purification 5. Column Chromatography workup->purification product Pure 2,6-Diaryl Nicotinate purification->product

Caption: Step-by-step workflow for the Suzuki coupling reaction.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary data from analogous compounds strongly suggest that the biological activity of derivatives of this compound is highly dependent on the nature of the substituents at the 2 and 6 positions.

SAR Scaffold This compound Scaffold R1 R1 Substituent Scaffold->R1 Position 2 R2 R2 Substituent Scaffold->R2 Position 6 Activity Biological Activity (Anticancer, Antimicrobial, etc.) R1->Activity Influences R2->Activity Influences

Caption: Relationship between substituents and biological activity.

Future research should focus on:

  • Systematic Derivatization: Synthesizing a comprehensive library of 2,6-disubstituted pyridines from this compound using a variety of aryl and heteroaryl boronic acids.

  • Broad Biological Screening: Evaluating the synthesized compounds against a wide panel of cancer cell lines, bacterial strains, and fungal species.

  • Mechanism of Action Studies: For promising lead compounds, elucidating the underlying mechanism of action, such as tubulin polymerization inhibition or enzyme inhibition.

  • In Vivo Efficacy and Toxicity: Assessing the in vivo efficacy and safety profiles of the most potent compounds in relevant animal models.

By leveraging the synthetic accessibility of this compound and employing a systematic approach to SAR studies, researchers can unlock the full potential of this versatile scaffold in the discovery of next-generation therapeutics.

References

  • He, L., et al. (2018). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 856-867. [Link]

  • El-Sayed, N. N. E., et al. (2021). Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment. Molecules, 26(11), 3183. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(1), 123. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(1), 123. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5034-5048. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Methyl 2,6-dibromonicotinate, a halogenated pyridine derivative, requires meticulous handling and disposal due to its chemical properties and potential hazards. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety practices and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely and compliantly, from the point of generation to final disposal.

Hazard Assessment and Essential Safety Precautions

While a specific, comprehensive toxicological profile for this compound is not widely available, its structure as a dibrominated pyridine ester necessitates that it be handled as a hazardous substance. The hazards can be inferred from data on structurally similar compounds, such as other halogenated pyridines and nicotinic acid esters.[1][2] The primary risks are associated with irritation and potential toxicity.

Causality Behind Precautionary Measures: The halogen atoms (bromine) and the pyridine ring structure contribute to the compound's reactivity and potential biological activity. Therefore, preventing direct contact is the primary safety objective. Standard laboratory controls are designed to create barriers between the researcher and the chemical.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard CategoryPotential Effects & RationaleRecommended PPE & Handling Precautions
Skin Corrosion/Irritation Based on analogous compounds, it is expected to cause skin irritation upon contact.[2]Gloves: Wear chemical-resistant gloves (e.g., nitrile). Lab Coat: A standard lab coat is mandatory to protect skin and clothing. Handling: Wash hands and any exposed skin thoroughly after handling.[3]
Serious Eye Damage/Irritation Likely to cause serious eye irritation.[1] The mucous membranes of the eyes are particularly sensitive.Eye Protection: Use safety goggles with side shields or a face shield.[4] Handling: Avoid any action that could generate dust or splashes.
Acute Toxicity (Inhalation) Inhalation of dust or vapors may cause respiratory tract irritation.[1]Ventilation: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3] Respiratory Protection: If a fume hood is unavailable or if exposure limits may be exceeded, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[5] Release into the environment must be avoided.[5]Containment: Do not dispose of down the drain or in regular trash. All waste must be collected as hazardous.

Waste Classification: A Halogenated Hazardous Waste

Proper disposal begins with correct classification. As a substance containing a carbon-halogen bond (C-Br), this compound is classified as a halogenated organic waste .[6] This classification is critical because mixing halogenated and non-halogenated waste streams is prohibited in many jurisdictions; halogenated wastes require specific, high-temperature incineration for complete destruction to prevent the formation of toxic byproducts like dioxins.[7]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this chemical waste would be regulated as hazardous. While it may not be explicitly on the P or U lists of discarded commercial chemical products, it would likely be classified based on its characteristics (e.g., toxicity) or as part of a state-specific requirement.[8][9] It falls into the broader category of wastes that must be managed to protect human health and the environment.[10][11]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The primary method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Experimental Protocol: Waste Segregation and Storage
  • Waste Identification and Container Selection:

    • Treat all waste forms of this compound (pure compound, solutions, contaminated materials) as halogenated hazardous waste .[6][12]

    • Select a dedicated, leak-proof waste container with a secure, tight-fitting lid. The container material must be compatible with the chemical; high-density polyethylene (HDPE) or glass is generally appropriate.[13][14]

  • Waste Segregation:

    • Crucially, do NOT mix this waste with non-halogenated organic waste streams. [12] Maintain separate, clearly designated containers for each waste category.[6]

    • Do not mix with incompatible chemicals such as strong oxidizing agents or bases, which could cause a reaction.[3]

  • Container Labeling:

    • Label the waste container before adding any waste. The label must be clear, durable, and contain the following information as a minimum requirement:[10][11]

    Table 2: Hazardous Waste Label Requirements

Label FieldDescriptionExample
Header The words "Hazardous Waste" must be prominently displayed.HAZARDOUS WASTE
Chemical Contents List the full, unabbreviated chemical name of all contents.This compound
Accumulation Start Date The date the first drop of waste was added to the container.01/20/2026
Hazard Identification Checkboxes or written indication of the primary hazards.Irritant, Environmentally Hazardous
Generator Information Name of the principal investigator, lab location, and contact information.Dr. Jane Doe, Rm. 301, Chem Building
  • Waste Accumulation:

    • Solids: Collect the pure compound, contaminated weigh paper, and other contaminated disposable solids (e.g., gloves, wipes) in a designated solid waste container.

    • Liquids: Collect solutions containing this compound in a designated liquid waste container.

    • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a puncture-proof sharps container designated for hazardous chemical waste.[15]

    • Keep the waste container securely closed at all times, except when actively adding waste.[12][14]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.[16]

    • The SAA must be in a secondary containment tray to capture any potential leaks from the primary container.[16]

  • Arranging for Final Disposal:

    • Once the container is full or you are discontinuing the project, contact your institution's EHS office or an approved hazardous waste contractor to schedule a pickup.

    • Provide the waste manifest or pickup request form with an accurate description of the waste to ensure it is transported and disposed of in accordance with all regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

DisposalWorkflow Start Waste Generation (this compound) Classify Classify as Halogenated Hazardous Waste Start->Classify Segregate Segregate from Non-Halogenated Waste Classify->Segregate Container Select Compatible Container (e.g., HDPE, Glass) Segregate->Container Label Label Container Correctly (Name, Date, Hazards) Container->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Keep container closed ContactEHS Container Full or Project Ends: Contact EHS / Waste Contractor Store->ContactEHS End Properly Manifested Disposal ContactEHS->End

Caption: Disposal decision workflow for this compound.

Emergency Procedures: Spill and Decontamination

Accidents can happen, and a clear, rehearsed spill response plan is vital.

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1, including a lab coat, gloves, and safety goggles. If there is a risk of dust or vapor inhalation, use a respirator.[4]

  • Contain the Spill: For a liquid spill, cover it with a non-reactive absorbent material like vermiculite or sand. For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.

  • Clean the Spill: Working from the outside in, carefully collect the absorbent material or contaminated paper towels using forceps or a scoop.[15] Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[17]

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

Waste Minimization

The most effective waste management strategy is to prevent its generation in the first place.[16]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[14]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[14]

  • Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to track expiration dates.[13]

  • Avoid Contamination: Do not mix hazardous waste with non-hazardous waste. This prevents the generation of a larger volume of regulated waste.

By adhering to these detailed procedures, you can ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]

  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]

  • Material Safety Data Sheet. (2021, November 25). General MSDS for a chemical product. [Link]

  • Airgas. (2025, April 22). Safety Data Sheet - Methyl Bromide. [Link]

  • U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Oklahoma State University. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo - Waste Code. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Pyridine. [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,6-dibromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of Methyl 2,6-dibromonicotinate. As a halogenated pyridine derivative, this compound warrants a comprehensive safety strategy, even in the absence of extensive, specific toxicological data. Our approach is grounded in established principles of chemical hygiene and data extrapolated from structurally similar compounds. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks

This compound's structure, featuring a pyridine ring substituted with two bromine atoms and a methyl ester group, suggests a potential for biological activity and associated hazards. While data for this specific molecule is limited, safety data sheets (SDS) for analogous compounds, such as other brominated or chlorinated nicotinates, consistently highlight several key risks:

  • Skin Corrosion/Irritation: These compounds are frequently classified as skin irritants.[1][2] Prolonged contact can lead to redness and discomfort.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][5]

  • General Toxicity: Halogenated organic compounds can present broader toxicological concerns, and related substances like dibromoacetonitrile have been studied for potential carcinogenic effects, reinforcing the need for cautious handling.[6]

Given these potential hazards, a multi-layered personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for minimizing exposure and ensuring laboratory safety.

Core Directive: A Multi-Layered PPE Protocol

The selection of PPE is dictated by the anticipated hazards. The following protocol is designed as a self-validating system, ensuring overlapping layers of protection.

Data Presentation: Summary of Required PPE
Body PartPrimary PPESecondary/Situational PPERationale and Causality
Eyes/Face Chemical Safety Goggles with Side ShieldsFace ShieldProtects against splashes and airborne particles. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., large-scale reactions, heating).[3][7]
Hands Butyl Rubber or Polyvinyl Alcohol (PVA) GlovesDouble GlovingProvides robust protection against halogenated solvents. Nitrile gloves may offer insufficient protection against pyridine-based compounds and are not recommended by some sources for similar chemicals.[8] Always consult the glove manufacturer's compatibility chart for authoritative guidance. Double gloving is best practice.
Body Fully-Buttoned Laboratory CoatChemical-Resistant ApronA lab coat prevents incidental skin contact.[8] For procedures involving larger quantities or significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Respiratory Not required for small-scale use in a certified fume hoodNIOSH-Approved Respirator with Organic Vapor/Acid Gas CartridgesAll handling must occur in a certified chemical fume hood to control vapor and dust exposure.[9][10] A respirator becomes necessary if engineering controls are insufficient or during a significant spill cleanup. Note: Respirator use requires medical clearance, fit-testing, and training.[3][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, procedural workflow is critical for safety. This process ensures that safety checks are performed, handling is controlled, and disposal is managed correctly.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Pre-Handling Checks:

    • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that airflow is optimal.

    • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[4][8] They must be within a 10-second travel distance.

    • Assemble all Materials: Place the chemical container, glassware, and all necessary reagents and equipment inside the fume hood before beginning work.

    • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles.

  • Chemical Handling:

    • Work Within the Fume Hood: Conduct all manipulations of this compound at least 6 inches inside the sash of the fume hood.[10]

    • Avoid Dust and Aerosols: Use techniques that minimize the generation of dust when handling the solid.[11] If making solutions, add the solid to the solvent slowly.

    • Keep Container Closed: When not in use, ensure the primary container is tightly sealed.[1][11]

  • Post-Handling and Decontamination:

    • Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Properly Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Remove outer gloves first, followed by the lab coat, safety goggles, and finally inner gloves.

    • Wash Hands: Immediately and thoroughly wash hands with soap and water after removing all PPE.[1][2]

Visualization: Safe Handling Workflow Diagram

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal Prep1 Verify Fume Hood & Emergency Equipment Prep2 Assemble Materials in Hood Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Handle1 Manipulate Chemical (>6 inches in hood) Prep3->Handle1 Handle2 Keep Container Sealed When Not In Use Handle1->Handle2 Clean1 Decontaminate Work Surface Handle2->Clean1 Clean2 Segregate & Seal Hazardous Waste Clean1->Clean2 Clean3 Doff PPE (Contamination Control) Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Workflow for handling this compound.

Emergency Procedures: Immediate Response Plan

Accidents are preventable but preparedness is essential. In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical advice if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][11]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]

  • Spill: For a small spill contained within a fume hood, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material. For large spills, evacuate the area, secure it, and contact your institution's environmental health and safety (EH&S) department.[8]

Disposal Plan: Responsible Waste Management

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Collection: Collect waste in a suitable, closed, and clearly labeled container.[1][11]

  • Disposal: The material should be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[11] Do not discharge into sewer systems or the environment.[11] Always follow all federal, state, and local regulations for hazardous waste disposal.[2]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can build a robust safety culture that protects researchers while enabling scientific advancement.

References

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • SAFETY DATA SHEET - Methyl Bromide. (2025). Airgas. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Retrieved from [Link]

  • Toxicology and carcinogenesis studies of dibromoacetonitrile (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies). (2010). National Toxicology Program. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Retrieved from [Link]

  • PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.